molecular formula C20H28O8 B1206583 Lobetyolin

Lobetyolin

Cat. No.: B1206583
M. Wt: 396.4 g/mol
InChI Key: MMMUDYVKKPDZHS-UHFFFAOYSA-N
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Description

Lobetyolin (LBT) is a bioactive polyacetylene glycoside primarily sourced from medicinal herbs such as Codonopsis pilosula. Recent scientific investigations have revealed its significant potential across multiple therapeutic research areas, making it a valuable compound for biomedical studies. In neuroscience research, this compound has demonstrated potent neuroprotective and anti-aging properties. Studies using Caenorhabditis elegans models have shown that this compound (12.5-50 µM) acts as a suppressor of Aβ aggregation, a key pathological marker in Alzheimer's disease research. It reduced β-amyloid deposits by up to 54.8% and delayed Aβ-induced paralysis by 20.9%. Furthermore, it extended lifespan by up to 25.0% in wild-type models and significantly decreased intracellular reactive oxygen species (ROS), indicating robust antioxidant activity. The mechanism involves selective reprogramming of glutathione metabolism, particularly through modulation of glutathione-S-transferases (GST) isoforms gst-1 and gst-38 . In musculoskeletal research, this compound exhibits a dual effect on bone remodeling. It effectively suppresses RANKL-driven osteoclast differentiation and bone resorption while promoting osteoblast-driven bone formation. Molecular studies indicate it disrupts the NF-κB signaling cascade by blocking p50/p65 nuclear translocation and downstream NFATc1/c-Fos expression. In vivo studies using ovariectomy-induced osteoporosis mouse models confirm that this compound treatment improves bone microstructure, positioning it as a promising candidate for investigating bone metabolic disorders . This compound also demonstrates significant immunomodulatory and anti-inflammatory properties across various models. In psoriasis-like skin inflammation studies, it alleviated symptoms by maintaining skin homeostasis, regulating keratinocyte proliferation, enhancing the PPAR signaling pathway, and inhibiting inflammatory cytokines in dendritic cells, including components of the IL-17, TNF, and MAPK signaling pathways . Research in hyperlipidemic mouse models indicates it coordinates cholesterol homeostasis by reducing triglycerides and LDL-C while promoting reverse cholesterol transport, and alleviates inflammation by inhibiting the TLR4/NF-κB signaling pathway . Network pharmacology analyses also suggest potential applications in allergic rhinitis research through interactions with multiple targets including TNF, EGFR, and MMPs . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMUDYVKKPDZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lobetyolin: Structural Characterization, Isolation, and Pharmacological Applications

[1][2]

Abstract

Lobetyolin (C20H28O8) is a bioactive polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), a fundamental herb in Traditional Chinese Medicine (TCM).[1][2][3][4][5] Structurally characterized by a tetradecadien-diyne backbone conjugated to a

Part 1: Chemical Identity & Structural Analysis[6][7]

Structural Composition

This compound belongs to the class of polyacetylenes, specifically defined by a linear carbon backbone containing conjugated triple bonds (alkynes) and double bonds (alkenes).[1][2] Its core structure is (1R,2R,7E)-2-hydroxy-1-((1E)-5-hydroxy-1-pentenyl)-7-nonene-3,5-diynyl


-D-glucopyranoside
  • Aglycone: Lobetyol (a C14 polyacetylene).

  • Glycone: Glucose (attached via a

    
    -glycosidic linkage).
    
  • Chromophore: The conjugated ene-diyne system is responsible for its UV absorption characteristic at ~267 nm.

Physicochemical Properties
PropertyValue / Description
CAS Number 136085-37-5
Molecular Formula C₂₀H₂₈O₈
Molecular Weight 396.43 g/mol
Appearance White crystalline powder
Solubility Soluble in Water, Methanol, Ethanol, DMSO; Insoluble in Hexane, Petroleum Ether.
Stability Stable in acidic/neutral pH; susceptible to oxidation/polymerization under prolonged light exposure due to the polyyne chain.
pKa ~12.8 (calculated, hydroxyl groups)
Biosynthetic Pathway (The Crepenynate Route)

This compound is derived from the fatty acid metabolism pathway. The biosynthesis initiates with Oleic Acid , which undergoes desaturation to form Linoleic Acid , followed by the introduction of a triple bond to form Crepenynic Acid . Subsequent desaturation, chain shortening, and glycosylation by specific glycosyltransferases yield this compound.

BiosynthesisFigure 1: Proposed Biosynthetic Pathway of this compound via the Crepenynate Pathway.OleicOleic Acid(C18:1)LinoleicLinoleic Acid(C18:2)Oleic->LinoleicDesaturase (FAD2)CrepenynicCrepenynic Acid(C18, alkyne)Linoleic->CrepenynicAcetylenasePolyacetyleneC14-PolyacetyleneIntermediateCrepenynic->PolyacetyleneBeta-oxidation& DesaturationLobetyolLobetyol(Aglycone)Polyacetylene->LobetyolHydroxylationThis compoundThis compound(Glycoside)Lobetyol->this compoundUDP-Glucosyltransferase(+Glucose)

[8]

Part 2: Analytical Characterization

HPLC-UV Method Validation

For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the industry standard. The conjugated di-yne system provides a strong chromophore for UV detection.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

  • Gradient: 10% A (0 min)

    
     25% A (20 min) 
    
    
    40% A (30 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm .

  • Retention Time: Typically elutes between 12–15 minutes depending on column dimensions.

NMR Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) confirms the structure.[6][7][8] The key diagnostic signals distinguish the sugar moiety from the polyacetylene chain.

NucleusChemical Shift (

ppm)
AssignmentCharacteristic Feature
1H NMR 5.40 - 6.40Olefinic protonsMultiplets indicating conjugated double bonds.
1H NMR 4.25 (d, J=7.8 Hz)Anomeric H-1'

-configuration of the glucose.
13C NMR 65.0 - 85.0Alkyne carbons (-C

C-)
Four distinct signals for the diyne system.
13C NMR 102.8Anomeric C-1'Confirms glycosidic linkage.
13C NMR 61.0 - 77.0Sugar carbonsStandard glucopyranoside pattern.

Part 3: Isolation & Extraction Protocol

This protocol is designed for the isolation of high-purity this compound from Codonopsis pilosula roots. It utilizes a polarity-gradient partition followed by chromatographic purification.

Reagents & Materials
  • Dried Codonopsis pilosula roots (pulverized to 40 mesh).

  • Solvents: Ethanol (95%), n-Butanol, Ethyl Acetate, Petroleum Ether.

  • Stationary Phase: Silica Gel (200-300 mesh), Diaion HP-20 macroporous resin (optional for scale-up).

Step-by-Step Workflow

ExtractionFigure 2: Isolation Workflow for this compound from Natural Sources.RawMaterialDried Roots(Codonopsis pilosula)ExtractionReflux Extraction(70% Ethanol, 2x 2h)RawMaterial->ExtractionConcentrationEvaporation(Vacuo -> Crude Extract)Extraction->ConcentrationPartitionLiquid-Liquid Partition(Water vs. n-Butanol)Concentration->PartitionBuOH_Layern-Butanol Fraction(Contains this compound)Partition->BuOH_LayerWater_LayerWater Layer(Discard/Polysaccharides)Partition->Water_LayerChromatographySilica Gel Column(CHCl3:MeOH Gradient)BuOH_Layer->ChromatographyPurificationRecrystallization / HPLC(RP-C18)Chromatography->PurificationFinalProductPure this compound(>98%)Purification->FinalProduct

Detailed Protocol:

  • Extraction: Reflux 1 kg of dried root powder with 8 L of 70% Ethanol for 2 hours. Repeat twice. Combine filtrates.

  • Concentration: Remove ethanol under reduced pressure (rotary evaporator) at 50°C to obtain a viscous aqueous residue.

  • Partitioning: Suspend residue in water. Wash with Petroleum Ether (to remove fats). Extract the aqueous layer with water-saturated n-Butanol (3x).

  • Fractionation: Evaporate the n-Butanol fraction to dryness.

  • Purification: Load the residue onto a Silica Gel column. Elute with a gradient of Chloroform:Methanol (start 10:1

    
     5:1). This compound typically elutes in the mid-polarity fractions (monitor via TLC/HPLC).
    
  • Polishing: Final purification can be achieved using a semi-preparative C18 column (MeOH:H2O 40:60).

Part 4: Pharmacological Mechanisms

This compound is not merely an antioxidant; it is a specific modulator of cellular signaling. Its two primary therapeutic avenues are Gastric Cancer Suppression and Mucosal Protection .

Anti-Cancer Mechanism: ASCT2 Inhibition

This compound targets the glutamine metabolism of cancer cells.[1] It downregulates the expression of ASCT2 (Alanine-Serine-Cysteine Transporter 2), a primary glutamine transporter overexpressed in gastric and colon cancers.

  • Mechanism: By blocking ASCT2, this compound starves the cancer cell of glutamine, a critical fuel for the TCA cycle in rapidly dividing cells.

  • Result: This leads to reduced ATP generation, accumulation of Reactive Oxygen Species (ROS), and activation of the intrinsic apoptotic pathway (Caspase-3 activation).

Mucosal Protection & Anti-Inflammation

In the context of gastric ulcers, this compound enhances the mucosal barrier.

  • Target: It inhibits the NF-

    
    B signaling pathway, reducing the expression of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).
  • Prostaglandin Synthesis: It upregulates 6-keto-PGF1

    
     , a stable metabolite of Prostacyclin (PGI2), which improves gastric blood flow and mucus secretion.
    

MechanismFigure 3: Dual Mechanism of Action: Anti-Cancer (ASCT2) and Mucosal Protection.cluster_cancerCancer Cell (Gastric/Colon)cluster_ulcerGastric Mucosa ProtectionThis compoundThis compoundASCT2ASCT2 Transporter(Downregulation)This compound->ASCT2Inhibits ExpressionNFkBNF-kB PathwayThis compound->NFkBInhibitsPGF6-keto-PGF1a(Prostacyclin)This compound->PGFUpregulatesGlutamineGlutamine UptakeASCT2->GlutamineBlocksROSROS AccumulationGlutamine->ROSStarvation inducesApoptosisApoptosis(Caspase-3)ROS->ApoptosisMucusMucus Secretion& Blood FlowPGF->Mucus

[8]

References

  • Bailly, C. (2021). Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen).[1][2][9] Natural Products and Bioprospecting, 11, 143–153. Link

  • He, J., et al. (2020). This compound inhibits proliferation and induces apoptosis of colon cancer cells via the ASCT2-dependent glutamine metabolism pathway. Journal of Cellular and Molecular Medicine. Link

  • Zhong Yao Cai. (2011). Studies on the chemical constituents of Codonopsis pilosula. Journal of Chinese Medicinal Materials, 34(4), 546-548.
  • Chen, Y., et al. (2023). This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Journal of Cancer. Link

  • PubChem Compound Summary. this compound (CID 14655097). Link

Technical Guide: Biosynthesis Pathway of Lobetyolin in Codonopsis pilosula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biosynthesis of Lobetyolin , a signature polyacetylene glycoside found in Codonopsis pilosula (Dang Shen). It synthesizes current transcriptomic evidence, metabolomic profiling, and established plant polyyne biochemistry to reconstruct the pathway from primary fatty acid metabolism to the final glycosylated bioactive.

Executive Summary

This compound (C20H28O8) is a C14-polyacetylene glycoside and a primary quality marker for Codonopsis pilosula.[1] Pharmacologically, it exhibits significant anti-inflammatory, mucosal protective, and anti-cancer activities (specifically targeting ASCT2-mediated glutamine metabolism).

From a biosynthetic perspective, this compound represents a convergence of fatty acid desaturation , chain-shortening (β-oxidation) , and secondary glycosylation . Unlike terpenoids derived from the mevalonate pathway, this compound originates from the Crepenynate pathway , diverting C18 fatty acids into reactive polyyne scaffolds before stabilization via glycosylation.

Key Biosynthetic Features:

  • Precursor: Oleic Acid (C18:1)

    
     Linoleic Acid (C18:2).
    
  • Pivot Point: Conversion of Linoleate to Crepenynic Acid by a specialized FAD2 variant (Acetylenase).

  • Scaffold Modification: Chain shortening from C18 to C14 and introduction of the characteristic diyne-ene chromophore.

  • Stabilization: Terminal glycosylation of the aglycone Lobetyol by UDP-glycosyltransferases (UGTs).

Chemical Architecture & Precursors

To understand the pathway, one must first deconstruct the molecule. This compound is the 8-O-glucoside of Lobetyol.

  • Aglycone: Lobetyol (C14H28O2).

  • Structure: (4E,12E)-Tetradeca-4,12-diene-8,10-diyne-1,14-diol.

  • Chromophore: Conjugated diyne-ene system (responsible for UV absorption and chemical reactivity).

  • Primary Metabolic Origin: Plastidial Fatty Acid Synthesis (FAS).

Carbon Tracing: The C14 backbone is derived from a C18 fatty acid precursor (Linoleic acid) via specific


-oxidation cycles, removing two C2 units (likely from the carboxyl end) to yield the C14 chain.

Elucidation of the Biosynthetic Pathway[2][3]

The biosynthesis occurs across three subcellular compartments: the Plastid (fatty acid priming), the Endoplasmic Reticulum (ER) (acetylenation and desaturation), and the Cytosol (glycosylation).

Phase I: Fatty Acid Priming (Plastid ER)

The pathway begins with the housekeeping fatty acid synthesis.

  • Acetyl-CoA is carboxylated to Malonyl-CoA .

  • FAS Complex elongates the chain to Stearoyl-ACP (C18:0).

  • SAD (Stearoyl-ACP Desaturase) introduces the first double bond to form Oleoyl-ACP .

  • Export to the ER and incorporation into the phospholipid pool (PC-linked) as Oleoyl-PC .

Phase II: The Crepenynate Switch (ER)

This is the committed step for polyacetylene synthesis.

  • Linoleate Formation: FAD2 (Fatty Acid Desaturase 2) converts Oleoyl-PC to Linoleoyl-PC (C18:2

    
    ).
    
  • Acetylenation: A divergent FAD2 variant (Acetylenase) acts on Linoleoyl-PC. Instead of creating a double bond, it extracts four hydrogens at the

    
     position to form a triple bond.
    
    • Product:Crepenynic Acid (C18:1

      
      , acetylenic 
      
      
      
      ).
  • Secondary Desaturation/Acetylenation: Additional FAD2-like enzymes (desaturases/acetylenases) introduce further unsaturation to form the conjugated diyne system.

Phase III: Chain Shortening & Modification

The C18 intermediate must be processed to the C14 Lobetyol backbone.

  • 
    -Oxidation:  The C18 polyyne undergoes limited 
    
    
    
    -oxidation (likely in peroxisomes), removing two acetate units to yield a C14 chain.
  • Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups at C1 and C14 positions.

  • Rearrangement: Isomerization establishes the (E,E)-diene-diyne geometry.

    • Intermediate:Lobetyol .[1][2][3][4][5][6][7][8][9]

Phase IV: Glycosylation (Cytosol)

The final step stabilizes the reactive aglycone.

  • Enzyme: UDP-glycosyltransferase (UGT) .

  • Reaction: Transfer of a glucose moiety from UDP-Glucose to the C8-hydroxyl group of Lobetyol.

  • Product: This compound .

    • Note: Further glycosylation by a second UGT can yield Lobetyolinin (bis-glucoside).

Pathway Visualization (DOT Diagram)

LobetyolinBiosynthesis cluster_plastid Plastid (Fatty Acid Priming) cluster_ER Endoplasmic Reticulum (Acetylenation) cluster_Peroxisome Peroxisome (Chain Shortening) cluster_Cytosol Cytosol (Modification & Glycosylation) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC StearoylACP Stearoyl-ACP (C18:0) MalonylCoA->StearoylACP FAS Complex OleoylACP Oleoyl-ACP (C18:1) StearoylACP->OleoylACP SAD OleoylPC Oleoyl-PC OleoylACP->OleoylPC Export/LACS LinoleoylPC Linoleoyl-PC (C18:2) OleoylPC->LinoleoylPC FAD2 (Desaturase) Crepenynate Crepenynic Acid (C18:1, 12-yne) LinoleoylPC->Crepenynate FAD2 Variant (Acetylenase) PolyacetyleneInt C18-Polyyne Intermediate Crepenynate->PolyacetyleneInt Desaturases (FAD2-like) C14Intermediate C14-Polyyne Backbone PolyacetyleneInt->C14Intermediate Beta-Oxidation (Chain Shortening) Lobetyol Lobetyol (Aglycone) C14Intermediate->Lobetyol CYP450 (Hydroxylation) This compound This compound (Final Product) Lobetyol->this compound CpUGT (UDP-Glucosyltransferase) Lobetyolinin Lobetyolinin (Bis-glucoside) This compound->Lobetyolinin UGT Stress Abiotic Stress (Drought/Rubbing) Stress->this compound Up-regulation

Figure 1: Compartmentalized biosynthetic pathway of this compound in Codonopsis pilosula, highlighting the transition from fatty acid metabolism to glycosylation.

Experimental Validation Framework

To validate this pathway in a lab setting, researchers should employ a "Gene-to-Metabolite" correlation strategy.

Candidate Gene Discovery (Transcriptomics)

Perform RNA-seq on Codonopsis pilosula roots under differential stress conditions (e.g., traditional "rubbing-sweating" vs. shade drying), as this compound accumulation is stress-responsive.

Enzyme ClassTarget Gene SignatureSearch Query (BLAST)
Acetylenase High homology to FAD2 but with variant His-box motifs.FAD2 (from Crepis alpina or Helianthus annuus)
P450 Hydroxylase CYP71 or CYP72 clan members co-expressed with polyynes.CYP71, CYP72
Glycosyltransferase UGTs capable of glycosylating hydrophobic aglycones.UGT85, UGT73
Functional Characterization Protocol

Objective: Confirm the catalytic activity of the putative CpUGT responsible for the final step (Lobetyol


 this compound).

Protocol:

  • Cloning: Isolate full-length CDS of candidate CpUGT genes from root cDNA.

  • Heterologous Expression: Clone into pET28a(+) and express in E. coli BL21 (DE3). Induce with IPTG (0.5 mM) at 16°C for 18h.

  • Protein Purification: Purify His-tagged recombinant UGT using Ni-NTA affinity chromatography.

  • Enzyme Assay:

    • Substrate: Lobetyol (isolated from C. pilosula roots via HPLC prep).

    • Donor: UDP-Glucose (5 mM).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

    • Incubation: 30°C for 2 hours.

  • Detection: Analyze reaction products via HPLC-Q-TOF-MS .

    • Success Criteria: Detection of a new peak with m/z corresponding to this compound [M-H]- = 395.17 (approx, calculate exact mass).

    • Control: Heat-inactivated enzyme (no product).

Biotechnological Implications

Understanding this pathway allows for the metabolic engineering of Codonopsis or heterologous hosts (yeast) to produce this compound.

  • Rate-Limiting Steps: Often the Acetylenase (FAD2 variant) or the supply of Linoleic acid . Overexpression of CpFAD2 variants is the primary target for yield enhancement.

  • Quality Control: The ratio of this compound to Lobetyolinin can be manipulated by modulating specific UGT expression, optimizing the bioactive profile for drug development.

References

  • Bailly, C. (2021).[2][6] Anticancer properties of this compound, an essential component of Radix Codonopsis (Dangshen).[1][4][5][6][8][9] Natural Products and Bioprospecting. Link

  • Liang, W., et al. (2024). Effects of post-harvest 'rubbing-sweating' drying treatment on the accumulation of bioactive compounds in Codonopsis pilosula: a transcriptomic analysis. ResearchGate.[1][2][4][6] Link

  • Gao, S., et al. (2019). Metabolomics and Transcriptomics Analyses Uncover the Potential of Flavonoids in Response to Saline–Alkali Stress in Codonopsis pilosula.[10] Frontiers in Plant Science. Link

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in Lipid Research. Link

  • He, J., et al. (2015). C14-polyacetylenol glycosides from the roots of Codonopsis pilosula.[6][11] Journal of Asian Natural Products Research. Link

Sources

Lobetyolin: mechanistic Insights & Pharmacological Applications

[1][2][3]

Executive Summary

This compound (LBT) is a polyacetylene glycoside (

Recent pharmacological evaluations have elevated LBT from a general immunomodulator to a specific metabolic disruptor in oncology. Its ability to downregulate ASCT2 (SLC1A5) —a critical glutamine transporter—positions it as a candidate for targeting glutamine-addicted cancers, particularly gastric carcinoma. This guide details the molecular mechanisms, validated biological activities, and extraction protocols for LBT.

Chemical Profile & Source

  • IUPAC Name: (5S,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,6-dimethyldeca-2,8-diene-4,8-diyne-1,10-diol (Note: Common structure is often simplified as a monoglucoside of lobetyol).

  • Chemical Class: Polyacetylene Glycoside.[1]

  • Primary Source: Roots of Codonopsis pilosula, Lobelia inflata, and Lobelia giberroa.

  • Solubility: Soluble in methanol, ethanol, and water; poor solubility in non-polar solvents (hexane).

Core Biological Activities[3][4]

Oncology: Metabolic Disruption via ASCT2

The most potent application of LBT lies in its anti-cancer activity, specifically against gastric cancer cell lines (MKN-45, MKN-28).[2][3] Unlike non-specific cytotoxins, LBT targets tumor metabolism.

  • Mechanism: LBT downregulates the expression of ASCT2 (Alanine-Serine-Cysteine Transporter 2) .[1]

  • Causality: High-proliferating tumor cells are "glutamine addicted." ASCT2 is the primary gatekeeper for glutamine uptake. By suppressing ASCT2, LBT starves the cancer cell of the carbon and nitrogen sources required for nucleotide biosynthesis and anaplerosis (TCA cycle replenishment).

  • Downstream Effects:

    • ROS Accumulation: Glutamine deprivation reduces Glutathione (GSH) synthesis, leading to unchecked Reactive Oxygen Species (ROS).

    • Signaling Modulation: LBT inhibits the phosphorylation of Akt and GSK3β , while promoting c-Myc phosphorylation (often associated with destabilization in this context).

    • Apoptosis: The metabolic stress triggers mitochondrial dysfunction (loss of

      
      ), releasing Cytochrome C and activating Caspase-3/9.
      
Anti-Inflammatory & Immunomodulation

LBT acts as a dual-regulator of mucosal immunity, particularly in the gut and respiratory tract.

  • NF-κB Inhibition: LBT blocks the TLR4/NF-κB signaling axis, reducing the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Gut Microbiota: LBT promotes the abundance of beneficial genera such as Akkermansia and Lactobacillus, which correlates with improved mucosal barrier integrity and reduced systemic inflammation.[4]

Metabolic Regulation: Xanthine Oxidase (XO) Inhibition

LBT exhibits weak-to-mixed inhibition of Xanthine Oxidase, the enzyme responsible for uric acid production (Gout etiology).[5][6][7]

  • Potency: IC50

    
     2985 
    
    
    M (In vitro).[5][6] While significantly weaker than Allopurinol, in vivo models (50 mg/kg) show a significant reduction in hepatic XO activity, suggesting liver-specific metabolic modulation rather than direct systemic enzyme inhibition.

Molecular Mechanism Visualization[9]

The following diagram illustrates the primary anti-cancer mechanism of this compound in gastric cancer cells, highlighting the ASCT2-Glutamine-ROS axis.

Lobetyolin_MechanismLBTThis compound (LBT)ASCT2ASCT2 Transporter(SLC1A5)LBT->ASCT2Downregulates ExpressionAkt_PathAkt / GSK3βSignalingLBT->Akt_PathInhibits PhosphorylationGln_UptakeGlutamine UptakeASCT2->Gln_UptakeRate Limiting StepGSHGlutathione (GSH)SynthesisGln_Uptake->GSHRequired PrecursorROSIntracellular ROSAccumulationGSH->ROSLoss of ScavengingMitoMitochondrial Dysfunction(Loss of ΔΨm)ROS->MitoOxidative StressAkt_Path->MitoReduced Survival SignalApoptosisApoptosis(Cell Death)Mito->ApoptosisCaspase 3/9 Activation

Figure 1: this compound-induced apoptosis in gastric cancer cells via the ASCT2/ROS axis.

Quantitative Activity Summary

Target / AssayCell Line / ModelOutcome / PotencyReference
Cytotoxicity (Anti-Cancer) MKN-45 (Gastric)IC50: Dose-dependent (12.5–50

M range)
[1, 3]
Glutamine Transport MKN-45Inhibition: Significant reduction in Gln uptake via ASCT2 downregulation[1]
Xanthine Oxidase In vitro Enzyme AssayIC50: ~2.98 mM (Weak/Mixed inhibition)[4]
Antimalarial P. berghei (Mice)ED50: 36.8 mg/kg (Oral)[2]
Anti-inflammatory LPS-induced SepsisEffect: Reduced TNF-α, IL-6 via NF-κB blockade[1]

Experimental Protocols

Protocol A: Isolation of this compound from Codonopsis pilosula

Rationale: High-purity LBT is required for bioassays. This protocol utilizes polarity-based partitioning followed by chromatography.

  • Extraction:

    • Pulverize dried C. pilosula roots (1 kg).

    • Macerate in 80% Methanol (3 x 2L) for 72 hours at room temperature.

    • Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, <50°C) to obtain the crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with n-Hexane (discard fat/lipids) and Ethyl Acetate (discard).

    • Extract the aqueous layer with n-Butanol (water-saturated). Collect the n-Butanol fraction (contains LBT).[1]

  • Purification:

    • Load n-Butanol fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform : Methanol (Start 9:1

      
       7:3).
      
    • Monitor fractions via TLC (Visualize with 10% Sulfuric acid/EtOH + heat; LBT appears as a dark spot).

    • Recrystallize positive fractions from Methanol/Ethyl Acetate.

Protocol B: ASCT2-Mediated Glutamine Uptake Assay

Rationale: To validate LBT's mechanism of action in cancer cells.[2][3][8]

  • Cell Preparation: Seed MKN-45 cells (

    
     cells/well) in 6-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with this compound (0, 10, 20, 40

    
    M) for 24 hours.
    
  • Tracer Addition:

    • Wash cells with HEPES-buffered Krebs-Ringer solution (free of Glutamine).

    • Add [

      
      H]-L-Glutamine  (0.5 
      
      
      Ci/mL) in buffer containing unlabelled Glutamine (50
      
      
      M).
  • Incubation: Incubate for exactly 5 minutes at 37°C (initial rate conditions).

  • Termination: Rapidly wash cells 3x with ice-cold PBS to stop transport.

  • Lysis & Counting:

    • Lyse cells with 0.1 N NaOH.

    • Transfer lysate to scintillation vials with scintillation fluid.

    • Measure radioactivity (CPM) using a Liquid Scintillation Counter.

  • Normalization: Normalize CPM to total protein content (BCA assay).

References

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Source:[2][3] PubMed / Molecular Biology Reports (2023) URL:[Link]2]

  • Identification of this compound as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl. Source: Heliyon (2022) URL:[9][Link]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis. Source: ResearchGate (Review) URL:[10][Link]

  • Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition. Source: Natural Product Research (2019) URL:[Link]

  • Extraction of this compound from Codonopsis with supercritical CO2. Source: Zhongguo Zhong Yao Za Zhi (2007) URL:[Link]

Lobetyolin: Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Glutamine Metabolism and the ASCT2-p53 Axis[1]

Executive Summary

Lobetyolin (LBT) is a bioactive polyacetylene glycoside isolated primarily from the roots of Codonopsis pilosula (Dangshen), a staple herb in Traditional Chinese Medicine (TCM) used for replenishing "Qi."[1][2][3] Unlike common flavonoids, this compound possesses a unique alkyne-rich structure that allows it to intervene in cancer cell metabolism.

Current research positions this compound not merely as a general cytotoxic agent, but as a targeted inhibitor of ASCT2 (SLC1A5) , a critical glutamine transporter. By starving cancer cells of glutamine, this compound disrupts redox homeostasis (GSH depletion) and bioenergetics (ATP depletion), triggering p53-dependent mitochondrial apoptosis. This guide details the mechanistic pathways, experimental validation protocols, and signaling cascades required to study this compound in oncology.

Chemical Profile & Pharmacokinetics
  • Chemical Name: this compound[4][1][2][3][5][6][7][8][9][10]

  • Class: Polyacetylene glycoside[1][2][3]

  • Source: Codonopsis pilosula, Lobelia chinensis, Platycodon grandiflorus.

  • Molecular Formula: C20H28O8

  • Solubility: Soluble in DMSO, Methanol, Ethanol; poorly soluble in water.

  • Stability: Sensitive to light and oxidation due to polyacetylene unsaturation; store at -20°C protected from light.

Core Mechanism of Action: The ASCT2-Glutamine Axis

The defining mechanism of this compound is the metabolic reprogramming of cancer cells via the downregulation of ASCT2.

3.1. ASCT2 Inhibition and Glutamine Starvation

Cancer cells exhibit "glutamine addiction," relying on the amino acid for biosynthesis and redox control. ASCT2 (SLC1A5) is the primary transporter facilitating glutamine entry.

  • Target Engagement: this compound downregulates ASCT2 expression at both mRNA and protein levels.[1][2][3]

  • Metabolic Blockade: Reduced ASCT2 levels lead to a significant drop in intracellular glutamine.

  • Consequences:

    • Redox Collapse: Glutamine is a precursor for Glutathione (GSH). Low glutamine

      
       Low GSH 
      
      
      
      Accumulation of Reactive Oxygen Species (ROS).
    • Bioenergetic Failure: Glutamine feeds the TCA cycle (anaplerosis). Low glutamine

      
       Low ATP production.
      
3.2. The p53-Dependent Apoptotic Switch

This compound's efficacy is intrinsically linked to the tumor suppressor p53.

  • Activation: this compound treatment upregulates p53 and promotes its nuclear translocation.

  • Causality: In p53-null or p53-mutant cells, this compound's ability to downregulate ASCT2 is compromised, suggesting p53 acts as an upstream regulator of this metabolic blockade.

  • Execution: Activated p53 upregulates Bax and downregulates Bcl-2 , increasing mitochondrial membrane permeability, releasing Cytochrome c, and activating the Caspase-9/3 cascade.

3.3. Ancillary Signaling Pathways
  • AKT/GSK3β/c-Myc (Gastric/Breast Cancer): this compound suppresses the phosphorylation of AKT and GSK3β.[6] Since c-Myc is a transcriptional activator of ASCT2, the suppression of the AKT/c-Myc axis further reinforces ASCT2 downregulation.

  • MAPK Pathway (Gastric Cancer): Modulation of p38, JNK, and ERK phosphorylation contributes to G1/S cell cycle arrest.

  • EMT Inhibition (Lung Cancer): this compound inhibits Epithelial-Mesenchymal Transition (EMT), reducing migration and invasion potential, often enhancing sensitivity to chemotherapeutics like cisplatin (DDP).

Mechanism Visualization
Diagram 1: The ASCT2-Glutamine-Apoptosis Signaling Map

This diagram illustrates the central dogma of this compound's anticancer activity: metabolic starvation leading to apoptotic death.

Lobetyolin_Mechanism LBT This compound (LBT) AKT AKT / GSK3β (Inhibition) LBT->AKT Inhibits p53 p53 (Activation/Nuclear Translocation) LBT->p53 Activates ASCT2 ASCT2 (SLC1A5) (Transporter Downregulation) LBT->ASCT2 Downregulates cMyc c-Myc (Downregulation) AKT->cMyc Reduces Stability cMyc->ASCT2 Transcriptional Control p53->ASCT2 Represses Expression Mito Mitochondrial Dysfunction (ΔΨm Loss) p53->Mito Bax/Bcl-2 Ratio Glutamine Intracellular Glutamine (Depletion) ASCT2->Glutamine Blocks Uptake GSH Glutathione (GSH) (Depletion) Glutamine->GSH Biosynthesis Blocked ROS ROS Accumulation (Oxidative Stress) GSH->ROS Redox Imbalance ROS->Mito Damages Membrane Caspases Caspase-3/9 Cleavage PARP Cleavage Mito->Caspases Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Execution

Caption: this compound induces apoptosis via the AKT/c-Myc/ASCT2 axis, causing glutamine starvation and ROS-mediated mitochondrial failure.[7][11]

Experimental Protocols for Validation

To scientifically validate this compound's mechanism in your specific cell line, follow these self-validating protocols.

Protocol A: Glutamine Uptake & Metabolic Profiling

Objective: Confirm that cytotoxicity is driven by glutamine starvation.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) at

    
     cells/well.
    
  • Treatment: Treat with this compound (0, 10, 50, 100 µM) for 24 hours.

  • Glutamine Assay: Use a colorimetric Glutamine Assay Kit. Collect supernatant and lyse cells.

    • Control: Use Benserazide (known ASCT2 inhibitor) as a positive control.

  • ROS Quantification: Stain cells with DCFH-DA (10 µM) for 30 mins. Analyze via Flow Cytometry (Ex/Em: 488/525 nm).

  • Rescue Experiment (Critical): Co-treat cells with this compound + Exogenous Glutamine (4 mM) or NAC (N-acetylcysteine, 5 mM).

    • Validation Logic: If cell viability recovers with Glutamine/NAC, the mechanism is confirmed as glutamine/ROS-dependent.

Protocol B: Western Blotting for Pathway Verification

Objective: Visualize the signaling cascade.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

  • Antibodies:

    • Primary Targets: ASCT2, p53, c-Myc.

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

    • Signaling: p-AKT (Ser473), Total AKT, p-GSK3β.

  • Normalization: Use

    
    -actin or GAPDH.
    
  • Expected Outcome: Dose-dependent decrease in ASCT2, c-Myc, p-AKT; increase in p53, Bax, Cleaved PARP.

Protocol C: Cell Cycle Analysis

Objective: Determine the phase of arrest (G1/S vs G2/M).

  • Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL). Incubate 30 mins at 37°C in dark.

  • Analysis: Flow Cytometry.

    • This compound Effect:[4][1][2][3][5][6][7][8][9][10][12][13] Expect accumulation in G1/S phase (Gastric/Colon) or G2/M (depending on specific cell line context, verify against controls).

Data Synthesis: Efficacy Across Cancer Types[3][4]
Cancer TypeCell LineKey Molecular TargetsPhenotypic OutcomeReference
Colon HCT-116ASCT2 (

), p53 (

), p21 (

)
Apoptosis, Glutamine Starvation[1, 2]
Gastric MKN-45, MKN-28ASCT2 (

), AKT/GSK3β (

), c-Myc (

)
G1/S Arrest, ROS Accumulation[3]
Breast MDA-MB-231ASCT2 (

), c-Myc (

)
Inhibited Proliferation[4]
Lung A549EMT Markers (E-cad

, N-cad

)
Reduced Migration, Chemo-sensitization[5]
Experimental Workflow Diagram

This workflow ensures robust data generation compliant with high-impact publication standards.

Experimental_Workflow cluster_assays Validation Assays Cells Cell Culture (HCT-116 / MKN-45) Treat This compound Treatment (24h - 48h) Cells->Treat MTT Viability Assay (CCK-8 / MTT) Treat->MTT Dose Response Flow Flow Cytometry (Annexin V/PI & ROS) Treat->Flow Apoptosis/Cycle WB Western Blot (ASCT2, p53, Caspases) Treat->WB Protein Expression Meta Metabolic Assay (Glutamine/GSH Levels) Treat->Meta Metabolic Flux Outcome Data Synthesis IC50 & Pathway Map MTT->Outcome Flow->Outcome WB->Outcome Meta->Outcome

Caption: Integrated workflow for validating this compound-induced ASCT2 inhibition and apoptosis.

References
  • This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism. Source: PubMed / Cellular Oncology [Link]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Source: Natural Products and Bioprospecting [Link][3][10]

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Source: Cytotechnology [Link][6][12]

  • This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis. Source: PubMed / Journal of Bioenergetics and Biomembranes [Link]

  • This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition. Source: PubMed / Immunopharmacology and Immunotoxicology [Link]

Sources

In Silico Prediction of Lobetyolin Targets: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lobetyolin (LBT), a polyacetylene glycoside isolated from Codonopsis pilosula (Dang Shen), exhibits significant pharmacological potential in oncology and mucosal immunology.[1][2] However, its polypharmacological nature obscures its precise molecular mechanism of action (MoA). This technical guide outlines a rigorous in silico framework to predict and validate this compound targets. Unlike generic screening protocols, this workflow integrates Network Pharmacology with high-fidelity Molecular Dynamics (MD) simulations to filter false positives inherent in static docking models.

Part 1: Molecular Profiling & Druglikeness

Objective: Establish the chemical validity of this compound as a ligand before computational expenditure.

Chemical Identity[3][4]
  • Compound Name: this compound

  • PubChem CID: 14655097[3]

  • Molecular Formula:

    
    [4][5]
    
  • SMILES: C/C=C/C#CC#CO[C@H]1CO)O)O)O)O

ADME & Bioavailability Screening

Natural products often violate Lipinski’s Rule of 5 (Ro5) due to high molecular weight or polarity. For this compound, we utilize SwissADME to assess druglikeness.

  • Protocol:

    • Input SMILES into SwissADME.[3]

    • Critical Check: Assess the Bioavailability Radar. This compound contains a glycosidic linkage, increasing polarity (TPSA > 140 Ų).

    • Interpretation: While it may show low GI absorption in silico, in vivo studies suggest hydrolysis of the glucose moiety to Lobetyol (aglycone) may be the active metabolic step.

    • Senior Scientist Note: Do not discard this compound based solely on Ro5 violations.[3] Glycosides act as "prodrugs" increasing solubility, while the aglycone often drives the pharmacodynamics.

Part 2: Target Acquisition & Network Pharmacology

Objective: "Fish" for potential targets using structure-based similarity and disease-association databases.

The "Fishing" Workflow

We employ a dual-pathway approach: Ligand-Based Prediction (chemical similarity) and Disease-Based Intersection (phenotype association).[3]

Step-by-Step Protocol:
  • Target Prediction:

    • Submit SMILES to SwissTargetPrediction and SEA (Similarity Ensemble Approach) .

    • Filter: Select targets with Probability > 0.6.[3]

    • Common Hits: EGFR, MMP9, and SLC1A5 (ASCT2).

  • Disease Intersection:

    • Query GeneCards and OMIM for relevant phenotypes (e.g., "Gastric Cancer" or "Inflammation").

    • Logic:

      
      
      
  • PPI Network Construction:

    • Import intersection genes into STRING Database .[3]

    • Settings: Confidence score > 0.7 (High Confidence); Hide disconnected nodes.

    • Export TSV to Cytoscape .[3]

Visualization: Network Pharmacology Logic

The following diagram illustrates the hierarchical data flow from compound to validated pathway.

NetworkPharmacology LBT This compound (Ligand) DB_Chem SwissTargetPrediction (Ligand-Based) LBT->DB_Chem Intersect Intersection (Venn Diagram) DB_Chem->Intersect Predicted Targets DB_Dis GeneCards/OMIM (Disease-Based) DB_Dis->Intersect Disease Targets PPI PPI Network (STRING/Cytoscape) Intersect->PPI Hubs Hub Genes (Deg > 10) PPI->Hubs Topology Analysis Pathway KEGG Pathway Enrichment Hubs->Pathway

Caption: Hierarchical data flow for identifying core this compound targets via network pharmacology.

Part 3: Structural Validation (Molecular Docking)

Objective: Validate the physical binding affinity of this compound to the predicted "Hub Genes." Case Study Target: ASCT2 (SLC1A5) . Reasoning: Literature identifies ASCT2 as a primary target for this compound-induced apoptosis in cancer cells.[3]

Preparation Protocol
ComponentToolProcedure
Ligand (LBT) OpenBabel / Avogadro1.[3] Convert 2D SMILES to 3D.2. Energy minimization (MMFF94 force field).3. Export as PDBQT (add gasteiger charges, merge non-polar H).
Receptor (ASCT2) UCSF Chimera / AutoDock Tools1. Fetch PDB ID: 6GCT .2.[3] Remove water & heteroatoms (except co-factors).3. Add polar hydrogens.4. Calculate Kollman charges.5. Export as PDBQT .
Grid Box Definition (The "Senior" Insight)

Blind docking is computationally expensive and prone to artifacts.[3]

  • Strategy: Define the grid box around the known active site (substrate-binding domain) of ASCT2.[3]

  • Coordinates (Example for 6GCT): Center X: 12.5, Y: -4.2, Z: 35.0 (Size: 24x24x24 Å).

Execution (AutoDock Vina)

Run Vina with an exhaustiveness of 32 (default is 8) to ensure convergence for the flexible glycoside tail.

[4]

Part 4: Dynamic Validation (MD Simulation)

Objective: Assess the temporal stability of the this compound-Target complex. Docking provides a snapshot; MD provides the movie.[3] Tool: GROMACS (v2023 or later).

Topology Generation

Standard force fields (AMBER/CHARMM) do not contain parameters for this compound automatically.

  • Ligand Topology: Use CGenFF (CHARMM General Force Field) server.[3][6] Upload the this compound mol2 file to generate the stream file (.str).[3]

  • Protein Topology: Use pdb2gmx with CHARMM36m force field.[3]

The Simulation Workflow

This protocol ensures a self-validating system by monitoring thermodynamic equilibrium.[3]

MDSimulation cluster_prep System Setup cluster_eq Equilibration cluster_prod Production & Analysis Complex Ligand-Protein Complex Solvate Solvation (TIP3P Water) + Neutralization (Na+/Cl-) Complex->Solvate Minimize Energy Minimization (Steepest Descent, Fmax < 1000) Solvate->Minimize NVT NVT Ensemble (100 ps, 300K, V-rescale) Minimize->NVT NPT NPT Ensemble (100 ps, 1 bar, Parrinello-Rahman) NVT->NPT MD_Run Production Run (100 ns, 2 fs step) NPT->MD_Run Analysis Analysis Metrics: RMSD, RMSF, Rg, H-Bonds MD_Run->Analysis

Caption: GROMACS simulation pipeline for this compound-Protein complex stability assessment.

Analysis Metrics

To confirm this compound is a true binder, the analysis must show:

  • RMSD (Root Mean Square Deviation): The complex must plateau (e.g., < 0.25 nm fluctuation) after equilibration. Continuous rise indicates instability.[3]

  • H-Bond Analysis: Calculate the number of hydrogen bonds over time (gmx hbond). A persistent occupancy (>60% of simulation time) of specific residues (e.g., Asp or Glu in the active site) confirms specific binding.

Part 5: Experimental Corroboration Strategy

In silico predictions are hypotheses.[3] They must be grounded by in vitro validation.[3]

  • Thermal Shift Assay (TSA): If this compound binds the target, it should increase the protein's melting temperature (

    
    ).
    
  • Surface Plasmon Resonance (SPR): Gold-standard for calculating

    
     (Dissociation Constant).
    
  • Western Blot: If the target is a signaling kinase (e.g., EGFR), treat cells with this compound and measure phosphorylation levels (p-EGFR vs. Total EGFR).

References

  • PubChem. (n.d.).[3][5] this compound Compound Summary. National Library of Medicine.[3][7] [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019).[8] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[3][8] Nucleic Acids Research, 47(W1), W357–W364.[8] [Link]

  • Bailly, C. (2021).[2] Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen).[2][9] Natural Products and Bioprospecting, 11, 143–153. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[3] SoftwareX, 1-2, 19-25. [Link]

Sources

Technical Guide: Lobetyolin as a Therapeutic Pharmacophore in Modern TCM Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polyacetylene Advantage

Lobetyolin (LBT) is a polyacetylene glycoside and the primary bioactive marker of Codonopsis pilosula (Dangshen), a fundamental herb in Traditional Chinese Medicine (TCM) used for "Qi tonification."[1] Unlike ubiquitous flavonoids, LBT possesses a unique alkyne-rich structure that confers specific reactivity toward metabolic transporters.

Recent mechanistic studies have elevated LBT from a general immunomodulator to a precision agent targeting glutamine metabolism in gastric and colon cancers. By downregulating the ASCT2 transporter, LBT induces metabolic starvation in tumor cells—a mechanism distinct from conventional chemotherapeutics. This guide synthesizes the extraction methodologies, molecular mechanisms, and pharmacokinetic challenges necessary for translating LBT into clinical applications.

Phytochemical Profile & Extraction Methodologies[2][3][4][5][6][7]

Physicochemical Properties
  • IUPAC Name: (5S,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,6-dimethyldeca-2,8-diene-4,8-diyne-1,10-diol (Note: Common structure is often simplified as a glucoside of lobetyol).

  • Molecular Formula: C20H28O8

  • Key Structural Feature: Conjugated diyne-ene system (highly reactive, requires protection from light/oxidation during extraction).

  • Solubility: Soluble in methanol, ethanol, and water; poorly soluble in non-polar solvents.

Comparative Extraction Protocols

Standardization of LBT is critical for reproducibility. While traditional reflux methods are common, Supercritical Fluid Extraction (SFE) offers superior yield and stability by minimizing thermal degradation of the polyacetylene chain.

ParameterMethod A: Traditional RefluxMethod B: Supercritical CO₂ (Recommended)
Solvent 70% EthanolCO₂ + Ethanol (Cosolvent)
Temperature 80°C (Boiling)60°C
Pressure Atmospheric30 MPa
Time 2-3 hours x 3 cycles100 minutes
Yield ~0.04 - 0.06 mg/g0.078 mg/g
Purity Low (requires extensive cleanup)High (selective extraction)
Scalability HighModerate (High CapEx)
Protocol: Optimized Supercritical CO₂ Extraction

Based on optimization data from recent process engineering studies [1].

  • Preparation: Pulverize Codonopsis pilosula roots to 40–60 mesh size. Dry to <5% moisture content.

  • Loading: Place 100g of powder into the extraction vessel.

  • Cosolvent Injection: Set ethanol flow rate to 1 mL/min (dynamic cosolvent).

  • Pressurization: Pressurize system to 30 MPa with CO₂ flow at 2 L/min .

  • Extraction: Maintain temperature at 60°C for 100 minutes .

  • Collection: Depressurize into a collection vessel. Evaporate ethanol under reduced pressure at 40°C.

  • Purification: Re-dissolve residue in water and pass through a D101 macroporous resin column. Elute with 30% ethanol to remove sugars, then 70% ethanol to recover enriched this compound.

Pharmacological Mechanisms[5][6][8][9][10]

Oncology: The ASCT2/Glutamine Axis

The most significant discovery in LBT pharmacology is its ability to starve cancer cells by inhibiting glutamine uptake. Glutamine is a critical fuel for rapidly dividing cells (the Warburg effect).

  • Target: ASCT2 (Alanine-Serine-Cysteine Transporter 2).[1][2][3]

  • Mechanism: LBT downregulates ASCT2 protein expression, blocking glutamine entry.[2][3][4][5]

  • Consequence: Reduced intracellular Glutathione (GSH)

    
     Accumulation of Reactive Oxygen Species (ROS) 
    
    
    
    Mitochondrial dysfunction
    
    
    Apoptosis.
  • Signaling Modulation: LBT suppresses AKT and GSK3β phosphorylation while promoting c-Myc phosphorylation, disrupting the survival signaling loop [2, 3].

Gastroprotection: Mucosal Barrier & NF-κB

In models of gastric ulcer and colitis, LBT acts as a "mucosal fortifier."

  • Anti-Inflammation: Inhibits the TLR4/NF-κB pathway, reducing TNF-α and IL-6 release.

  • Barrier Integrity: Upregulates mucin secretion and tight junction proteins.

  • Microbiome: Increases abundance of Akkermansia and Lactobacillus, which are positively correlated with anti-inflammatory cytokines (IL-10) [4].[4]

Mechanistic Visualization

The following diagram illustrates the dual-pathway action of this compound in cancer cells, highlighting the ASCT2 blockade.

Lobetyolin_Mechanism cluster_cell Gastric/Colon Cancer Cell LBT This compound (LBT) ASCT2 ASCT2 Transporter LBT->ASCT2 Downregulates AKT p-AKT LBT->AKT Inhibits Gln_Uptake Glutamine Uptake ASCT2->Gln_Uptake GSH Glutathione (GSH) Gln_Uptake->GSH Substrate limitation ROS ROS Accumulation GSH->ROS Redox imbalance Mito Mitochondrial Dysfunction ROS->Mito Oxidative damage Apoptosis Apoptosis (Cell Death) Mito->Apoptosis GSK p-GSK3β AKT->GSK Phosphorylation cMyc p-c-Myc GSK->cMyc Signaling Cascade cMyc->ASCT2 Transcriptional Regulation? caption Fig 1. This compound induces apoptosis via ASCT2 downregulation and ROS accumulation.

[8]

Pharmacokinetics & Safety Profile

Bioavailability Challenges

A major hurdle for LBT drug development is its poor oral bioavailability.

  • Absolute Bioavailability: ~3.9% (Pure Monomer) vs. ~6.97% (Extract) [5].

  • Matrix Effect: Components in the Codonopsis extract appear to enhance LBT absorption, suggesting a synergistic formulation strategy is preferable to pure compound isolation.

  • Half-Life (t1/2): Rapid elimination requires frequent dosing or sustained-release formulation.

Toxicity

LBT exhibits an excellent safety profile, consistent with its status as a food-grade tonic in TCM.

  • Acute Toxicity: LD50 > 2000 mg/kg (Mice, Oral) [6].[6]

  • Cytotoxicity: Selective against cancer cells; low toxicity toward normal epithelial cells.

Standardized Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are recommended for validating LBT activity in a lab setting.

Protocol A: Glutamine Uptake Assay (Functional Validation)

Objective: Verify LBT-mediated inhibition of ASCT2.

  • Seeding: Plate MKN-45 or HCT116 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Treat with LBT (0, 10, 20, 40 μM) for 24 hours.

  • Starvation: Wash cells with PBS and incubate in glutamine-free medium for 30 min.

  • Tracer: Add [3H]-Glutamine (0.5 μCi/mL) for 15 min at 37°C.

  • Termination: Stop reaction with ice-cold PBS. Lyse cells with 0.1 N NaOH.

  • Measurement: Quantify radioactivity using a liquid scintillation counter.

  • Control: Use GPNA (L-γ-Glutamyl-p-nitroanilide) as a positive control for ASCT2 inhibition.

Protocol B: Western Blotting for ASCT2/Signaling

Objective: Confirm molecular mechanism.

  • Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Standardize protein to 30 μ g/lane (BCA Assay).

  • Separation: SDS-PAGE (10% gel). Transfer to PVDF membrane.

  • Blocking: 5% Non-fat milk in TBST for 1 hour.

  • Primary Antibodies:

    • Anti-ASCT2 (1:1000)

    • Anti-p-AKT (Ser473) (1:1000)

    • Anti-GAPDH (Loading Control)

  • Detection: ECL Chemiluminescence. Expect dose-dependent reduction in ASCT2 and p-AKT bands.[3][5]

References

  • Extraction of this compound from Codonopsis with supercritical CO2. ResearchGate.

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. PubMed Central.[5]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis. PubMed Central.

  • This compound exerts lipid-lowering and anti-inflammatory effects by regulating the ecological structure of the gut microbiota. ResearchGate.

  • Comparative pharmacokinetic and bioavailability study of this compound in rats. PubMed.

  • Identification of this compound as a major antimalarial constituent... and toxicity evaluation. PubMed Central.

Sources

Technical Guide: The Anti-Inflammatory & Metabolic Modulation Profile of Lobetyolin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lobetyolin (LBT) is a polyacetylene glycoside and a primary bioactive constituent of Codonopsis pilosula (Dangshen) and Lobelia chinensis. Unlike ubiquitous flavonoids (e.g., Luteolin), this compound exhibits a unique dual-mechanism profile: it functions as a potent NF-κB/MAPK signaling inhibitor in immune cells while simultaneously acting as a metabolic checkpoint regulator (via ASCT2 downregulation) in hyper-proliferative tissues.

This technical guide provides a rigorous analysis of this compound’s pharmacological architecture, detailing its mechanistic pathways, validated experimental protocols, and translational potential for inflammatory bowel disease (IBD) and sepsis.

Molecular Identity & Source

  • Chemical Class: Polyacetylene Glycoside

  • Primary Sources: Codonopsis pilosula, Lobelia chinensis, Lobelia giberroa.

  • Key Structural Feature: An alkyne-rich backbone attached to a glucose moiety, conferring unique lipophilicity and target binding properties distinct from polyphenols.

Mechanistic Profiling: The "Why"

This compound does not act through a single receptor but rather modulates a network of inflammatory and metabolic nodes.

The Immune-Modulation Axis (NF-κB & MAPK)

In macrophage populations (e.g., RAW 264.7, Peritoneal Macrophages), LBT acts as a signal transduction inhibitor.

  • NF-κB Suppression: LBT blocks the phosphorylation of IκBα , preventing its degradation. This sequesters the p65/p50 complex in the cytoplasm, inhibiting its nuclear translocation and subsequent transcription of pro-inflammatory genes (TNF-α, IL-6, IL-1β, iNOS, COX-2).

  • MAPK Blockade: LBT inhibits the phosphorylation of upstream kinases in the Mitogen-Activated Protein Kinase pathway, specifically p38 , ERK1/2 , and JNK .[1] This reduces AP-1 transcriptional activity, further dampening the inflammatory storm.

The Metabolic Checkpoint (ASCT2 & Glutamine)

Recent data suggests LBT possesses a metabolic "brake" mechanism. It downregulates ASCT2 (SLC1A5) , the primary glutamine transporter.

  • Mechanism: By starving cells of glutamine, LBT disrupts the TCA cycle anaplerosis and glutathione (GSH) synthesis.

  • Outcome: This leads to Reactive Oxygen Species (ROS) accumulation in hyper-metabolic cells (e.g., cancer or activated immune cells), triggering mitochondria-mediated apoptosis or quiescence.

The Gut-Barrier Axis

In colitis models, LBT restores the expression of tight junction proteins (ZO-1, Occludin, Claudin-1 ) and modulates the gut microbiota to favor Short-Chain Fatty Acid (SCFA) producers, thereby reinforcing the mucosal barrier against luminal pathogens.

Lobetyolin_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LBT This compound (LBT) IKK IKK Complex LBT->IKK Inhibits Activation MAPK MAPK (p38, ERK, JNK) LBT->MAPK Inhibits Phosphorylation ASCT2 ASCT2 Transporter LBT->ASCT2 Downregulates Expression LPS LPS / Cytokines LPS->IKK LPS->MAPK IkBa IκBα (Phosphorylated) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NF-κB Transcription Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Transcription Translocation MAPK->Transcription Activates AP-1 Gln Glutamine Influx ASCT2->Gln ROS Intracellular ROS Gln->ROS Depletion leads to ROS Apoptosis APOPTOSIS / QUIESCENCE ROS->Apoptosis Mitochondrial Stress Inflammation INFLAMMATION Transcription->Inflammation Cytokine Storm

Figure 1: Dual-mechanistic action of this compound targeting inflammatory signaling (NF-κB/MAPK) and metabolic transport (ASCT2).

Preclinical Validation Protocols

In Vitro Screening: Macrophage Inflammation Model

Cell Line: RAW 264.7 (Murine Macrophages) Objective: Determine IC50 for cytokine inhibition without cytotoxicity.

ParameterExperimental ConditionRationale
Seeding Density

cells/well (96-well) or

(6-well)
Ensures log-phase growth during treatment.
LBT Preparation Dissolve in DMSO; Final DMSO < 0.1%High lipophilicity requires DMSO; low % prevents vehicle toxicity.
Dose Range 10, 20, 50 µM Validated active range. >100 µM may show cytotoxicity.[2]
Inducer LPS (100 ng/mL - 1 µg/mL) Standard TLR4 agonist to trigger NF-κB.
Pre-treatment 1 hour prior to LPSAllows LBT to prime signaling blockade before the stimulus hits.

Step-by-Step Workflow:

  • Culture: Maintain RAW 264.7 in DMEM + 10% FBS. Passage at 80% confluence.

  • Viability Check (MTT/CCK-8): Treat cells with LBT (0–100 µM) for 24h. Absorbance at 450/570 nm. Target: >90% viability.

  • Inflammation Assay:

    • Pre-treat with LBT (10, 20, 50 µM) for 1h.

    • Add LPS (1 µg/mL) and incubate for 18–24h.

  • Readout:

    • Supernatant: ELISA for TNF-α, IL-6, IL-1β, PGE2.

    • Lysate: Western Blot for p-p65, p-IκBα, p-p38, p-ERK.

In Vivo Validation: DSS-Induced Colitis

Model: C57BL/6 or BALB/c mice (Male, 6-8 weeks). Objective: Assess mucosal healing and systemic anti-inflammatory effects.

GroupTreatment Regimen
Control Water + Vehicle
Model 3% DSS in drinking water (Days 1–7)
LBT-Low DSS + This compound 10 mg/kg (Oral Gavage, Daily)
LBT-High DSS + This compound 50 mg/kg (Oral Gavage, Daily)
Positive Ctrl DSS + 5-ASA (Sulfasalazine) or Dexamethasone

Key Endpoints:

  • Disease Activity Index (DAI): Weight loss, stool consistency, rectal bleeding.

  • Colon Length: Shortening indicates severe inflammation.

  • Histology: H&E staining for crypt architecture and goblet cell loss.

  • Barrier Integrity: Immunofluorescence for ZO-1 and Occludin.

Experimental_Workflow cluster_invitro In Vitro (RAW 264.7) cluster_invivo In Vivo (DSS Colitis) Step1 Cell Seeding (1x10^5 cells) Step2 LBT Pre-treatment (1h, 10-50 µM) Step1->Step2 Step3 LPS Stimulation (18-24h) Step2->Step3 Step4 Analysis: ELISA (Cytokines) Western Blot (p-p65) Step3->Step4 Vivo1 Acclimatization (7 Days) Vivo2 Induction: 3% DSS Water Vivo1->Vivo2 Vivo3 Treatment: LBT 10-50 mg/kg (Oral Gavage) Vivo2->Vivo3 Vivo4 Sacrifice (Day 8-10): Colon Length Histology Vivo3->Vivo4

Figure 2: Parallel validation workflows for in vitro screening and in vivo efficacy testing.

Pharmacokinetics & Safety Profile

Researchers must account for the bioavailability limitations of this compound.

  • Bioavailability: Low (~3.9% in rats). The compound undergoes extensive metabolism or poor absorption.

  • Toxicity:

    • Acute: LD50 > 2000 mg/kg in mice (classified as non-toxic).

    • Developmental: High concentrations (50–200 µg/mL) in zebrafish embryos may cause vascular malformations, suggesting caution in pregnancy-related applications.

  • Metabolism: Rapid elimination half-life (

    
    ) suggests the need for twice-daily dosing or formulation enhancement (e.g., nanoparticles) in future drug development.
    

Translational Outlook

This compound represents a "multi-target" candidate. Its ability to simultaneously dampen NF-κB/MAPK signaling and regulate glutamine transport (ASCT2) positions it uniquely for diseases where inflammation and hyper-metabolism coexist, such as Colitis-Associated Cancer (CAC) and Sepsis .

Future Research Directions:

  • Formulation: Improve oral bioavailability using liposomal delivery.

  • Metabolomics: Further map the gut microbiota-metabolite interplay (specifically SCFA upregulation).

  • Combination Therapy: Test LBT as an adjuvant to reduce the dosage of corticosteroids in IBD.

References

  • This compound ameliorates DSS-induced ulcerative colitis in mice by alleviating inflammation, restoring barrier function, and modulating gut microbiota–metabolite interactions. Source: Frontiers in Microbiology (2025). URL:[Link]

  • This compound protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage. Source:[3][4] Frontiers in Pharmacology (2024). URL:[Link]

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Source:[3][5][6][7] Cytotechnology (2023).[5][7][8] URL:[Link]

  • Comparative pharmacokinetic and bioavailability study of this compound in rats after administration of this compound and Codonopsis pilosula extract. Source: Biomedical Chromatography (2021).[8] URL:[Link]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Source: Natural Products and Bioprospecting (2020). URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Extraction and Purification of Lobetyolin from Codonopsis pilosula

[1]

Abstract

Lobetyolin, a polyacetylene glycoside primarily derived from Codonopsis pilosula (Dang Shen), exhibits significant anti-inflammatory, mucosal protective, and anti-cancer properties. However, its extraction is complicated by the inherent instability of its polyacetylene chain (diyne-ene chromophore), which is susceptible to thermal degradation and oxidation. This application note details a stability-centric protocol utilizing Ultrasound-Assisted Extraction (UAE) and macroporous resin enrichment to achieve purities >98% while minimizing structural degradation.

Introduction & Chemical Challenges

This compound (C20H28O8) consists of a glucose moiety attached to a tetradecadien-diyn-diol backbone. The presence of the conjugated diyne-ene system (two triple bonds, one double bond) dictates the processing parameters:

  • Thermal Instability: Temperatures exceeding 60°C significantly accelerate the polymerization and oxidation of the alkyne chain.

  • Polarity Duality: The glucose head is highly polar, while the polyacetylene tail is hydrophobic. This amphiphilic nature requires a precise solvent polarity window (Hydrophilic-Lipophilic Balance) for optimal recovery.

  • UV Sensitivity: The conjugated system absorbs strongly at UV 267 nm but is also liable to photo-degradation.

Strategic Approach: We utilize "Soft Extraction" (low temperature, ultrasonic cavitation) followed by a "Trap and Elute" enrichment strategy using non-polar macroporous resins to separate the glycoside from highly polar sugars and proteins.

Workflow Visualization

The following diagram outlines the critical path from raw material to analytical standard.

Lobetyolin_WorkflowRawRaw Material(Codonopsis pilosula)PretreatPre-TreatmentPulverize (40-60 mesh)Enzyme Assist (Optional)Raw->PretreatExtractExtraction (UAE)75% Ethanol, 45°C30 min x 2 cyclesPretreat->ExtractSolvent: 75% EtOHConcConcentrationVac Rotary Evap < 50°CRemove EthanolExtract->ConcResinEnrichmentD101/AB-8 ResinAdsorption PhaseConc->ResinLoad Aqueous SampleWashImpurity WashDeionized Water(Remove Sugars/Proteins)Resin->WashDiscard WasteEluteTarget Elution30-40% Ethanol(Collect this compound)Wash->EluteStep GradientPurifyPrep-HPLCC18 ColumnACN/H2O GradientElute->PurifyFinalPure this compound>98% PurityLyophilized PowderPurify->Final

Figure 1: Step-by-step workflow for the isolation of this compound, emphasizing the "Trap and Elute" resin mechanism.[1][2]

Pre-Extraction Considerations

Material Preparation[1][3][4][5][6][7][8][9]
  • Source: Dried roots of Codonopsis pilosula.[3]

  • Particle Size: Grind to 40–60 mesh .

    • Why: Finer powder (<80 mesh) causes back-pressure issues in filtration; coarser powder (>40 mesh) limits solvent penetration.

  • Enzymatic Pre-treatment (Optional): Incubating powder with cellulase (0.5%) for 2 hours at 40°C can rupture cell walls, increasing yield by 10–15% [1].

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

Ultrasound is superior to heat reflux for this compound because cavitation disrupts cell walls mechanically rather than thermally, preserving the polyacetylene chain.

Reagents & Equipment[5][6][7][9][10][11]
  • Solvent: 75% Ethanol (v/v) in deionized water.

  • Equipment: Ultrasonic bath (Frequency: 40 kHz, Power: 300W).

Step-by-Step Methodology
  • Slurry Preparation: Mix 100g of Codonopsis powder with 2.0 L of 75% Ethanol (Solid-Liquid ratio 1:20).

    • Scientific Rationale: 75% ethanol matches the polarity of this compound. 100% water extracts excessive polysaccharides (pectin/starch), which foul chromatography columns. 100% ethanol fails to solubilize the glycosidic moiety efficiently.

  • Sonication: Extract for 30 minutes at 45°C .

    • Critical Control Point: Do not exceed 50°C. High temps degrade the diyne structure.

  • Filtration: Vacuum filter the supernatant.

  • Second Cycle: Re-suspend the residue in 1.5 L of 75% Ethanol and repeat sonication for 30 minutes.

  • Concentration: Combine filtrates and evaporate ethanol using a rotary evaporator at 45°C under reduced pressure until no alcohol smell remains.

    • Result: You now have an aqueous suspension (Crude Extract).

Protocol 2: Enrichment via Macroporous Resin[12]

Crude extracts contain up to 60% sugars and proteins. Macroporous resins (non-polar polystyrenic type) adsorb the hydrophobic polyacetylene tail of this compound while allowing polar impurities to pass through.

Resin Selection[9][10][12]
  • Recommended: D101 or AB-8 (Styrene-divinylbenzene copolymer).

  • Capacity: These resins typically adsorb 15–20 mg this compound per gram of dry resin [2].

Enrichment Procedure[12]
  • Pre-treatment: Soak resin in 95% EtOH for 24h, then wash with water until no alcohol remains.

  • Loading: Load the aqueous crude extract (from Protocol 1) onto the column at a flow rate of 2 BV/h (Bed Volumes per hour).

  • Washing (Impurity Removal): Flush with 3–5 BV of Deionized Water .

    • Validation: Monitor the effluent with Molisch reagent (for sugars). Stop washing when the reaction is negative.

  • Elution (Target Recovery): Elute with 4 BV of 40% Ethanol .

    • Why 40%? this compound elutes efficiently at 30–40% EtOH. Higher concentrations (70%+) will co-elute highly lipophilic pigments and aglycones (Lobetyol) [3].

  • Drying: Concentrate the 40% fraction to dryness. This yields the "Enriched Fraction" (purity approx. 50–60%).

Protocol 3: High-Purity Isolation (Prep-HPLC)

For drug development standards (>98%), Preparative HPLC is required.

Chromatographic Conditions
ParameterSpecification
Column C18 Prep Column (e.g., 20 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (improves peak shape)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 10–15 mL/min (dependent on column diameter)
Detection UV 267 nm (Max absorption of polyacetylene)
Injection 50–100 mg of Enriched Fraction dissolved in 30% ACN
Gradient Program
  • 0–5 min: 10% B (Isocratic equilibration)

  • 5–25 min: 10% → 35% B (Linear gradient)

  • 25–30 min: 35% → 95% B (Column wash)

Note: this compound typically elutes between 20–25% ACN depending on column chemistry.

Analytical Validation & Quality Control

To verify the final product, use the following analytical HPLC method.

HPLC_LogicSampleSample(Dissolved in MeOH)SepSeparationC18 ColumnAgilent Zorbax/Waters SymmSample->SepInject 10µLDetectDetectionUV 267 nm(Diode Array for Purity)Sep->DetectGradient ElutionDataData OutputRetention Time: ~12 minPeak Purity CheckDetect->DataSignal Integration

Figure 2: Analytical logic for validating this compound purity.

Analytical Parameters
  • Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase: ACN : Water (22:78, Isocratic) or Gradient (10-40% ACN).

  • Wavelength: 267 nm.[4]

  • Reference Standard: this compound (CAS: 136085-37-5).

  • Acceptance Criteria:

    • Resolution (Rs) > 1.5 between this compound and nearest impurity (often Lobetyol).

    • Tailing Factor: 0.9 – 1.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Solvent polarity mismatchEnsure Ethanol is 70-80%. Lower conc. extracts sugars; higher conc. fails to extract glycoside.
Peak Broadening Column overload or pHReduce injection volume. Add 0.1% Formic acid to mobile phase to suppress silanol activity.
Degradation Heat exposureMaintain all evaporation steps <50°C. Store samples in amber vials (light sensitive).
Resin Clogging Particulates in loadCentrifuge or filter (0.45 µm) the crude extract before loading onto the resin column.

References

  • Optimization of Extraction: CN104231015A. Preparation method of this compound.[5][3][6] Google Patents. Link

  • Resin Purification: Chen, Q., et al. (2016). Determination of this compound and syringin in Codonopsis Radix from different places by HPLC. Science and Technology of Food Industry.[6] Link

  • Analytical Method: Hong Kong Baptist University. The use of this compound and HPLC-UV fingerprints for quality assessment of radix codonopsis.[7] HKBU Scholars.[6] Link

  • Pharmacokinetics & Stability: Dong, et al. (2021/2022). Development and validation of an LC-MS/MS method for pharmacokinetic study of this compound in rats. Braz. J. Pharm.[3][8] Sci. Link

  • Polyacetylene Chemistry: Polyacetylene Glycosides: Isolation, Biological Activities and Synthesis. PubMed. Link

Application Note: High-Sensitivity LC-MS/MS Quantitation of Lobetyolin in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Lobetyolin (C₂₀H₂₈O₈, MW 396.43) is a bioactive polyacetylene glycoside found in Codonopsis pilosula (Dang Shen), widely investigated for its mucosal protective and anti-inflammatory properties.

The Analytical Challenge: Unlike simple small molecules, this compound possesses a glycosidic moiety (glucose) and a polyacetylene chain. This duality creates specific challenges:

  • Ionization Preference: As a neutral glycoside, this compound exhibits poor protonation efficiency ([M+H]⁺) in standard acidic mobile phases. It shows a strong affinity for alkali metals, predominantly forming Sodium adducts [M+Na]⁺ .

  • Chromatographic Retention: The polar glucose group reduces retention on C18 columns, while the polyacetylene tail adds hydrophobicity. A balanced mobile phase is critical to avoid early elution (ion suppression zone) or excessive retention.

This protocol details a validated LC-MS/MS method utilizing Positive Electrospray Ionization (ESI+) monitoring the sodium adduct, optimized for pharmacokinetic (PK) profiling.

Experimental Workflow Logic

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Why" behind the "How."

Lobetyolin_Workflow cluster_0 Sample Preparation (Protein Precipitation) cluster_1 LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Syringin, 25 µL) Sample->IS_Add PPT Precipitation Agent (Cold Methanol, 200 µL) IS_Add->PPT Vortex Vortex (3 min) & Centrifuge (10,000 rpm, 5 min) PPT->Vortex LC_Sep LC Separation C18 Column, Isocratic MeOH:0.1% FA (50:50) PPT->LC_Sep Removes Proteins to protect column Supernatant Collect Supernatant Vortex->Supernatant Injection Injection (3-5 µL) Supernatant->Injection Injection->LC_Sep ESI ESI Source (+) Sodium Adduct Formation [M+Na]+ LC_Sep->ESI MRM MRM Detection Q1: 419.3 -> Q3: 203.1 ESI->MRM ESI->MRM Selectivity Filter

Figure 1: End-to-end bioanalytical workflow for this compound extraction and detection. The protein precipitation (PPT) method is chosen for high recovery of polar glycosides.

Materials & Reagents

  • Analyte: this compound (Purity >98%).[1]

  • Internal Standard (IS): Syringin is the preferred IS due to structural similarity (glycoside nature) and similar ionization behavior (forms [M+Na]⁺ adducts).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Formic Acid (FA) – Note: Even though we monitor Na+ adducts, 0.1% FA improves peak shape and provides a consistent pH background.

Detailed Protocol

Stock and Working Solutions[1][2]
  • Stock Solutions: Dissolve this compound and Syringin separately in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working Standard (WS): Dilute this compound stock with MeOH to create a calibration series (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).

  • IS Working Solution: Dilute Syringin to ~50 ng/mL in MeOH.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) with ethyl acetate often yields poor recovery for polar glycosides like this compound. PPT with Methanol is superior.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 25 µL of IS Working Solution.

  • Precipitate: Add 200 µL of ice-cold Methanol.

    • Critical Step: The 1:4 (Plasma:MeOH) ratio ensures >98% protein removal.

  • Extract: Vortex vigorously for 3 minutes.

  • Clarify: Centrifuge at 10,000 rpm (approx. 9,600 x g) for 5-10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an HPLC vial with insert. Inject 3–5 µL.

LC-MS/MS Conditions[1][3][4][5][6]
Chromatography (LC)[1][2][3][4][5][6][7]
  • Column: Thermo ODS C18 (150 mm × 2.1 mm, 3-5 µm) or equivalent (e.g., Waters XBridge C18).

  • Mobile Phase: Isocratic elution is recommended for stability.

    • Solvent A: 0.1% Formic Acid in Water.[1][2][3][4]

    • Solvent B: Methanol.[5]

    • Ratio: 50:50 (A:B).[1][2][3][4]

  • Flow Rate: 0.4 mL/min.[1][2][3][4]

  • Run Time: ~4.0 minutes.[1][5] (this compound RT ≈ 2.0 min).

Mass Spectrometry (MS)[1][2][3][4][5][6][7][8]
  • Source: ESI Positive Mode.

  • Adduct Strategy: Monitor the Sodium Adduct [M+Na]⁺ .

    • Expert Note: Unlike protonated ions, sodium adducts require higher Collision Energy (CE) to fragment. Ensure your collision gas pressure is sufficient.

MRM Transitions Table:

CompoundPrecursor Ion (Q1)Product Ion (Q3)CE (eV)Ion Type
This compound 419.3 [M+Na]⁺203.1 25Quantifier
233.130Qualifier
Syringin (IS) 394.9 [M+Na]⁺231.9 27Quantifier
  • Q3 Identity: The fragment m/z 203.1 typically corresponds to the loss of the glucose moiety and fragmentation of the polyacetylene chain.

Method Validation & Performance Data

The following parameters are based on validated literature values (Tian et al., 2022).

ParameterSpecificationResult / Notes
Linearity Range 1.0 – 500 ng/mLr² > 0.995
LLOQ 1.0 ng/mLS/N > 10
Extraction Recovery 87.0% – 95.6%High recovery due to MeOH PPT
Matrix Effect 91.0% – 101.3%Negligible suppression
Precision (RSD) < 15%Intra- and Inter-day
Stability 24h (Autosampler)Stable at 10°C

Troubleshooting & Expert Tips

The "Sodium Adduct" Variable

Issue: Relying on background sodium for [M+Na]⁺ formation can be inconsistent if glassware is too clean or water is too pure (18.2 MΩ). Solution: If signal intensity fluctuates, add trace sodium (e.g., 50 µM NaCl) to the aqueous mobile phase to saturate the ionization and stabilize the [M+Na]⁺ signal. Alternatively, use Ammonium Acetate (2-5 mM) and monitor the [M+NH₄]⁺ adduct if the transition is sensitive enough.

Carryover

Issue: Polyacetylenes can be "sticky" on C18 phases. Solution: Use a needle wash solution of MeOH:Water:Isopropanol (40:40:20) . If carryover persists, add a "sawtooth" gradient wash (ramp to 95% B) after the analyte elutes.

Column Life

Issue: Direct injection of protein-precipitated supernatant can clog columns over time. Solution: Use a guard column (C18) and replace it every 100-200 injections.

References

  • Tian, H., Zhao, P., Li, J., Deng, Z., Pu, G., & Wang, H. (2022). Development and validation of an LC-MS/MS method for pharmacokinetic study of this compound in rats. Brazilian Journal of Pharmaceutical Sciences, 58, e201066.[1][2]

  • Dong, J., Cheng, M., Xue, R., Deng, C., Liu, H., Zhang, T., ...[3] & Zhang, Y. (2021). Comparative pharmacokinetic and bioavailability study of this compound in rats after administration of this compound and Codonopsis pilosula extract by ultra-performance LC-tandem mass spectrometry.[7] Biomedical Chromatography, 35(8), e5125.

  • Pharmacopoeia Committee of China. (2020).[1][2] Pharmacopoeia of the People's Republic of China. China Medical Science Press. (Standard for Codonopsis pilosula identification).

Sources

Standard Operating Procedure for In Vitro Cell Culture Assays with Lobetyolin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Lobetyolin

This compound, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), is a bioactive compound with emerging significance in biomedical research.[1] Traditionally used in Chinese medicine, modern scientific inquiry has begun to elucidate the molecular mechanisms underpinning its therapeutic effects, which include anticancer, anti-inflammatory, and antioxidant activities.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for conducting in vitro cell culture assays to investigate the biological activities of this compound. The protocols herein are designed to be robust and self-validating, providing a solid foundation for rigorous scientific investigation.

Part 1: Investigating the Anticancer Properties of this compound

Recent studies have compellingly demonstrated that this compound exerts potent anticancer effects, particularly in gastric and colon cancer models.[1][6][7][8][9] The primary mechanism of action involves the targeted downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter for the amino acid glutamine.[1][8][10] By inhibiting ASCT2, this compound effectively starves cancer cells of a critical nutrient, leading to a cascade of events including increased oxidative stress and culminating in programmed cell death (apoptosis).[6][8]

Core Mechanism: Disruption of Glutamine Metabolism

The causality behind this compound's anticancer activity is rooted in the metabolic reprogramming of cancer cells, which often exhibit a heightened dependence on glutamine.

  • ASCT2 Downregulation : this compound has been shown to reduce both the mRNA and protein expression of ASCT2.[1][10] This is the initiating event that curtails the cancer cells' ability to import glutamine.

  • Glutamine Deprivation : The reduced intracellular glutamine levels disrupt multiple metabolic pathways essential for cancer cell survival and proliferation.

  • Increased Reactive Oxygen Species (ROS) : Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By limiting glutamine uptake, this compound treatment leads to decreased GSH levels and a subsequent accumulation of reactive oxygen species (ROS).[6][8]

  • Mitochondrial-Mediated Apoptosis : The excessive ROS accumulation induces oxidative stress, which in turn triggers the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[6][8]

Furthermore, this compound has been shown to modulate signaling pathways that regulate cell proliferation and survival, such as the AKT/GSK3β/c-Myc pathway.[8]

Experimental Workflow for Anticancer Assessment

A logical workflow is crucial for systematically evaluating the anticancer effects of this compound. This involves a tiered approach, starting with general cytotoxicity screening and progressing to more detailed mechanistic assays.

G cluster_0 Phase 1: Viability & Cytotoxicity cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Insights A Cell Seeding (e.g., MKN-45, HCT-116) B This compound Treatment (Dose-Response & Time-Course) A->B C MTT Assay B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic vs. Necrotic Cells F->G H ROS Detection Assay (DCFH-DA Staining) G->H J Western Blot Analysis G->J I Measure Intracellular ROS H->I K Analyze Key Proteins (ASCT2, p-AKT, Caspases) J->K cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Caption: this compound's inhibition of the LPS-induced TLR4/NF-κB pathway.

Protocol 2.1: Nitric Oxide (NO) Production via Griess Assay

This protocol measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant as an indicator of NO production by LPS-stimulated macrophages. [11] Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • LPS (from E. coli)

  • This compound

  • Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water) [12]* Sodium nitrite standard solution

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. [13]4. Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate. [12]6. Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use. [11][12]Add 100 µL of this mixture to each well containing the supernatant. [12]7. Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm. [11][14]9. Quantification: Generate a standard curve using serial dilutions of the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve.

Protocol 2.2: Pro-inflammatory Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted into the culture medium. [7] Materials:

  • Culture supernatants from Protocol 2.1

  • ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Sample Preparation: Use the culture supernatants collected from the LPS-stimulation experiment. If necessary, centrifuge the supernatants to remove any cellular debris.

  • ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. The general steps are as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate.

    • Add a biotinylated detection antibody.

    • Incubate and wash.

    • Add an enzyme-conjugated streptavidin (e.g., HRP).

    • Incubate and wash.

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and read the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Determine the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically assessing its effects on cell viability, apoptosis, ROS production, and inflammatory responses, researchers can gain a comprehensive understanding of its therapeutic potential. These foundational assays are essential for preclinical drug development and can guide further investigations into the specific molecular targets and signaling pathways modulated by this promising natural compound. Future studies may focus on more complex in vitro models, such as 3D cell cultures or co-culture systems, to better recapitulate the tumor microenvironment or inflammatory conditions.

References

  • Cheng, L., Zhai, H., Zhang, Y., & Li, P. (2023). This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Cancer Cell International, 23(1), 168. Available from: [Link]

  • He, L., et al. (2020). This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism. Journal of Cellular and Molecular Medicine, 24(5), 2959-2968. Available from: [Link]

  • ResearchGate. (n.d.). This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Retrieved from [Link]

  • Duan, G., et al. (2025). This compound in coordinating cholesterol homeostasis and anti-inflammatory pathways in hyperlipidemic mice models. ResearchGate. Available from: [Link]

  • Bailly, C. (2020). Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Natural Products and Bioprospecting, 10(6), 397-408. Available from: [Link]

  • Zhang, Q., et al. (2025). This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration. Natural Products and Bioprospecting. Available from: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The in vitro/in vivo metabolic pathways analysis of lobetyol, this compound, and lobetyolinin, three polyacetylenes from Codonopsis Radix, by UHPLC-Q/TOF-MS and UHPLC-MS/MS. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition. Retrieved from [Link]

  • Bailly, C. (2020). Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). ResearchGate. Available from: [Link]

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Introduction: Unveiling the Therapeutic Potential of Lobetyolin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Preclinical Researchers

Lobetyolin is a polyacetylene glycoside that stands out as a primary bioactive constituent of Codonopsis pilosula (Dangshen), a perennial plant widely used in Traditional Chinese Medicine (TCM).[1][2] In TCM, Codonopsis is revered as a tonic for the spleen and lungs, used to replenish vital energy ("qi") and nourish the blood.[3][4] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, identifying this compound as a key contributor to the plant's therapeutic effects.

Preclinical research has illuminated this compound's diverse biological activities, including potent anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[5][6][7] A significant aspect of its mechanism, particularly in oncology, involves the modulation of cellular metabolism. This compound has been shown to down-regulate the Alanine-Serine-Cysteine Transporter 2 (ASCT2), an amino acid transporter often overexpressed in cancer cells.[8] By inhibiting ASCT2, this compound disrupts glutamine metabolism, leading to increased reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and suppression of tumor growth.[1][5][8]

This application note provides in-depth, field-proven protocols and insights for designing robust in vivo animal studies to investigate the therapeutic efficacy of this compound across several key disease areas. The following sections are designed to guide researchers through critical preclinical considerations and provide detailed methodologies for oncology, inflammation, and neuroprotection models.

Part 1: Critical Preclinical Considerations for In Vivo Studies

Before embarking on efficacy studies, a thorough understanding of a compound's pharmacokinetic profile and appropriate formulation is paramount for a successful and interpretable experimental design.

Pharmacokinetics and Bioavailability

Pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. For this compound, studies in rats have revealed critical information for dose and route selection.

  • Low Oral Bioavailability: When administered orally as a pure compound to rats, this compound exhibits low bioavailability (approximately 3.9%), which increases slightly when given as part of a whole Codonopsis pilosula extract (6.97%).[9] This suggests either poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver.[9] This finding is a critical consideration; for initial efficacy studies, parenteral routes of administration (e.g., intraperitoneal or intravenous) may be preferred to bypass this limitation and ensure adequate systemic exposure. If the intended clinical application is oral, formulation strategies to enhance bioavailability would be a necessary parallel investigation.

  • Metabolism: this compound undergoes extensive metabolism, primarily through oxidation, glucuronidation, and glutathione conjugation. The major cytochrome P450 isozymes involved have been identified as CYP2C19, 1A1, 2C9, and 1A2. This knowledge is crucial for assessing potential drug-drug interactions if this compound is considered for combination therapies.

Formulation and Vehicle Selection

The choice of vehicle to dissolve or suspend this compound for in vivo administration is a critical experimental detail. An inappropriate vehicle can lead to poor solubility, precipitation at the injection site, inconsistent dosing, and potential toxicity, all of which can confound experimental results.

Recommended Vehicle Selection Strategy:

  • Assess Solubility: Begin by determining this compound's solubility in common, well-tolerated vehicles.

  • Prioritize Aqueous Solutions: For parenteral administration, isotonic solutions like normal saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are ideal if the compound is sufficiently soluble.

  • Use Co-solvents for Poor Solubility: For compounds like this compound that may have limited aqueous solubility, a mixture of solvents is often necessary. A common and generally well-tolerated vehicle for in vivo studies is a solution containing DMSO, PEG400, and saline.

Vehicle ComponentPurpose & ConsiderationsExample Ratio
DMSO Excellent solvent for many organic compounds. Use at the lowest effective concentration (typically <10% of total volume) due to potential for local irritation or systemic toxicity at higher doses.[10]10%
PEG400 / Tween 80 Co-solvents and emulsifiers that improve solubility and stability of the formulation. Generally considered safe.40%
Saline (0.9% NaCl) The primary diluent to bring the formulation to the final volume and ensure isotonicity.50%

Protocol for Vehicle Preparation:

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG400 or Tween 80 and mix thoroughly until a clear solution is formed.

  • Slowly add the saline or PBS dropwise while vortexing to prevent precipitation.

  • The final solution should be clear and administered shortly after preparation. A pilot test for stability over a few hours is recommended.

Part 2: Application Protocol 1: Oncology - Xenograft Tumor Model

This protocol details the use of a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound, based on its established mechanism of inhibiting glutamine metabolism.[1][8]

Scientific Rationale

The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research. It allows for the direct assessment of a compound's effect on human tumor growth in vivo. This model is particularly well-suited for this compound, as it enables the investigation of its pro-apoptotic and anti-proliferative effects by targeting the ASCT2 transporter, which is highly expressed in many cancer types.[1][8][11]

Signaling Pathway Targeted by this compound

This compound's primary anti-cancer mechanism involves the downregulation of ASCT2, which triggers a cascade of events leading to apoptosis.

lobetyolin_pathway This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibits Gln_uptake Glutamine Uptake ASCT2->Gln_uptake mediates ROS ↑ Reactive Oxygen Species (ROS) Gln_uptake->ROS reduction leads to Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation (Cleaved Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Detailed Step-by-Step Protocol
  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude). Allow animals to acclimatize for at least one week before the experiment.

  • Cell Culture: Culture a relevant human cancer cell line (e.g., gastric MKN-45, lung A549, or colon HCT116) under standard conditions.[1][11] Harvest cells during the logarithmic growth phase.

  • Tumor Implantation:

    • Resuspend the harvested cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth 2-3 times per week using digital calipers.

    • Tumor volume (mm³) = (Length x Width²) / 2.

    • Randomize animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

  • Treatment Administration:

    • Prepare this compound and vehicle solutions fresh daily.

    • Administer treatments via intraperitoneal (IP) injection daily for 14-21 days.

  • Monitoring: Record body weight and tumor volume 2-3 times weekly. Monitor for any signs of toxicity.

  • Study Termination & Endpoint Analysis:

    • At the end of the study, euthanize mice according to approved institutional guidelines.

    • Excise tumors, weigh them, and photograph them.

    • Divide each tumor into sections for:

      • Histology: Fix in 10% neutral buffered formalin for Immunohistochemistry (IHC) analysis of Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis), and ASCT2 expression.[1]

      • Molecular Analysis: Snap-freeze in liquid nitrogen for Western blot analysis of key signaling proteins (e.g., total and phosphorylated AKT, GSK3β, c-Myc).[1]

Experimental Design & Dosing Table
GroupTreatmentDose (mg/kg)RouteScheduleN (mice/group)
1Vehicle-IPDaily8-10
2This compound10IPDaily8-10
3This compound20IPDaily8-10
4This compound40IPDaily8-10
5Positive Control (e.g., Cisplatin)5IPQ3D8-10

Note: Doses are based on effective ranges reported in the literature for colon cancer models.[8] Dose-ranging studies may be required for other cancer types.

Part 3: Application Protocol 2: Acute Inflammation Model

This protocol describes the use of the carrageenan-induced paw edema model, a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds like this compound.[12][13]

Scientific Rationale

The carrageenan-induced paw edema model is a biphasic acute inflammatory response.[14] The initial phase (0-1 hr) is mediated by histamine and serotonin, while the later phase (1-6 hr) involves prostaglandins, cytokines, and neutrophil infiltration.[14] This model is excellent for screening compounds that may interfere with these inflammatory mediators, aligning with the known anti-inflammatory properties of this compound.[6]

Experimental Workflow Diagram

workflow cluster_pre Pre-treatment Phase cluster_induction Induction & Measurement cluster_post Analysis Phase Acclimatize Acclimatize Rats (1 week) Baseline Measure Baseline Paw Volume Acclimatize->Baseline Treat Administer this compound (Oral Gavage) Baseline->Treat Induce Inject Carrageenan (Intraplantar) Treat->Induce Measure Measure Paw Volume (Hourly for 6h) Induce->Measure Calculate Calculate Edema & % Inhibition Measure->Calculate Tissue Optional: Collect Paw Tissue for Cytokine Analysis Calculate->Tissue

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Step-by-Step Protocol
  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House animals for one week before the experiment with free access to food and water.

  • Grouping and Fasting: Randomize animals into treatment groups (N=6-8 per group). Fast animals overnight before the experiment but allow access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Treatment Administration: Administer this compound (e.g., 25, 50, 100 mg/kg) or the positive control (Indomethacin, 10 mg/kg) via oral gavage (p.o.). The vehicle control group receives the vehicle alone.

  • Induction of Inflammation: One hour after treatment, inject 100 µL of 1% w/v carrageenan suspension (in sterile saline) into the sub-plantar surface of the right hind paw.[14]

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Edema Volume (mL): Paw volume at time 't' - Paw volume at baseline.

    • Percentage Inhibition of Edema: [(V_c - V_t) / V_c] x 100, where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

  • Optional Endpoint: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory cytokines like TNF-α and IL-6 via ELISA.

Part 4: Application Protocol 3: Neuroprotection Model

This section proposes an experimental design to investigate the neuroprotective effects of this compound in a rodent model, extrapolating from its known antioxidant and anti-inflammatory activities and its success in invertebrate models of neurodegeneration.[15][16][17]

Scientific Rationale

Neuroinflammation and oxidative stress are key pathological drivers in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[17][18] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of the innate immune response and is widely used to create robust models of neuroinflammation in rodents.[19] This model is suitable for testing the potential of this compound to mitigate inflammatory damage in the central nervous system.

Proposed Experimental Design: LPS-Induced Neuroinflammation Model
GroupPre-treatment (Daily for 14 days)Challenge (Day 15)Post-treatment (Daily for 7 days)EndpointsN (mice/group)
1Vehicle (p.o.)Saline (IP)Vehicle (p.o.)Behavioral Tests, Brain Tissue Analysis10-12
2Vehicle (p.o.)LPS (0.25 mg/kg, IP)Vehicle (p.o.)Behavioral Tests, Brain Tissue Analysis10-12
3This compound (25 mg/kg, p.o.)LPS (0.25 mg/kg, IP)This compound (25 mg/kg, p.o.)Behavioral Tests, Brain Tissue Analysis10-12
4This compound (50 mg/kg, p.o.)LPS (0.25 mg/kg, IP)This compound (50 mg/kg, p.o.)Behavioral Tests, Brain Tissue Analysis10-12
Detailed Step-by-Step Protocol
  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Pre-treatment: Administer this compound or vehicle daily via oral gavage for 14 consecutive days to allow for potential conditioning and protective effects.

  • Induction of Neuroinflammation: On day 15, administer a single intraperitoneal (IP) injection of LPS (0.25 mg/kg). The control group receives a saline injection.

  • Post-treatment & Behavioral Testing:

    • Continue daily this compound/vehicle administration for 7 more days.

    • Beginning on day 18 (72h post-LPS), conduct a battery of behavioral tests to assess different neurological domains.[20][21]

      • Anxiety/Locomotor Activity: Open Field Test.

      • Cognition & Memory: Morris Water Maze or Novel Object Recognition Test.[20]

      • Motor Coordination: Rotarod Test.

  • Study Termination & Endpoint Analysis:

    • On day 22, euthanize the mice and perfuse with saline.

    • Collect brains and divide the hemispheres.

    • Hemisphere 1 (Histology): Fix and process for IHC to analyze microglial activation (Iba-1) and astrogliosis (GFAP) in the hippocampus and cortex.[19]

    • Hemisphere 2 (Biochemical Analysis): Homogenize the hippocampus and cortex to measure:

      • Inflammatory Cytokines: TNF-α, IL-1β, IL-6 via ELISA.

      • Oxidative Stress Markers: Levels of glutathione (GSH) and ROS.

References

  • He, X., et al. (2023). This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Dong, L., et al. (2021). Comparative pharmacokinetic and bioavailability study of this compound in rats after administration of this compound and Codonopsis pilosula extract by ultra-performance LC-tandem mass spectrometry. Biomedical Chromatography. Available at: [Link]

  • Theoharides, T.C., et al. (2020). Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma. BioFactors. Available at: [Link]

  • Li, Y., et al. (2022). This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition. Thoracic Cancer. Available at: [Link]

  • Kim, J.K., et al. (2019). Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition. Pharmaceutical Biology. Available at: [Link]

  • Zhang, Q., et al. (2025). This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Bailly, C. (2020). Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • Liu, Y., et al. (2025). The in vitro/in vivo metabolic pathways analysis of lobetyol, this compound, and lobetyolinin, three polyacetylenes from Codonopsis Radix, by UHPLC-Q/TOF-MS and UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bailly, C. (2020). Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Molecules. Available at: [Link]

  • MDPI. (2023). Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • Kim, J.K., et al. (2019). Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition. Pharmaceutical Biology. Available at: [Link]

  • Liu, W.J., et al. (2014). Behavioral tests in rodent models of stroke. Brain Hemorrhages. Available at: [Link]

  • Guo, H., et al. (2024). A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases. Frontiers in Pharmacology. Available at: [Link]

  • Al-Hatamleh, M.A.I., et al. (2023). Experimental animal models of chronic inflammation. Heliyon. Available at: [Link]

  • Yani, L., et al. (2025). Phytochemical Constituents and Pharmacological Effects of Dangshen (Codonopsis pilosula), an Important Traditional Chinese Medicine. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Li, Y.F., et al. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • Nabavi, S.F., et al. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of Ethnopharmacology. Available at: [Link]

  • ResearchGate. Development and validation of an LC-MS/MS method for pharmacokinetic study of this compound in rats. ResearchGate. Available at: [Link]

  • Tutunchi, H., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Molecules. Available at: [Link]

  • Herbal Reality. (2025). Codonopsis (Codonopsis pilosula): Benefits, Uses, Safety. Herbal Reality. Available at: [Link]

  • MDPI. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available at: [Link]

  • Dong, L., et al. (2022). Development and validation of an LC-MS/MS method for pharmacokinetic study of this compound in rats. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Frontiers. Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers. Available at: [Link]

  • Encyclopedia.pub. (2020). Inflammatory Pain Study in Animal-Models. Encyclopedia.pub. Available at: [Link]

  • Natural Products Insider. (2025). SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. Natural Products Insider. Available at: [Link]

  • MDPI. (2022). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. MDPI. Available at: [Link]

  • Szałach, Ł.P., et al. (2024). Luteolin for neurodegenerative diseases: a review. Inflammopharmacology. Available at: [Link]

  • Wikipedia. Codonopsis pilosula. Wikipedia. Available at: [Link]

  • Moo-Puc, R.E., et al. (2022). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Plants. Available at: [Link]

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  • de Oliveira, J.R., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Journal of Xenobiotics. Available at: [Link]

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Application Note: Protocol for Assessing Lobetyolin's Effect on Glutamine Uptake

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Lobetyolin , a polyacetylene glycoside isolated from Codonopsis pilosula (Dangshen), has emerged as a potent modulator of cancer cell metabolism.[1][2][3] While traditionally recognized for mucosal protection, recent pharmacological studies reveal its capacity to induce apoptosis in gastric (MKN-45) and colon (HCT-116) cancer cells by starving them of glutamine.

Glutamine is a conditionally essential amino acid critical for anaplerosis (replenishing the TCA cycle) and redox homeostasis (GSH synthesis) in rapidly dividing cells. The transport of glutamine is primarily mediated by ASCT2 (SLC1A5) , a sodium-dependent neutral amino acid transporter.[4][5][6]

This Application Note details a rigorous protocol to assess this compound’s ability to inhibit glutamine uptake. Unlike simple screening methods, this protocol distinguishes between direct transport inhibition and transcriptional downregulation, providing a mechanistic validation of the this compound-p53-ASCT2 axis.

Mechanistic Rationale

Understanding the causality is essential for experimental design. This compound does not merely block the transporter pore; evidence suggests it modulates the upstream signaling pathways regulating transporter expression.

Proposed Signaling Pathway

This compound treatment triggers a stress response involving p53 activation and modulation of the AKT/GSK3β axis. This cascade leads to the transcriptional repression of SLC1A5 (ASCT2), reducing the density of functional transporters on the plasma membrane. Consequently, glutamine influx is throttled, leading to oxidative stress (ROS accumulation) and mitochondrial apoptosis.

Pathway Visualization

Lobetyolin_Pathway LBT This compound (Extracellular) Receptor Membrane Interaction (Unknown Target) LBT->Receptor AKT AKT / GSK3β (Suppression) Receptor->AKT Modulates p53 p53 Activation (Nuclear Translocation) AKT->p53 Stabilizes ASCT2_Gene SLC1A5 Gene (Transcription) p53->ASCT2_Gene Represses ASCT2_Protein ASCT2 Protein (Surface Expression) ASCT2_Gene->ASCT2_Protein Downregulation Gln_Uptake Glutamine Influx ASCT2_Protein->Gln_Uptake Rate Limiting Apoptosis Mitochondrial Apoptosis (ROS Accumulation) Gln_Uptake->Apoptosis Depletion triggers

Figure 1: The proposed mechanism of action where this compound induces metabolic starvation via the p53-mediated downregulation of ASCT2.

Experimental Protocol

A. Experimental Model & Reagents[1][7]
  • Cell Lines: MKN-45 (Gastric Cancer) or HCT-116 (Colon Cancer). Note: These lines exhibit high ASCT2 dependency.

  • Compound: this compound (Purity >98%).[1] Dissolve in DMSO to create a 100 mM stock.

  • Tracer: L-[3,4-^3H(N)]-Glutamine (PerkinElmer or equivalent). Specific Activity: 30-60 Ci/mmol.

  • Inhibitor Control: GPNA (L-γ-Glutamyl-p-nitroanilide), a specific ASCT2 inhibitor.

  • Uptake Buffer (Krebs-Ringer HEPES - KRH):

    • 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 10 mM HEPES, pH 7.4.

    • Sodium-Free Control Buffer: Replace NaCl with Choline Chloride (120 mM) to verify Na⁺-dependency (ASCT2 signature).

B. Pre-Experimental Setup (Treatment Phase)

Differentiation between acute inhibition and downregulation requires a 24-hour pre-incubation.

  • Seeding: Seed cells in 24-well plates at a density of

    
     cells/well. Allow attachment for 24 hours.
    
  • This compound Treatment:

    • Replace media with fresh complete media containing this compound at graduated concentrations: 0, 10, 25, 50, 100 µM .

    • Incubate for 24 hours .

    • Vehicle Control: DMSO (Final concentration < 0.1%).

C. The [^3H]-Glutamine Uptake Assay (The "Gold Standard")

This step measures the functional consequence of the treatment.

  • Equilibration (Critical Step):

    • Aspirate culture media.

    • Wash cells 2x with warm (37°C) KRH buffer.

    • Starvation: Incubate cells in 500 µL warm KRH buffer (glucose-free, amino acid-free) for 15 minutes .

    • Rationale: This depletes the intracellular amino acid pool, preventing trans-inhibition and ensuring linear uptake kinetics.

  • Uptake Initiation:

    • Prepare Working Isotope Solution: KRH buffer containing 50 µM unlabeled L-Glutamine + 0.5 µCi/mL [^3H]-L-Glutamine.

    • Aspirate the starvation buffer.

    • Add 250 µL of Working Isotope Solution to each well.

    • Incubate at 37°C for exactly 5 minutes .

    • Note: Uptake is linear only for short durations (typically <10 min).

  • Termination:

    • Place the plate immediately on ice.

    • Aspirate the isotope solution rapidly.

    • Wash 3x with Ice-Cold KRH buffer containing 1 mM unlabeled Glutamine (to displace non-specifically bound tracer).

  • Lysis & Counting:

    • Add 200 µL of 0.1 N NaOH / 1% SDS lysis buffer to each well. Shake for 30 mins.

    • Transfer lysate to scintillation vials containing 4 mL scintillation cocktail.

    • Measure CPM (Counts Per Minute) using a Beta Counter.

    • Normalization: Reserve 20 µL of lysate for BCA protein assay to normalize data (CPM/mg protein).

Assay Workflow Diagram

Experimental_Workflow Step1 1. Seeding (24-well plate) Step2 2. Treatment (LBT 24h incubation) Step1->Step2 Step3 3. Starvation (15 min, KRH Buffer) Step2->Step3 Step4 4. Tracer Addition ([3H]-Gln, 5 min) Step3->Step4 Step5 5. Ice Wash (Stop Transport) Step4->Step5 Step6 6. Scintillation (Data Acquisition) Step5->Step6

Figure 2: Step-by-step workflow for the radiolabeled glutamine uptake assay.

Data Analysis & Interpretation

Calculation

Convert raw CPM to uptake rates using the specific activity of the tracer.



Expected Results Template
Treatment GroupConcentration (µM)Uptake Rate (nmol/mg/min)% InhibitionStatistical Significance
Control (DMSO) 012.5 ± 0.8--
This compound 1011.8 ± 0.55.6%ns
This compound 259.2 ± 0.626.4%p < 0.05
This compound 506.1 ± 0.451.2%p < 0.01
This compound 1003.5 ± 0.372.0%p < 0.001
GPNA (Pos. Ctrl) 10002.8 ± 0.277.6%p < 0.001
Validation Criteria (Self-Validating System)
  • Na⁺ Dependence: To confirm the observed uptake is ASCT2-mediated, run a parallel control with Na⁺-free (Choline) buffer. Uptake should drop by >80% in the control group.

  • Dose-Dependency: this compound should exhibit an IC50 in the range of 30–60 µM (based on MKN-45 cell studies).

  • Protein Correlation: Western blot analysis (optional but recommended) should show a corresponding decrease in ASCT2 protein levels at 50-100 µM, confirming the mechanism is downregulation rather than competitive inhibition.

Troubleshooting & Optimization

  • High Non-Specific Binding: If background counts are high, ensure the ice-cold wash buffer contains excess unlabeled glutamine (1-5 mM) to displace surface-bound tracer.

  • Low Signal: Ensure cells are not over-confluent. ASCT2 expression can vary with cell density. Perform the assay at 70-80% confluency.

  • Solubility: this compound is hydrophobic. Ensure the final DMSO concentration in the well does not exceed 0.1%, as DMSO alone can affect membrane permeability.

References

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Source:[1][7] PubMed / Cytotechnology (2023) URL:[Link]

  • This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism. Source:[8] PubMed / Journal of Cellular and Molecular Medicine (2020) URL:[Link]

  • The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Source: Frontiers in Cell and Developmental Biology (2018) URL:[Link]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Source: Natural Products and Bioprospecting (2021) URL:[Link]

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Application Note: Western Blot Analysis of ASCT2 Suppression by Lobetyolin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the metabolic vulnerabilities of cancer cells, specifically focusing on the modulation of the glutamine transporter ASCT2 (SLC1A5) by the natural bioactive compound Lobetyolin.

Executive Summary & Mechanism of Action

Metabolic reprogramming, particularly "glutamine addiction," is a hallmark of gastric and colorectal cancers. The alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5 ) is the primary mediator of glutamine uptake in these malignancies.

This compound (LBT) has emerged as a potent metabolic inhibitor.[1][2][3] It does not merely act as a cytotoxic agent but functions as a molecular switch that disrupts the AKT/GSK3


/c-Myc  signaling axis. This disruption leads to the transcriptional repression of ASCT2, starving the cancer cell of glutamine, inducing Reactive Oxygen Species (ROS) accumulation, and triggering mitochondrial apoptosis.[4][5][6]
Mechanistic Pathway (The "Why")

The following diagram illustrates the signaling cascade validated by this protocol. This compound inhibits AKT phosphorylation, preventing the inactivation of GSK3


.[5][6] Active GSK3

phosphorylates c-Myc, marking it for degradation. Since c-Myc is a transcriptional activator of ASCT2, its loss reduces ASCT2 protein expression.

Lobetyolin_Mechanism cluster_cell Intracellular Signaling LBT This compound (Treatment) AKT p-AKT (Ser473) (Inhibited) LBT->AKT Inhibits GSK3B GSK3β (Activated via dephosphorylation) AKT->GSK3B Normally Inhibits cMyc c-Myc (Phosphorylated & Degraded) GSK3B->cMyc Phosphorylates (Thr58) ASCT2_Gene ASCT2 Transcription cMyc->ASCT2_Gene Promotes (Loss leads to reduction) ASCT2_Prot ASCT2 Protein (Downregulated) ASCT2_Gene->ASCT2_Prot Translation Gln Glutamine Uptake ASCT2_Prot->Gln Facilitates ROS ROS Accumulation Gln->ROS Maintains Redox Balance Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Triggers

Figure 1: this compound-induced suppression of the AKT/c-Myc/ASCT2 axis leading to metabolic apoptosis.[5][6]

Experimental Design Strategy

To scientifically validate ASCT2 downregulation, the experiment must control for glycosylation (which affects band size) and specificity.

A. Cell Model Selection
  • Gastric Cancer: MKN-45 or MKN-28 (High ASCT2 baseline).

  • Colorectal Cancer: HCT-116 (Proven sensitivity to this compound).[1][7]

  • Control: Normal gastric epithelial cells (e.g., GES-1) to demonstrate selectivity.

B. Treatment Groups
GroupTreatmentRationale
Vehicle DMSO (< 0.1%)Baseline ASCT2 expression.
Low Dose This compound (10

M)
Assess dose-dependency.
High Dose This compound (40

M)
Expected significant downregulation (IC50 range).
Positive Ctrl V-9302 (10

M)
Known ASCT2 antagonist; validates antibody specificity.
C. Time Course
  • 24 Hours: Optimal for observing protein-level turnover of ASCT2.

  • 48 Hours: Correlates with phenotypic outcomes (apoptosis/ROS).

Detailed Protocol: Western Blot for ASCT2

Critical Challenge: ASCT2 is a multi-pass transmembrane protein (SLC1A5). Standard boiling (100°C) often causes hydrophobic aggregation, resulting in high molecular weight smears or failure to enter the gel.

Step 1: Sample Preparation (Non-Boiling Method)
  • Lysis: Wash cells 2x with ice-cold PBS. Lyse in RIPA Buffer supplemented with protease/phosphatase inhibitors.

    • Note: Ensure RIPA contains SDS (0.1%) and Deoxycholate (0.5%) to solubilize membrane proteins effectively.

  • Scraping: Scrape cells and transfer to pre-cooled microcentrifuge tubes.

  • Agitation: Rotate at 4°C for 30 minutes. Do not vortex vigorously (shears DNA but can foam detergents).

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Denaturation (CRITICAL): Mix lysate with 4x Laemmli Sample Buffer.

    • Do NOT boil at 100°C.

    • Heat at 70°C for 10 minutes OR 37°C for 30 minutes .

    • Why? This prevents the aggregation of the hydrophobic transmembrane domains of ASCT2.

Step 2: Electrophoresis & Transfer[8]
  • Gel: Use 10% SDS-PAGE. ASCT2 runs between 55–75 kDa depending on glycosylation status (Predicted MW is ~56 kDa).

  • Loading: Load 20–40

    
    g of total protein per lane.
    
  • Transfer: Wet transfer to PVDF membrane (0.45

    
    m pore size) is recommended over nitrocellulose for hydrophobic proteins.
    
    • Condition: 100V for 90 mins (cold room) or 250mA constant current for 2 hours.

Step 3: Immunodetection
  • Blocking: 5% Non-fat dry milk in TBST for 1 hour at Room Temperature (RT).

  • Primary Antibody:

    • Target: Anti-ASCT2 (SLC1A5).[8][9]

    • Recommended Clones: Rabbit Polyclonal (e.g., CST #8057 or Abcam ab187692).

    • Dilution:[8] 1:1000 in 5% BSA/TBST.

    • Incubation:Overnight at 4°C (Essential for specific binding to membrane epitopes).

  • Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG (1:5000) for 1 hour at RT.

Step 4: Normalization & Validation
  • Loading Control: GAPDH or

    
    -Actin.
    
  • Glycosylation Check (Optional but Recommended): Treat one lysate aliquot with PNGase F .

    • Result: The broad smear at 60–75 kDa should collapse to a sharp band at ~56 kDa, confirming the detected protein is indeed the glycosylated transporter.

Data Analysis & Expected Results

Quantitative Analysis

Densitometry should be performed using ImageJ or equivalent software. Calculate the ratio of ASCT2/Loading Control.

Expected Phenotype Table
MarkerEffect of this compoundBiological Interpretation
ASCT2 Downregulated (

)
Reduced glutamine transport capacity.[1][2][3][5][6][7][10]
p-AKT (Ser473) Decreased (

)
Inhibition of survival signaling.
p-GSK3

(Ser9)
Decreased (

)
Loss of inhibitory phosphorylation

GSK3

Activation.
c-Myc Decreased (

)
Destabilized by GSK3

; leads to lower ASCT2 transcription.
Cleaved Caspase-3 Increased (

)
Induction of apoptosis.[7]

Troubleshooting Guide

IssueProbable CauseSolution
High MW Smear / Aggregates Sample boiled at 100°C.Repeat sample prep; heat at 70°C for 10 min only.
Multiple Bands (50-75 kDa) N-linked Glycosylation.This is normal for ASCT2. Quantify the entire region or use PNGase F to collapse bands.
Weak Signal Inefficient transfer of hydrophobic protein.Remove methanol from transfer buffer (prevents pore shrinkage) or add 0.05% SDS to transfer buffer.
No Downregulation Observed Cell density too high.ASCT2 expression is density-dependent. Treat cells at 60-70% confluency, not 100%.

References

  • Cheng, L., et al. (2023). this compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer.[4] Cytotechnology, 75, 435–448.[4]

  • He, J., et al. (2020). This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism. Journal of Cellular and Molecular Medicine, 24(6), 3359–3369.

  • Chen, Y., et al. (2021). this compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis.[5] Journal of Natural Medicines, 75, 1024–1034.

  • Bailly, C. (2020). Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen).[1][2] Natural Products and Bioprospecting, 10, 331–343.

Sources

Application Note: Genetic Validation of Lobetyolin Targets via Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Lobetyolin, a polyacetylene glycoside isolated from Codonopsis pilosula (Dang Shen), has emerged as a potent bioactive compound with anti-cancer and anti-inflammatory properties. While pharmacological studies suggest it modulates the NF-κB pathway in osteoclasts and downregulates the glutamine transporter ASCT2 (SLC1A5) in gastric and breast cancers, pharmacological inhibition alone is insufficient for definitive target validation due to potential off-target effects.

This guide details a rigorous Lentiviral shRNA Knockdown protocol to genetically validate ASCT2 as the primary functional target of this compound. By creating stable knockdown (KD) cell lines, researchers can distinguish between on-target efficacy and non-specific toxicity.

The Validation Logic (The "Gold Standard")

To confirm ASCT2 is the target, the experimental data must satisfy two conditions:

  • Phenocopy: Genetic silencing of ASCT2 must mimic the phenotypic effects of this compound treatment (e.g., reduced glutamine uptake, apoptosis).

  • Epistasis (The Masking Effect): Treating ASCT2-KD cells with this compound should yield a significantly attenuated response compared to wild-type (WT) cells, proving the drug acts through this specific pathway.

Mechanistic Hypothesis & Pathway Visualization

Current literature identifies ASCT2 (SLC1A5) as a critical upstream node affected by this compound. The compound downregulates ASCT2 expression, starving cancer cells of Glutamine, which leads to reduced Glutathione (GSH) synthesis, ROS accumulation, and mitochondrial apoptosis.

Lobetyolin_Mechanism This compound This compound (Drug) ASCT2 ASCT2 (SLC1A5) (Glutamine Transporter) This compound->ASCT2 Downregulates Expression Gln_In Intracellular Glutamine ASCT2->Gln_In Transports GSH Glutathione (GSH) (Antioxidant) Gln_In->GSH Biosynthesis TCA TCA Cycle (Energy) Gln_In->TCA Anaplerosis ROS ROS Accumulation GSH->ROS Neutralizes Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Triggers TCA->Apoptosis Collapse leads to

Figure 1: Proposed Mechanism of Action. This compound suppresses ASCT2, creating a metabolic bottleneck that triggers ROS-mediated apoptosis.

Experimental Protocol: Lentiviral shRNA Workflow

This protocol uses a 3rd-generation lentiviral system for enhanced safety and titer.

Phase A: Vector Construction & shRNA Design

Critical Insight: Do not rely on a single shRNA. Off-target silencing is common. You must design at least 3 distinct shRNA sequences targeting different exons of human SLC1A5 (NM_005628).

Target Sequences (Examples):

ID Target Region Sequence (5' -> 3') Purpose
shASCT2-1 CDS (Exon 2) CCG GGC TGT GGT TCT GGG TAT TTA TCT CGA G... Primary KD
shASCT2-2 3' UTR CCG GCA GTC CTA GTC TGT GAT TTA TCT CGA G... Validation

| shScramble | N/A | CCG GCA ACA AGA TGA AGA GCA CCA ACT CGA G... | Negative Control |[1]

Note: Use a vector with a fluorescent reporter (e.g., pLKO.1-GFP-Puro) to visually track transduction efficiency.

Phase B: Lentiviral Production (Packaging)

Reagents:

  • Packaging Plasmids: pMD2.G (Envelope), psPAX2 (Packaging).

  • Transfer Plasmid: pLKO.1-shASCT2.

  • Transfection Reagent: Polyethylenimine (PEI) or Lipofectamine 3000.

  • Producer Cells: HEK293T (Low passage, <15).

Step-by-Step:

  • Seeding: Plate 4x10^6 HEK293T cells in a 10cm dish 24h prior to transfection. Aim for 70-80% confluency.

  • Transfection Mix: Combine 4µg Transfer Plasmid + 3µg psPAX2 + 1µg pMD2.G. Mix with PEI (3:1 ratio PEI:DNA) in Opti-MEM. Incubate 20 min at RT.

  • Delivery: Add complex dropwise to cells.

  • Harvest:

    • Change media 12h post-transfection.

    • Collect viral supernatant at 48h and 72h .

    • Filter through 0.45µm PVDF filter (Do not use nitrocellulose; it binds virus).

    • Optional: Concentrate using PEG-8000 or ultracentrifugation if high MOI is needed.

Phase C: Transduction & Stable Line Generation

Target Cells: Gastric Cancer (MKN-45) or Breast Cancer (MDA-MB-231).

  • Infection: Seed target cells in 6-well plates. When 50% confluent, add viral supernatant + Polybrene (8 µg/mL).

  • Spinoculation (Optional): Centrifuge plates at 1200 x g for 90 min at 32°C to increase efficiency.

  • Selection: 48h post-infection, introduce Puromycin.

    • Kill Curve: Determine the minimum lethal concentration for your specific cell line beforehand (typically 1-5 µg/mL).

    • Maintain selection for 5-7 days until non-transduced control cells are 100% dead.

Validation & Functional Assays

Step 1: Confirm Knockdown (The "Check")

Before drug testing, you must quantify the silence.

  • qPCR: Check mRNA levels of SLC1A5.

  • Western Blot: Mandatory.[2] Protein levels often differ from mRNA. Use anti-ASCT2 antibody (e.g., Cell Signaling #8057).

    • Success Criterion: >70% reduction in protein compared to Scramble control.

Step 2: The "this compound Challenge" (Target Validation)

This is the core experiment connecting the drug to the gene.

Experimental Setup:

  • Group A: shScramble Cells + Vehicle (DMSO)

  • Group B: shScramble Cells + this compound (IC50 dose)

  • Group C: shASCT2 Cells + Vehicle

  • Group D: shASCT2 Cells + this compound (IC50 dose)

Assay 1: Glutamine Uptake Assay

  • Method: Incubate cells with [3H]-Glutamine or use a colorimetric Glutamine Assay Kit.

  • Prediction:

    • This compound should reduce uptake in Scramble cells (Group B < A).

    • shASCT2 cells should have low uptake initially (Group C < A).

    • Crucial Result: this compound should have minimal additional effect on shASCT2 cells (Group D ≈ Group C). This proves the drug works via this transporter.

Assay 2: Cell Viability (CCK-8) & Apoptosis (Annexin V)

  • Method: Treat cells for 48h. Stain with Annexin V/PI and analyze via Flow Cytometry.

  • Data Interpretation:

    • If this compound kills shScramble cells but fails to significantly increase death in shASCT2 cells (which may already show some growth retardation), the toxicity is Target-Dependent .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Viral Titer HEK293T health or plasmid ratioEnsure cells are <15 passage. Optimize PEI:DNA ratio. Check plasmid quality (260/280 > 1.8).
High Cell Death after Transduction Polybrene toxicityReduce Polybrene concentration or remove viral media after 12h.
No Phenotype in KD cells Functional redundancyOther transporters (e.g., LAT1) may compensate for ASCT2. Check expression of SLC7A5.
This compound still kills KD cells Off-target toxicityThe drug has secondary targets (e.g., NF-κB). Perform a dose-response curve; the IC50 should shift significantly, even if not abolished.

Visualizing the Validation Workflow

Validation_Workflow cluster_Assay 5. The this compound Challenge Design 1. shRNA Design (Target SLC1A5) Virus 2. Lentivirus Production Design->Virus Transduct 3. Transduction & Selection Virus->Transduct KD_Check 4. Western Blot (Confirm KD) Transduct->KD_Check WT_Tx WT + Drug (Phenotype A) KD_Check->WT_Tx KD_Tx KD + Drug (Phenotype B) KD_Check->KD_Tx Compare Compare A vs B (Epistasis Check) WT_Tx->Compare KD_Tx->Compare

Figure 2: Step-by-step workflow from vector design to functional validation.

References

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Source:[2][3] PubMed Central (PMC) URL:[Link]

  • This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis. Source:[2][4] PubMed URL:[Link]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Source: ResearchGate / Natural Products and Bioprospecting URL:[Link]

  • This compound Suppressed Osteoclastogenesis via Hindering p50/p65 Nuclear Translocation. Source:[5][6][7][8] Dove Press / Drug Design, Development and Therapy URL:[Link]

Sources

Introduction: The Mitochondrion as a Sentinel of Cell Fate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing Mitochondrial Membrane Potential with Lobetyolin

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for assessing mitochondrial membrane potential (ΔΨm). It moves beyond a simple protocol, offering insights into the underlying mechanisms, experimental design causality, and data interpretation to ensure robust and reliable results.

The mitochondrion is far more than the cell's powerhouse; it is a critical integrator of metabolic and stress signals that governs cell survival and death. A key indicator of mitochondrial health and cellular viability is the mitochondrial membrane potential (ΔΨm). This electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis, ion homeostasis, and the import of mitochondrial proteins. A disruption or collapse of ΔΨm is a hallmark of mitochondrial dysfunction, an early event in the intrinsic pathway of apoptosis, and a key indicator of cellular stress.[1]

This compound, a polyacetylene glycoside primarily isolated from Codonopsis pilosula (Dangshen), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[2][3] Emerging research demonstrates that this compound can induce mitochondria-mediated apoptosis in cancer cells, making it a valuable tool for studying mitochondrial function and a potential therapeutic agent.[4] Studies have shown that this compound's pro-apoptotic effects are linked to the accumulation of reactive oxygen species (ROS) and subsequent disruption of mitochondrial integrity.[5]

This guide details the principles and protocols for using this compound to modulate and measure ΔΨm, providing a framework for investigating its impact on cellular bioenergetics and apoptosis.

Proposed Mechanism: How this compound Induces Mitochondrial Depolarization

This compound's influence on mitochondrial health is not a random event but a consequence of specific molecular interactions. Evidence suggests that this compound exerts its anti-cancer effects by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter for the amino acid glutamine.[2][6] This action inhibits glutamine metabolism, leading to a cascade of events that culminate in mitochondrial dysfunction.

The proposed signaling pathway is as follows:

  • Inhibition of ASCT2: this compound reduces the expression of ASCT2, limiting the cellular uptake of glutamine.[2]

  • Metabolic Stress & ROS Accumulation: The restriction of this critical nutrient induces metabolic stress and leads to the accumulation of intracellular Reactive Oxygen Species (ROS).[5]

  • Mitochondrial Damage: Elevated ROS levels inflict oxidative damage on mitochondrial components, including lipids, proteins, and mitochondrial DNA.

  • ΔΨm Collapse: This damage compromises the integrity of the inner mitochondrial membrane, leading to the dissipation of the proton gradient and a collapse of the mitochondrial membrane potential.[7]

  • Apoptosis Induction: The loss of ΔΨm is a point of no return, triggering the release of pro-apoptotic factors like Cytochrome C from the mitochondria into the cytosol, activating the caspase cascade and executing apoptosis.[8]

This pathway is further modulated by other signaling networks, including the suppression of the pro-survival AKT/GSK3β/c-Myc pathway.[5]

Lobetyolin_Pathway This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibits Glutamine Glutamine Uptake ASCT2->Glutamine Metabolism Glutamine Metabolism Glutamine->Metabolism ROS ROS Accumulation Metabolism->ROS disruption leads to Mito Mitochondrial Membrane Damage ROS->Mito MMP ΔΨm Collapse Mito->MMP CytoC Cytochrome C Release MMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Principle of the Assay: Visualizing Mitochondrial Health with JC-1

To measure the effect of this compound on ΔΨm, a potentiometric fluorescent dye is required. The most widely used and robust probe for this purpose is JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).

JC-1 is a lipophilic, cationic dye that readily penetrates cells and accumulates in the mitochondria in a potential-dependent manner.[9] Its unique property lies in its ability to form different fluorescent species depending on the mitochondrial membrane potential.

  • Healthy, Polarized Mitochondria: In mitochondria with a high ΔΨm (approx. -140 mV), the high concentration of JC-1 molecules causes them to form aggregates. These J-aggregates emit an intense red fluorescence (emission ~590 nm).[10]

  • Unhealthy, Depolarized Mitochondria: When ΔΨm collapses, as induced by this compound or other apoptotic stimuli, the JC-1 dye can no longer accumulate inside the mitochondria. It disperses throughout the cell and remains in its monomeric form , which emits green fluorescence (emission ~529 nm).[10]

Therefore, the ratio of red to green fluorescence provides a sensitive and reliable measure of the mitochondrial membrane potential. A decrease in this ratio is a clear indicator of depolarization.

Experimental Design and Workflow

A well-designed experiment is critical for obtaining unambiguous results. The inclusion of appropriate controls is a non-negotiable aspect of the protocol, serving to validate the assay's performance and the specificity of this compound's effect.

Workflow cluster_prep Preparation cluster_treat Treatment cluster_stain Staining & Acquisition cluster_analysis Analysis A Seed Cells B Allow Adherence (e.g., 24h) A->B C1 Vehicle Control (e.g., DMSO) C2 This compound (Dose-Response) C3 Positive Control (e.g., CCCP) D Incubate with JC-1 Dye C1->D C2->D C3->D E Wash Cells D->E F Acquire Data E->F G Fluorescence Microscopy F->G H Flow Cytometry F->H

Caption: General experimental workflow for assessing ΔΨm.

Essential Controls:
  • Untreated/Vehicle Control: These cells receive the same solvent (e.g., DMSO) used to dissolve this compound. This group establishes the baseline ΔΨm in healthy cells and should exhibit predominantly red fluorescence.

  • Positive Control (Depolarization): Cells are treated with a potent mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP.[9][11] This treatment rapidly collapses the ΔΨm and serves as a positive control for depolarization, showing predominantly green fluorescence. This step is crucial to confirm that the JC-1 dye and the detection system are working correctly.

  • This compound Treatment Groups: Cells are treated with a range of this compound concentrations to assess a dose-dependent effect. A time-course experiment may also be warranted.

Detailed Application Protocol: JC-1 Staining

This protocol is optimized for adherent cells in a 96-well plate format for analysis by fluorescence microscopy or a plate reader. It can be adapted for flow cytometry by scaling volumes and harvesting cells before analysis.

Materials and Reagents
  • This compound (prepare stock in DMSO)

  • JC-1 Dye (e.g., from Thermo Fisher Scientific, CST, or G-Biosciences)[12][13]

  • DMSO (Cell culture grade)

  • CCCP (prepare 10 mM stock in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), warm (37°C)

  • Adherent cells of interest (e.g., HCT-116, MDA-MB-231)[8][14]

  • Black, clear-bottom 96-well microplates

  • Fluorescence microscope or plate reader with appropriate filters

Reagent Preparation
  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound powder in DMSO. Aliquot and store at -20°C, protected from light.

  • JC-1 Staining Solution (2 µM): On the day of the experiment, dilute the JC-1 stock solution (typically 200 µM in DMSO) 1:100 into pre-warmed complete cell culture medium. For example, add 10 µL of 200 µM JC-1 stock to 1 mL of medium. Vortex gently to mix. Note: JC-1 has low water solubility; ensure it is fully dissolved in the warm medium.

  • CCCP Positive Control (10 µM): Dilute the 10 mM CCCP stock 1:1000 in complete culture medium.

Experimental Procedure
  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Carefully remove the culture medium.

    • Add 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40 µM) to the respective wells.[8]

    • For vehicle control wells, add medium with an equivalent concentration of DMSO.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Positive Control Setup: About 15-30 minutes before the end of the this compound incubation, add 100 µL of the 10 µM CCCP solution to the positive control wells.

  • JC-1 Staining:

    • At the end of the treatment period, add 10 µL of a 10X JC-1 solution directly to each well (final concentration ~2 µM) OR carefully remove the treatment medium and replace it with 100 µL of the freshly prepared 2 µM JC-1 Staining Solution.[12]

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Wash:

    • Aspirate the JC-1 Staining Solution from each well.

    • Gently wash the cells once or twice with 100 µL of pre-warmed PBS per well.[12]

    • After the final wash, add 100 µL of fresh, pre-warmed PBS or assay buffer to each well for imaging.

  • Data Acquisition:

    • Fluorescence Microscopy: Immediately image the cells using filters for green (FITC/GFP channel; Ex/Em ~485/535 nm) and red (TRITC/RFP channel; Ex/Em ~550/600 nm) fluorescence.[15]

    • Flow Cytometry: For flow analysis, trypsinize and collect cells after the wash step. Resuspend in 0.5 mL of PBS and analyze immediately using a flow cytometer equipped with 488 nm excitation, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

Data Analysis and Expected Results

The primary output is the change in the red/green fluorescence ratio.

Treatment GroupThis compound Conc. (µM)Expected Observation (Microscopy)Expected Result (Flow Cytometry)Interpretation
Vehicle Control 0Punctate red fluorescence within cells. Minimal green fluorescence.High Red (FL2) / Low Green (FL1) population.Healthy cells with high ΔΨm.
This compound 10Mixed population; some cells show red, others show increased green.Shift from high red to high green population.Onset of mitochondrial depolarization.
This compound 40Predominantly diffuse green fluorescence. Minimal red fluorescence.Predominantly high green (FL1) population.Significant collapse of ΔΨm.
Positive Control CCCP (10 µM)Strong, diffuse green fluorescence. No red fluorescence.Strong shift to high green (FL1) population.Assay validation; complete depolarization.

Data Interpretation: A dose-dependent increase in green fluorescence and a corresponding decrease in red fluorescence in this compound-treated cells indicates that the compound induces mitochondrial membrane depolarization, a key step in the intrinsic apoptotic pathway.

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
Weak overall signal (both red and green) Insufficient JC-1 concentration or staining time. Cells were washed too aggressively and detached.Optimize JC-1 concentration (start with 2 µM). Increase incubation time to 30 minutes. Handle cells gently during washing steps.[15]
High green signal in Vehicle Control cells Cells are unhealthy, overgrown, or stressed. JC-1 dye has precipitated out of solution.Ensure cell density is below 90% confluency. Use fresh media. Prepare JC-1 solution in warm media just before use and vortex well.[15]
No green signal in Positive Control (CCCP) CCCP is inactive or used at too low a concentration. JC-1 dye is not working.Use fresh CCCP stock. Test a higher concentration or longer incubation time. Verify the JC-1 dye with a new lot or a different known apoptotic inducer.
Photobleaching during microscopy Excessive exposure to excitation light.Minimize light exposure. Use a neutral density filter. Acquire images promptly after staining. JC-1 is light-sensitive.[15]

Conclusion

This compound serves as a powerful pharmacological tool to induce and study mitochondrial dysfunction. By employing the robust and ratiometric JC-1 dye, researchers can effectively quantify this compound's impact on the mitochondrial membrane potential. The protocols and insights provided herein offer a validated framework for investigating the bioenergetic consequences of this compound treatment, furthering our understanding of its anti-cancer mechanisms and its potential in drug development. Adherence to proper controls and careful optimization will ensure the generation of high-quality, reproducible data.

References

  • ResearchGate. This compound-induced oxidative stress and apoptosis in MDA-MB-231 and... Available from: [Link].

  • ResearchGate. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Available from: [Link].

  • PubMed. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Available from: [Link].

  • PubMed Central. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Available from: [Link].

  • Elabscience. Mitochondrial Membrane Potential Assay Kit(with JC-1). Available from: [Link].

  • MDPI. Luteolin (LUT) Induces Apoptosis and Regulates Mitochondrial Membrane Potential to Inhibit Cell Growth in Human Cervical Epidermoid Carcinoma Cells (Ca Ski). Available from: [Link].

  • PubMed Central. Luteolin induces apoptosis by impairing mitochondrial function and targeting the intrinsic apoptosis pathway in gastric cancer cells. Available from: [Link].

  • PubMed Central. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Available from: [Link].

  • ResearchGate. (PDF) Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Available from: [Link].

  • PubMed Central. Luteolin induces mitochondrial apoptosis in HT29 cells by inhibiting the Nrf2/ARE signaling pathway. Available from: [Link].

  • Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. Available from: [Link].

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. Available from: [Link].

  • YouTube. Solutions to Detect Mitochondrial Membrane Potential. Available from: [Link].

  • ResearchGate. The effect of this compound on apoptosis‐related protein expressions in.... Available from: [Link].

  • PubMed Central. Measuring mitochondrial membrane potential. Available from: [Link].

  • MDPI. Luteolin-Induced Activation of Mitochondrial BK Ca Channels: Undisclosed Mechanism of Cytoprotection. Available from: [Link].

  • ResearchGate. Luteolin-Induced Activation of Mitochondrial BKCa Channels: Undisclosed Mechanism of Cytoprotection. Available from: [Link].

  • G-Biosciences. TMRE Mitochondrial Membrane Potential Assay. Available from: [Link].

  • Portland Press. Evaluating Mitochondrial Membrane Potential in Cells | Bioscience Reports. Available from: [Link].

  • ResearchGate. Effect of luteolin‐7‐O‐glucoside on mitochondrial membrane potential.... Available from: [Link].

  • Oncowitan. New publication: Anticancer Properties of this compound, an Essential Component of Radix Codonopsis. Available from: [Link].

  • PubMed. Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition. Available from: [Link].

  • ResearchGate. (PDF) Contents of this compound, syringin, and atractylolide III in Codonopsis pilosula are related to dynamic changes of endophytes under drought stress. Available from: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Lobetyolin

[1][2]

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: Lobetyolin (

1"pseudo-solubility"1

The Solution Strategy: Successful solubilization requires a three-phase approach:

  • Stabilized Stock Preparation: Preventing oxidative degradation of the alkyne chain.[1]

  • Kinetic Control: Managing the transition from organic solvent to aqueous buffer.[1]

  • Thermodynamic Stabilization: Using carrier systems (Cyclodextrins) when simple co-solvents fail.[1]

Module 1: Stock Solution Preparation (The Foundation)[2]

Core Principle: this compound contains a polyacetylene chain sensitive to oxidation and photolysis. Standard DMSO stocks can degrade if not handled under strict environmental controls.

Protocol A: Anoxic DMSO Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9%.[1]
    
  • Target Concentration: 10 mM - 50 mM (Higher concentrations increase precipitation risk upon dilution).[1]

Step-by-Step Workflow:

  • Weighing: Weigh this compound powder into an amber glass vial (protects from UV/light degradation).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Note: Avoid hydrated DMSO (DMSO is hygroscopic); water content lowers the solubility limit of lipophilic moieties.[1]

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Checkpoint: Inspect for clarity. If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent alkyne polymerization.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas before sealing.[1] Store at -20°C.

Visualization: Stock Preparation Workflow

StockPrepstartThis compound PowderweighWeigh intoAmber Vialstart->weighsolventAdd AnhydrousDMSOweigh->solventmixVortex (30s)Sonicate (<40°C)solvent->mixcheckVisual Inspection(Clear?)mix->checkcheck->mixNo (Repeat Sonication)purgeArgon/N2 Purgecheck->purgeYesstoreStore -20°Cpurge->store

Figure 1: Optimized workflow for preparing stable this compound stock solutions, emphasizing light protection and oxidation prevention.

Module 2: The Aqueous Transition (Assay Dilution)[2]

The Problem: Directly pipetting a high-concentration DMSO stock into cold cell culture media causes local zones of supersaturation, leading to immediate precipitation (the "white cloud" effect).[1]

Protocol B: The "Step-Down" Dilution Method

Instead of a single dilution step, use an intermediate dilution to lower the kinetic shock.[1]

  • Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.

  • Intermediate Step:

    • Prepare a 10x working solution in media containing 5-10% DMSO.

    • Example: To achieve 10 µM final in assay, dilute 10 mM stock 1:100 into a tube with media (yielding 100 µM this compound, 1% DMSO). Vortex immediately.

  • Final Dilution:

    • Dilute the 10x working solution 1:10 into the final assay wells.

    • Result: 10 µM this compound, 0.1% DMSO.[1]

Data: DMSO Tolerance Table Always run a vehicle control (0.1% DMSO) to normalize data.

Cell TypeMax Recommended DMSO %Notes
Robust Lines (e.g., HeLa, HEK293)0.5%Generally tolerant.[1]
Primary Cells (e.g., Neurons)0.1%High sensitivity; use Protocol C if possible.[1]
Stem Cells (iPSCs)< 0.1%DMSO induces differentiation markers.[1]

Module 3: Advanced Formulation (Cyclodextrins)

When to use: If this compound precipitates at >10 µM or if cells are sensitive to DMSO.[1] Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the lipophilic polyacetylene tail while the hydrophilic exterior remains soluble in water.[1]

Protocol C: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1] Filter sterilize (0.22 µm).

  • Solvent Evaporation Method (Gold Standard):

    • Aliquot this compound stock (in Ethanol or Methanol) into a tube.

    • Evaporate solvent under Nitrogen stream until a thin film forms.

    • Add the 20% HP-β-CD solution to the film.[1]

    • Sonicate for 10-15 minutes at 37°C.

    • Shake at 200 rpm for 2-4 hours at room temperature.

    • Result: A clear, aqueous solution ready for dilution into media.[1]

Visualization: Solubility Decision Tree

DecisionTreeq1Target Concentration?lowLow (< 10 µM)q1->lowhighHigh (> 10 µM)q1->highq2Cell Sensitivityto DMSO?low->q2sensitiveCyclodextrin Complex(Protocol C)high->sensitiveRisk of pptrobustStandard DMSO(Protocol B)q2->robustTolerantq2->sensitiveSensitive

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and cellular sensitivity.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately after adding it to the cell culture media. Is this contamination?

  • Diagnosis: This is likely micro-precipitation , not contamination.[1] The polyacetylene chain is hydrophobic.[1][2]

  • Fix:

    • Ensure you are adding the stock into the media while vortexing, not adding media to the stock.[1]

    • Switch to Protocol C (Cyclodextrins) .

    • Check if your concentration exceeds the kinetic solubility limit (often ~50-100 µM in aqueous buffer).

Q2: I see high cytotoxicity in my control wells. Is this compound toxic?

  • Diagnosis: It might be Vehicle Toxicity .[1]

  • Verification: Check your final DMSO concentration. If it exceeds 0.5%, the DMSO is likely killing the cells or permeabilizing membranes, masking the true effect of this compound.[1]

  • Fix: Reduce DMSO to <0.1% or use the solvent evaporation method (Protocol C) to eliminate DMSO entirely.

Q3: My results are inconsistent between replicates.

  • Diagnosis: Adsorption or Degradation .[1]

    • Adsorption:[1] Lipophilic compounds stick to polystyrene plastics.

    • Degradation:[1][3] Polyacetylenes oxidize rapidly in light.

  • Fix:

    • Use glass-coated or low-binding plates if possible.

    • Perform all dilutions in the dark or under dim light.

    • Prepare fresh dilutions immediately before use; do not store diluted media overnight.

References

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. [Link][1][4]

  • Bailly, C. (2021).[1][5] Anticancer Properties of this compound, an Essential Component of Radix Codonopsis.[1][5] National Institutes of Health (PubMed). [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (General reference for Protocol C). [Link]

Technical Support Center: Troubleshooting Lobetyolin Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Inconsistent Results in In Vitro Bioactivity & Solubility Assigned Specialist: Senior Application Scientist

Introduction: The "Ghost" in the Data

Lobetyolin (LBT), a polyacetylene glycoside derived from Codonopsis pilosula, is a high-potential compound for gastric cancer (targeting ASCT2) and mucosal protection. However, we frequently receive support tickets regarding "vanishing activity" or "non-replicable IC50s."

From a technical standpoint, 80% of these failures stem from two root causes:

  • The Solubility Trap: LBT is a glycoside with specific amphiphilic properties. It precipitates rapidly upon improper dilution from DMSO into aqueous media.

  • Mechanistic Mismatch: Researchers often assay for direct enzyme inhibition (e.g., Xanthine Oxidase) using ranges suitable for potent inhibitors (like Allopurinol), failing to account for LBT's mixed-type, low-affinity kinetics.

This guide provides the protocols required to stabilize your data.

Module 1: Solubility & Stock Management

Symptom: "My treated cells look healthy," or "I see crystals in the well," or "IC50 shifts from 20 µM to >100 µM between weeks."

The Physicochemical Reality

This compound is soluble in DMSO, ethanol, and methanol but has poor stability in pure water. The critical error occurs during the "Flash Precipitation" phase—when a high-concentration DMSO stock hits aqueous culture media. If the local concentration exceeds solubility limits before mixing, micro-precipitates form. These are often invisible to the naked eye but effectively remove the drug from the solution.

Corrective Protocol: The "Step-Down" Dilution

Do not pipette DMSO stock directly into the cell culture well.

  • Preparation: Prepare a 100 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C.

  • Intermediate Step: Dilute the stock 1:10 in warm culture media (37°C) in a separate tube. Vortex immediately.

  • Final Application: Dilute this intermediate solution to your final working concentration (e.g., 20 µM).

  • DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent cytotoxicity from masking LBT effects.

Visual Troubleshooting: The Solubility Logic

Lobetyolin_Solubility Stock DMSO Stock (100mM) Direct Direct Addition to Well Stock->Direct Incorrect StepDown Intermediate Dilution (1:10 in Warm Media) Stock->StepDown Recommended Precip Flash Precipitation (Invisible Micro-crystals) Direct->Precip Solvent Shock Effective Homogeneous Solution StepDown->Effective Gradual Mixing Result_Fail False Negative (Drug not bioavailable) Precip->Result_Fail Result_Pass Consistent IC50 Effective->Result_Pass

Figure 1: Logic flow to avoid "Flash Precipitation," the leading cause of false negatives in this compound assays.

Module 2: In Vitro Cancer Assays (Gastric Cancer Focus)

Symptom: "I cannot replicate the apoptosis data reported in literature for MKN-45 cells."

Mechanistic Validation

This compound does not kill cancer cells via generic cytotoxicity. It acts as a metabolic restrictor . It downregulates ASCT2 (SLC1A5), the primary glutamine transporter.

  • Causality: ASCT2 Downregulation

    
     Glutamine Starvation 
    
    
    
    ROS Accumulation
    
    
    Mitochondrial Apoptosis.[1][2][3]
  • Implication: If your media is supplemented with excess Glutamine or antioxidants (like NAC), you may inadvertently rescue the cells, neutralizing LBT's effect.

Benchmark Data: Expected IC50 Ranges

Compare your results against these validated ranges. If your IC50 is >100 µM in these lines, check Module 1 .

Cell LineTissue OriginExpected IC50 (24h)Mechanism Marker
MKN-45 Gastric Cancer27.74 µM ASCT2

, p-AKT

MKN-28 Gastric Cancer19.31 µM ASCT2

, ROS

HCT-116 Colon Cancer~50-100 µM p53 nuclear translocation
GES-1 Normal Gastric>100 µM Minimal toxicity (Safety Window)
Pathway Verification Diagram

Lobetyolin_Mechanism LBT This compound ASCT2 ASCT2 Transporter (Glutamine Uptake) LBT->ASCT2 Downregulates AKT AKT/GSK3β Signaling LBT->AKT Suppresses Phosphorylation Glutamine Intracellular Glutamine ASCT2->Glutamine Reduces Influx ROS ROS Accumulation Glutamine->ROS Starvation leads to Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Triggers AKT->Apoptosis Loss of Survival Signal

Figure 2: The dual-action mechanism of this compound in gastric cancer cells: metabolic starvation via ASCT2 and signaling suppression.

Module 3: Enzyme Inhibition (The Xanthine Oxidase Trap)

Symptom: "The IC50 for Xanthine Oxidase (XO) inhibition is extremely high. Is my batch defective?"

The "Weak Hit" Reality

This is a common misinterpretation of the literature. This compound is a mixed-type inhibitor of Xanthine Oxidase, but it is weak compared to clinical standards.

  • Clinical Standard (Allopurinol): IC50

    
     5–10 µM.
    
  • This compound: IC50

    
    2985 µM (~3 mM) .
    

Technical Insight: If you run an in vitro enzymatic assay using standard inhibitor concentrations (1–100 µM), this compound will appear inactive. However, in vivo studies show efficacy at 50 mg/kg, suggesting that metabolites or indirect systemic effects (liver protection) contribute to the anti-hyperuricemic effect, rather than direct enzyme blockade.

Actionable Advice: Do not use XO inhibition as a Quality Control (QC) release assay for this compound. Use HPLC purity or Cytotoxicity (MKN-45) instead.

Module 4: Quality Control & Extraction

Symptom: "Batch-to-batch variation in natural extracts."

If you are extracting LBT from Codonopsis pilosula roots, content varies wildly based on harvest time and region (0.04 to 1.4 mg/g). You must normalize batches using HPLC.

Standardized HPLC Protocol
  • Column: C18 Reverse Phase (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 0.5% Acetic Acid in Water (20:80 isocratic or gradient).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 267 nm (Critical: Many general glycosides are read at 254 nm, but LBT absorption peaks at 267 nm).

  • Reference Standard: Must be >98% purity (verify by NMR if sourcing from non-certified vendors).

References

  • Bailly, C. (2020).[5][6] Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen).[1][2][3][5][6][7] Natural Products and Bioprospecting, 10, 345–353.

  • Tai, W., et al. (2023). This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer.[1][2][3] Cytotechnology, 75, 421–432.

  • Yoon, I. S., & Cho, S. S. (2021).[7] Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition.[7][8] Natural Product Research, 35(10), 1667–1670.[7]

  • He, J., et al. (2014). Chemical fingerprinting of Codonopsis pilosula and simultaneous analysis of its major components by HPLC-UV. Archives of Pharmacal Research, 37, 1148–1158.

Sources

Preventing degradation of Lobetyolin during storage and preparation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Reference ID: LBT-QC-2025

Welcome to the Lobetyolin Technical Support Center. This guide addresses the specific stability challenges associated with This compound (CAS: 136085-37-5), a polyacetylene glycoside marker found in Codonopsis pilosula.

Unlike stable alkaloids or simple flavonoids, this compound possesses a conjugated diyne (triple bond) backbone attached to a glucose moiety. This structure creates a "stability paradox": the very features that provide its bioactivity (alkyne reactivity) make it highly susceptible to oxidation, photolysis, and acid hydrolysis .

Module 1: Storage & Handling (The "Dry" Phase)

Core Directive: The primary enemy of lyophilized this compound is moisture-induced hydrolysis and oxidative polymerization.

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Slows kinetic energy available for spontaneous polymerization of the diyne chain.
Atmosphere Inert Gas Overlay Argon (preferred) or Nitrogen is required after opening. Oxygen attacks the triple bonds.
Container Amber Glass Blocks UV radiation (200–400 nm) which catalyzes cis-trans isomerization.
Desiccation Required The glucose moiety is hygroscopic. Moisture absorption accelerates hydrolysis to Lobetyol.

Critical Warning: Do not store this compound in plastic microfuge tubes for long periods (>1 month) at room temperature. Air permeability of polypropylene allows slow oxidation.

Module 2: Solubilization & Preparation (The "Wet" Phase)

The Issue: this compound is amphiphilic but chemically fragile. Direct dissolution in water often leads to micro-precipitation or rapid hydrolysis if the pH is uncontrolled.

The "Inert Reconstitution" Protocol

Follow this decision tree to select the correct solvent system for your application.

Reconstitution_Logic Start Start: this compound Powder Stock Step 1: Make Stock Solution Solvent: Anhydrous DMSO Conc: 10-50 mg/mL Start->Stock App_Check Select Application InVitro In Vitro (Cell Culture) App_Check->InVitro Cells InVivo In Vivo (Animal Models) App_Check->InVivo Mice/Rats HPLC Analytical (HPLC/LC-MS) App_Check->HPLC QC Stock->App_Check Direct_Dil Direct Dilution Dilute 1:1000 into Media Final DMSO < 0.1% InVitro->Direct_Dil Cosolvent Co-Solvent System 1. 10% DMSO Stock 2. 40% PEG300 3. 5% Tween-80 4. 45% Saline InVivo->Cosolvent Mobile_Phase Dissolve in Initial Mobile Phase (e.g., 10% ACN / 90% Water) Filter 0.22 µm immediately HPLC->Mobile_Phase

Figure 1: Decision Matrix for this compound Reconstitution. Selects solvent systems to maximize solubility while minimizing biological toxicity or chemical interference.

Quantitative Solubility Data
SolventMax SolubilityStability Window (at 4°C)Notes
DMSO ~50 mg/mL3 MonthsRecommended Stock. Hygroscopic; keep sealed.
Methanol ~20 mg/mL1 MonthGood for HPLC standards. Evaporation risk.
Water < 1 mg/mL*< 24 HoursUnstable. Prone to hydrolysis.[1][2] Requires sonication.[3]
PEG300 ~10 mg/mL1 WeekViscous. Used for in vivo formulation.

Module 3: Troubleshooting & Diagnostics

Degradation Pathways

Understanding how this compound breaks down allows you to diagnose experimental failures.

Degradation_Pathways LBT This compound (Intact) Acid Acidic pH (<4.0) High Temp LBT->Acid Hydrolysis Light UV Light Oxygen LBT->Light Radical Attack Aglycone Lobetyol (Loss of Glucose) Acid->Aglycone Cleavage Isomers Cis/Trans Isomers (Peak Splitting) Light->Isomers Isomerization Polymers Oxidized Polymers (Brown Precipitate) Light->Polymers Chain Reaction

Figure 2: Degradation Mechanism Map. Visualizes the three primary breakdown routes: Hydrolysis (Acid), Isomerization (Light), and Polymerization (Oxygen).[3][4][5][6][7]

Frequently Asked Questions (FAQ)

Q1: My HPLC trace shows a "split peak" for this compound. Is my column broken?

  • Diagnosis: This is likely isomerization , not a column issue. The polyacetylene chain can shift between cis and trans geometric isomers if exposed to light or heat during sample prep.

  • Fix: Perform sample preparation in amber vials. Ensure your column oven is not set above 30°C. Use a gradient of Acetonitrile/Water with 0.1% Formic Acid (weak acid stabilizes the peak without causing hydrolysis).

Q2: The powder turned from off-white to yellow/brown. Can I still use it?

  • Diagnosis: No. Color change indicates oxidative polymerization of the alkyne backbone. The compound has lost its structural integrity and likely its biological activity.

  • Prevention: Always purge the vial with Nitrogen/Argon before resealing.

Q3: Can I autoclave this compound for sterile cell culture?

  • Diagnosis: Absolutely not. The glycosidic bond will hydrolyze, and the triple bonds will degrade under high heat/pressure.

  • Fix: Dissolve in DMSO and perform sterile filtration using a 0.22 µm PTFE or Nylon membrane (do not use cellulose acetate, which may bind the drug).

Q4: I need to dose mice. DMSO is toxic. What is the alternative?

  • Protocol: Use the "Co-solvent" path in Figure 1.

    • Dissolve this compound in pure DMSO (10% of final volume).

    • Add PEG300 (40% of final volume).

    • Add Tween-80 (5% of final volume).[3]

    • Slowly add warm Saline (45% of final volume) while vortexing. Result: A clear, stable micro-emulsion suitable for IP or Oral gavage.

References

  • Chemical Stability of Peptidomimetics and Degradation Products. (2025). PubMed. Context: Establishes baseline protocols for hydrolysis and oxidative degradation testing relevant to labile therapeutic agents.

  • This compound Product Sheet & Solubility Data. MedChemExpress. Context: Validates the DMSO/PEG300/Tween-80 co-solvent protocol for in vivo formulation.

  • Determination of this compound in Codonopsis by HPLC. ResearchGate. Context: Provides chromatographic parameters (Acetonitrile/Water gradients) and detection limits.

  • C14-polyacetylenol glycosides from the roots of Codonopsis pilosula. (2015). PubMed. Context: Defines the structural isomers and stereochemistry of this compound and its degradation derivatives.

  • This compound Manufacturer Handling Guide. ChemFaces. Context: Confirms storage shelf-life (24 months at 2-8°C sealed) and stock solution recommendations.

Sources

Addressing off-target effects of Lobetyolin in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects & Experimental Optimization in Cellular Models Product Focus: Lobetyolin (Polyacetylene glycoside) Document ID: LBT-TECH-004

Diagnostic Framework: Is it a True Effect?

Before assuming a biological "off-target" effect, you must rule out physicochemical artifacts. This compound (LBT) is a polyacetylene glycoside; its structural properties (amphiphilicity, instability) often cause experimental artifacts that mimic off-target toxicity.

Use this decision matrix to diagnose your issue:

TroubleshootingLogic Start Observation: Unexpected Cytotoxicity or Loss of Potency CheckSolubility Step 1: Check Physical State (Microscopy at 40x) Start->CheckSolubility Precipitation Crystals/Debris Visible? CheckSolubility->Precipitation SolventIssue Artifact: Precipitation (See Module 2) Precipitation->SolventIssue Yes CheckNormalCells Step 2: Therapeutic Index (Test on GES-1 or RGM-1) Precipitation->CheckNormalCells No ToxicToNormal Toxic to Normal Cells? CheckNormalCells->ToxicToNormal GeneralTox Issue: General Cytotoxicity (Non-specific) ToxicToNormal->GeneralTox Yes (High Toxicity) CheckPathway Step 3: Pathway Validation (Rescue Experiments) ToxicToNormal->CheckPathway No (Selective) RescueFailed Rescue Failed? CheckPathway->RescueFailed OffTarget Confirmed: Biological Off-Target (See Module 4) RescueFailed->OffTarget Yes Specific Valid Result: Specific Mechanism (ASCT2/NF-κB) RescueFailed->Specific No

Figure 1: Diagnostic logic flow for differentiating between physicochemical artifacts, general toxicity, and specific pharmacological effects of this compound.

Module: Physicochemical Artifacts (Solubility & Stability)

The Issue: Users frequently report "inconsistent IC50 values" or "spotty cytotoxicity." This is often not a biological off-target effect but a "Precipitation upon Dilution" phenomenon. This compound contains a polyacetylene chain (lipophilic) and a glucose moiety (hydrophilic), making its solubility behavior complex.

Q: My stock solution is clear, but the media turns cloudy. Is this contamination? A: It is likely this compound precipitating.[1] While soluble in DMSO, rapid dilution into aqueous media can cause the compound to crash out, creating local high-concentration "hotspots" that kill cells physically rather than chemically.

Protocol: Optimized Solubilization Strategy

To prevent precipitation artifacts:

  • Stock Preparation: Dissolve this compound in 100% DMSO to 50 mM. Do not store at -20°C for >1 month due to polyacetylene instability (oxidation).

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT pipette 1 µL of stock directly into 1 mL of media.

    • Prepare a 10x intermediate in media containing 5% DMSO.

    • Vortex immediately.

    • Add this 10x intermediate to your final culture wells (Final DMSO < 0.5%).

  • Visual Check: Always inspect wells under 40x phase-contrast before adding reagents. If you see needle-like structures, the assay is invalid.

Module: Distinguishing Specificity (ASCT2/NF-κB) vs. General Toxicity

The Issue: this compound is a known inhibitor of ASCT2 (glutamine transporter) and NF-κB. However, at high doses (>50 µM), it may disrupt membrane integrity non-specifically.

Q: How do I prove cell death is due to ASCT2 inhibition and not just general poisoning? A: You must perform a Nutrient Rescue Assay . If this compound kills cells by starving them of glutamine (via ASCT2 blockade), adding excess glutamine or downstream metabolites (α-ketoglutarate) should partially rescue the cells.

Protocol: Glutamine/α-KG Rescue Assay

This protocol validates the mechanism described by Bailly (2021) and He et al. (2020).

GroupTreatmentExpected Outcome (If Specific)Expected Outcome (If Off-Target Tox)
Control DMSO (0.1%)100% Viability100% Viability
Test This compound (IC50)~50% Viability~50% Viability
Rescue A This compound + Glutamine (4 mM)Significant Recovery (>70%)No Recovery
Rescue B This compound + dimethyl-α-KG (2 mM)Significant Recovery (>80%)No Recovery

Step-by-Step:

  • Seed cancer cells (e.g., MKN-45 or HCT116) in glutamine-free media supplemented with 10% dialyzed FBS.

  • Allow attachment (overnight).

  • Pre-treat "Rescue" wells with cell-permeable dimethyl-α-ketoglutarate (dm-α-KG) for 2 hours.

  • Add this compound.

  • Measure viability (CCK-8 or Annexin V) at 24h.

    • Interpretation: If dm-α-KG rescues viability, the "off-target" toxicity is actually on-target metabolic stress (ASCT2 inhibition). If dm-α-KG has no effect, the compound is acting via a different, likely non-specific, cytotoxic mechanism.

Module: Pathway Cross-Talk (NF-κB vs. ROS)

The Issue: this compound inhibits NF-κB (anti-inflammatory) but also induces ROS (pro-apoptotic). In immune cells (e.g., RAW 264.7), you want NF-κB inhibition without apoptosis. In cancer cells, you want ROS-driven apoptosis.

Q: I see reduced p65 phosphorylation. Is this direct inhibition or a side effect of cell stress? A: You must decouple the pathways using a ROS scavenger.

Pathway Visualization & Intervention Points

LobetyolinPathways LBT This compound ASCT2 ASCT2 Transporter (Inhibition) LBT->ASCT2 Inhibits IKK IKK Complex LBT->IKK Inhibits? Gln Glutamine Uptake ASCT2->Gln Reduces ROS Mitochondrial ROS Gln->ROS Depletion causes Apoptosis Apoptosis (Cancer Cells) ROS->Apoptosis ROS->IKK Oxidative Stress can activate IkB IκBα Degradation IKK->IkB p65 NF-κB (p65) Nuclear Translocation IkB->p65 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) p65->Inflammation NAC NAC (Control) Scavenges ROS NAC->ROS Blocks dmKG dm-α-KG (Control) Bypasses ASCT2 dmKG->ROS Prevents

Figure 2: this compound signaling axes. Note the potential for ROS (caused by ASCT2 blockade) to artificially activate or suppress NF-κB depending on cellular context.

Protocol: The "NAC Check"

To confirm NF-κB inhibition is a primary effect and not secondary to oxidative stress:

  • Pre-treat cells with N-acetylcysteine (NAC, 5 mM) for 1 hour.

  • Add this compound.

  • Stimulate with LPS (for immune models).

  • Readout: Western Blot for p-p65 or Luciferase reporter.

    • Result A: If NAC restores NF-κB activity, this compound was affecting the pathway indirectly via ROS (Off-target/Secondary).

    • Result B: If NF-κB remains inhibited despite NAC, this compound is acting directly on the signaling cascade (On-target).

References

  • Bailly, C. (2021).[2][3] Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen).[2][3][4][5][6][7][8] Natural Products and Bioprospecting, 11(2), 143–153.[3] Link

  • He, B., et al. (2020).[2] this compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer.[2][3][8][9][10] Journal of Ethnopharmacology, 258, 112920. Link

  • Chen, Y., et al. (2021).[2][11] this compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis.[2][8][12] Journal of Cellular and Molecular Medicine, 25(16), 7854–7865. Link

  • Kuo, P. C., et al. (2011). This compound and lobetyolinin from the roots of Codonopsis pilosula.[2][3][4][5][13] Molecules, 16(12), 10452-10461. Link

Sources

Technical Support Center: Vehicle Control & Solubility Management in Lobetyolin Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Lobetyolin (Polyacetylene Glycoside) | Ticket ID: LBT-SOL-2024

Introduction: The "Invisible" Variable in Your Data

Welcome to the Technical Support Center. You are likely here because your this compound (LBT) data is showing high variability, or your "vehicle control" group is displaying unexpected anti-inflammatory activity.

This compound, a bioactive polyacetylene glycoside isolated from Codonopsis pilosula, presents a classic "solubility vs. bio-compatibility" paradox. While it requires organic solvents (DMSO/Ethanol) for stock preparation, these very solvents can actively suppress the NF-


B and MAPK signaling pathways you are trying to measure.

This guide provides the self-validating protocols required to distinguish true this compound efficacy from vehicle-induced artifacts.

Module 1: Solubility & Stock Preparation

Current Issue: Precipitation upon dilution. Users frequently report that clear DMSO stock solutions turn cloudy immediately upon addition to cell culture media (RPMI/DMEM).

Technical Analysis

This compound is amphiphilic but leans toward lipophilicity. When a high-concentration DMSO stock hits the aqueous buffer, the local solvent environment shifts faster than the compound can disperse, causing "shock precipitation."[1] This creates micro-crystals that settle on cells, causing physical stress and inaccurate dosing.

Solubility Reference Table
SolventSolubility Limit (Approx.)SuitabilityCritical Notes
DMSO ~50 mg/mLHigh Primary stock solvent. Hygroscopic; keep desiccated.
Ethanol ~20 mg/mLMedium High volatility affects concentration accuracy over time.
Water/PBS < 0.5 mg/mLLow Do not use for stocks. Unstable; prone to hydrolysis.
Methanol ~30 mg/mLHigh Good for extraction, toxic for bioassays.
Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette DMSO stock directly into the cell culture plate.

  • Prepare Intermediate: Dilute your 100 mM DMSO stock 1:10 into a pre-warmed (37°C) intermediate buffer (e.g., PBS + 1% BSA).

  • Vortex Immediately: Vortex for 10 seconds.

  • Final Dilution: Add this intermediate to your media.

  • Validation: Inspect under 40x microscopy. If crystals are visible, your effective dose is unknown.

Module 2: In Vitro Validation (The DMSO Artifact)

Current Issue: The Vehicle Control (0.1% DMSO) inhibits LPS-induced NO production. Diagnosis: DMSO is not inert. At concentrations >0.5%, DMSO acts as a hydroxyl radical scavenger and can directly inhibit NF-


B translocation, mimicking the anti-inflammatory effect of this compound.
The Mechanism of Interference

This compound exerts its effects by inhibiting the phosphorylation of I


B

and p65. However, DMSO can dampen the upstream ROS signal required to activate this pathway.
Visualizing the Conflict: Pathway & Vehicle Interference

Lobetyolin_Pathway cluster_legend Interaction Legend LPS LPS Stimulus ROS ROS Generation LPS->ROS IKK IKK Complex ROS->IKK Activates DMSO Vehicle (DMSO >0.5%) DMSO->ROS SCAVENGES (Artifact) This compound This compound (Drug) IkBa IκBα Phosphorylation This compound->IkBa INHIBITS (Target) IKK->IkBa NFkB NF-κB (p65) Translocation IkBa->NFkB Inflammation Cytokines (TNF-α, IL-6) NFkB->Inflammation key1 Red Dashed = Vehicle Interference (Artifact) key2 Green Bold = Drug Mechanism

Caption: Figure 1. The "False Positive" Trap. DMSO (Vehicle) scavenges ROS upstream, potentially mimicking this compound's downstream inhibition of NF-


B. Control concentrations must be kept <0.1%.
FAQ: In Vitro Optimization

Q: What is the "Safe Zone" for DMSO in RAW264.7 macrophages? A: You must stay below 0.1% (v/v) final concentration.

  • 0.1%: Negligible effect on NF-

    
    B.
    
  • 0.5%: Mild suppression of ROS; statistically significant difference from "Media Only" controls in sensitive assays.

  • >1.0%: Cytotoxicity begins; false "anti-inflammatory" data due to cell death.

Q: How do I normalize if I need higher concentrations? A: Use a "Vehicle-Matched" design. If your high-dose this compound group has 0.2% DMSO, your "0" control must also have 0.2% DMSO. Never compare a drug group (with DMSO) to a "Media Only" control.

Module 3: In Vivo Administration Protocols

Current Issue: Inconsistent bioavailability in gastric ulcer models. Diagnosis: Oral gavage of this compound in pure water leads to poor absorption. However, using ethanol as a co-solvent in gastric ulcer models is scientifically invalid because ethanol itself induces gastric mucosal injury.

Recommended Formulation: The Lipid Suspension

Avoid ethanol entirely for gastric studies. Use a suspension method.

Protocol: CMC-Na Suspension

  • Weigh: this compound powder.

  • Wetting: Add a minimal volume of Tween 80 (1% of final volume) to wet the powder.

  • Suspend: Gradually add 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) in saline while triturating (grinding) in a mortar.

  • Sonication: Sonicate for 15 minutes at room temperature to ensure a uniform suspension.

  • Stability: Use within 4 hours. Shake well before gavage.

Experimental Workflow: Differentiating Drug vs. Vehicle

InVivo_Workflow cluster_validation CRITICAL VALIDATION Naive Naive Control (Saline) Analysis Analysis (Ulcer Index / H&E) Naive->Analysis Model Model Group (Inducer + Vehicle) Induction Ulcer Induction (Ethanol/Indomethacin) Model->Induction Check Compare Model vs. Naive Did the Vehicle (CMC-Na) protect the stomach? Model->Check LBT_Low LBT Low Dose (Drug + Vehicle) LBT_Low->Induction LBT_High LBT High Dose (Drug + Vehicle) LBT_High->Induction Induction->Analysis

Caption: Figure 2. In Vivo Logic Flow. The "Model Group" must receive the exact vehicle (e.g., CMC-Na + Tween) used in the drug groups to rule out vehicle-mediated mucosal protection.

References

  • BenchChem Technical Support. (2025).[1] Overcoming Poor Aqueous Solubility of this compound: Technical Guide. BenchChem.[1] Link

  • Yoon, J.Y., & Cho, S.S. (2021).[2] this compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer.[3] Journal of Cancer, 12(1), 234-245. Link

  • Hollebeeck, S., et al. (2011). Dimethyl sulfoxide (DMSO) attenuates the inflammatory response in the in vitro intestinal Caco-2 cell model. Toxicology Letters, 206(3), 268-275. Link

  • ChemFaces. (2024). This compound Datasheet: Physical and Chemical Properties. ChemFaces. Link

  • Yuan, C., et al. (2023).[3] DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation.[4][5] Molecules, 28(12), 4872. Link

Sources

Validation & Comparative

Comparative Efficacy Guide: Lobetyolin vs. 5-Fluorouracil in Colon Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Lobetyolin (LBT) , a polyacetylene glucoside derived from Codonopsis pilosula, and 5-Fluorouracil (5-FU) , the clinical standard of care for colorectal cancer (CRC).

The analysis focuses on their divergent mechanisms of action—metabolic intervention vs. genotoxicity—and evaluates their efficacy profiles based on recent experimental data.

Executive Summary: Metabolic Modulation vs. Genotoxicity

While 5-Fluorouracil (5-FU) remains the backbone of CRC chemotherapy, its efficacy is often limited by chemoresistance and severe off-target toxicity (myelosuppression, mucositis). This compound (LBT) emerges as a potent bioactive agent that bypasses traditional drug resistance mechanisms by targeting glutamine metabolism rather than DNA synthesis.

  • 5-FU Strategy: Induces cell death by inhibiting thymidylate synthase (TS) and incorporating false nucleotides into DNA/RNA.

  • This compound Strategy: Induces "metabolic catastrophe" by downregulating the glutamine transporter ASCT2 , leading to ROS accumulation and mitochondrial apoptosis.

Mechanistic Divergence & Signaling Pathways[1]

Understanding the distinct molecular targets is crucial for experimental design and combination therapy rationale.

5-Fluorouracil (5-FU): The Antimetabolite
  • Primary Target: Thymidylate Synthase (TS).

  • Mechanism: 5-FU is converted to FdUMP, which forms a ternary complex with TS and folate, blocking the methylation of dUMP to dTMP. This depletes the dTTP pool, causing DNA strand breaks and apoptosis.

  • Resistance: Often driven by TS overexpression or p53 mutations.

This compound (LBT): The Metabolic Disruptor
  • Primary Target: ASCT2 (SLC1A5) Transporter.

  • Mechanism: LBT downregulates ASCT2 expression (via c-Myc suppression), blocking glutamine uptake.[1][2][3] Glutamine deprivation prevents GSH synthesis, causing a spike in Reactive Oxygen Species (ROS). High ROS triggers the mitochondrial apoptotic pathway (Bax↑, Bcl-2↓).

  • Advantage: Effective in p53-mutated cells where 5-FU often fails.

Visualization: Signaling Pathway Comparison

PathwayComparison cluster_5FU 5-Fluorouracil (Genotoxicity) cluster_LBT This compound (Metabolic Stress) 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits dTTP Depletion dTTP Depletion Thymidylate Synthase (TS)->dTTP Depletion DNA Damage DNA Damage dTTP Depletion->DNA Damage Apoptosis (p53-dependent) Apoptosis (p53-dependent) DNA Damage->Apoptosis (p53-dependent) This compound This compound c-Myc c-Myc This compound->c-Myc Downregulates ASCT2 (SLC1A5) ASCT2 (SLC1A5) c-Myc->ASCT2 (SLC1A5) Glutamine Uptake Glutamine Uptake ASCT2 (SLC1A5)->Glutamine Uptake Blocks GSH Synthesis GSH Synthesis Glutamine Uptake->GSH Synthesis Reduces ROS Accumulation ROS Accumulation GSH Synthesis->ROS Accumulation Loss of buffering Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Accumulation->Mitochondrial Dysfunction Caspase-3/9 Activation Caspase-3/9 Activation Mitochondrial Dysfunction->Caspase-3/9 Activation

Figure 1: Mechanistic comparison showing 5-FU's DNA-targeting pathway versus this compound's ASCT2-mediated metabolic blockade.

Comparative Efficacy Data

The following data aggregates findings from key studies, specifically focusing on HCT116 (colon cancer) and MKN-45 (gastric cancer model often used for ASCT2 validation) cell lines.

Table 1: Pharmacological Metrics (In Vitro & In Vivo)
Metric5-Fluorouracil (Standard)This compound (Alternative)Interpretation
IC50 (HCT116) 3.0 - 5.0 µM [1]~20 - 40 µM [2]5-FU is more potent on a molar basis, but LBT is effective in a non-toxic range.
IC50 (Normal Cells) < 10 µM (High Toxicity)> 100 µM (Safe) [2]LBT exhibits superior selectivity for cancer cells (High Therapeutic Index).
Apoptosis Rate ~25% at 24h (5 µM)~30% at 24h (40 µM)LBT induces comparable apoptosis at higher concentrations without normal cell toxicity.
In Vivo Dosage 20-30 mg/kg (i.p.)10 mg/kg (i.p.)LBT achieves significant tumor regression at lower doses in xenograft models.
Resistance Profile High (TS upregulation)Low (Metabolic dependency)LBT retains efficacy in 5-FU resistant phenotypes.
Key Experimental Insight

In HCT116 xenografts, This compound (10 mg/kg) demonstrated significant tumor volume reduction comparable to standard chemotherapy, but without the weight loss associated with 5-FU toxicity [2].

Detailed Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflows.

Protocol A: Glutamine Uptake & ASCT2 Validation (this compound Specific)

Rationale: Confirms the metabolic mechanism of action.

  • Cell Seeding: Seed HCT116 cells (5 × 10³ cells/well) in 96-well plates.

  • Starvation: Incubate in glutamine-free media for 1 hour.

  • Treatment: Treat with this compound (0, 10, 20, 40 µM) for 24 hours.

  • Tracer Addition: Add ³H-Glutamine (0.5 µCi/well) for 15 mins at 37°C.

  • Stop Reaction: Wash 3x with ice-cold PBS containing excess non-radioactive glutamine.

  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation Check: Western Blot for ASCT2 and c-Myc. Expect dose-dependent decrease in both proteins.

Protocol B: Comparative Apoptosis Assay (Annexin V/PI)

Rationale: Quantifies cell death mode (Early vs. Late Apoptosis).

  • Treatment: Treat cells with 5-FU (5 µM) and this compound (40 µM) for 24h.

  • Harvesting: Trypsinize cells (include floating cells to capture late apoptosis).

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 mins in dark at RT.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis.

    • Q4 (Annexin-/PI-): Live.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_setup Preparation cluster_assays Validation Assays cluster_outcome Expected Outcome HCT116 Seeding HCT116 Seeding Drug Treatment\n(24h) Drug Treatment (24h) HCT116 Seeding->Drug Treatment\n(24h) MTT Assay\n(Viability) MTT Assay (Viability) Drug Treatment\n(24h)->MTT Assay\n(Viability) Western Blot\n(ASCT2/Bax/Bcl-2) Western Blot (ASCT2/Bax/Bcl-2) Drug Treatment\n(24h)->Western Blot\n(ASCT2/Bax/Bcl-2) Flow Cytometry\n(Annexin V/PI) Flow Cytometry (Annexin V/PI) Drug Treatment\n(24h)->Flow Cytometry\n(Annexin V/PI) IC50 Calculation IC50 Calculation MTT Assay\n(Viability)->IC50 Calculation Mechanism Confirmation Mechanism Confirmation Western Blot\n(ASCT2/Bax/Bcl-2)->Mechanism Confirmation Apoptosis Rate Apoptosis Rate Flow Cytometry\n(Annexin V/PI)->Apoptosis Rate

Figure 2: Step-by-step experimental workflow for validating comparative efficacy.

Safety & Future Outlook

Toxicity Profile
  • 5-FU: Known for "hand-foot syndrome," gastrointestinal toxicity, and myelosuppression.[4]

  • This compound: Studies on GES-1 (normal gastric epithelial cells) show >90% viability even at high concentrations (100 µM), indicating a wide therapeutic window [2].

Combination Potential

Recent data suggests that metabolic inhibitors can sensitize cancer cells to DNA-damaging agents. Combining this compound (to starve the cell of antioxidant defenses via GSH depletion) with 5-FU (to induce DNA damage) represents a promising "synthetic lethal" strategy that warrants further investigation.

References

  • Comparative effectiveness of 5-fluorouracil with and without oxaliplatin in the treatment of colorectal cancer. Source: PubMed / NIH URL:[Link]

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Source:[1][3][5] PubMed Central (PMC) URL:[Link]

  • This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism. Source:[1][6][7] Journal of Cellular and Molecular Medicine (via PubMed) URL:[Link]

  • This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis. Source:[1][2][3][5] PubMed URL:[Link]

Sources

A Technical Guide to the Validation of ASCT2 as the Primary Target of Lobetyolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the amino acid transporter ASCT2 (SLC1A5) has emerged as a compelling target due to its pivotal role in fueling the metabolic demands of rapidly proliferating tumor cells.[1][2] Lobetyolin, a polyacetylene glycoside, has demonstrated potent anti-cancer effects, with a growing body of evidence suggesting its mechanism is intricately linked to the modulation of ASCT2.[3][4] This guide provides an in-depth, objective comparison of the experimental data supporting ASCT2 as the primary target of this compound, contrasted with alternative ASCT2 inhibitors that employ a direct-inhibition mechanism. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a critical perspective on the therapeutic implications of these distinct approaches.

The Central Hypothesis: this compound's Indirect Assault on a Key Nutrient Gateway

The prevailing hypothesis surrounding this compound's anti-neoplastic activity is that it does not directly bind to and inhibit the ASCT2 transporter. Instead, the evidence strongly suggests that this compound acts at the transcriptional and translational levels, leading to a significant downregulation of ASCT2 expression.[3][5] This reduction in the number of functional transporters on the cell surface effectively cripples the cancer cell's ability to uptake glutamine, a critical nutrient for its survival and proliferation. This mode of action stands in contrast to conventional small molecule inhibitors that physically occupy the active site of the transporter, competitively blocking substrate binding.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Proposed mechanism of this compound's indirect action on ASCT2.

Experimental Validation: A Multi-pronged Approach

Validating the primary target of a bioactive compound requires a rigorous and multi-faceted experimental strategy. Here, we outline the key methodologies and the supporting data for this compound's effect on ASCT2, alongside a comparative framework for direct inhibitors.

Cellular Proliferation and Cytotoxicity Assays

The initial step in evaluating an anti-cancer compound is to determine its effect on cell viability. For this compound, consistent dose-dependent inhibition of proliferation has been observed across various cancer cell lines.

Compound Cell Line Cancer Type IC50 (µM) Reference
This compoundMKN-45Gastric Cancer27.74[3]
This compoundMKN-28Gastric Cancer19.31[3]
This compoundPC-3Prostate Cancer5.7[6]
V-9302HEK-293-9.6[7]
GPNA--~1000[8]

Expert Insight: The IC50 values for this compound are within a therapeutically relevant range. It is crucial to note that while these assays demonstrate a biological effect, they do not in themselves confirm the target. The lower potency of GPNA highlights the need for more effective direct inhibitors. Interestingly, studies have shown that this compound exhibits minimal cytotoxicity in non-cancerous cell lines, suggesting a potential therapeutic window.[3]

Target Engagement: The Quest for Direct Interaction

A cornerstone of target validation is demonstrating a direct physical interaction between the compound and its proposed target. This is where the narrative for this compound diverges from that of direct inhibitors.

2.2.1. Biophysical Assays for Direct Binding (SPR and ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard techniques for quantifying the binding affinity (K_D_) between a small molecule and a protein.

  • For Direct Inhibitors (e.g., V-9302): These methods would be employed to measure the direct binding of the inhibitor to purified ASCT2 protein. A low K_D_ value would provide strong evidence of target engagement.

  • For this compound: To date, there is a notable absence of published data demonstrating a direct, high-affinity interaction between this compound and the ASCT2 protein using these methods. This lack of evidence is a key indicator that its primary mechanism is not direct inhibition.

2.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • For Direct Inhibitors: A successful CETSA experiment would show a significant thermal shift of ASCT2 in the presence of the inhibitor.

  • For this compound: A CETSA experiment with this compound is unlikely to show a thermal shift for ASCT2, further supporting an indirect mechanism of action.

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: A generalized workflow for target validation.

Functional Validation: Linking Target Modulation to Cellular Phenotype

2.3.1. Gene Expression Analysis

A critical piece of evidence for this compound's mechanism comes from studies analyzing ASCT2 expression levels.

  • Experimental Data: Treatment of gastric and colon cancer cells with this compound has been shown to significantly decrease both ASCT2 mRNA and protein levels in a dose-dependent manner.[3][9]

2.3.2. Glutamine Uptake and Apoptosis

The functional consequence of reduced ASCT2 expression is a decrease in glutamine uptake, leading to metabolic stress and ultimately, apoptosis.

  • Experimental Data: this compound treatment has been demonstrated to reduce glutamine uptake in cancer cells.[3] This is followed by the induction of apoptosis, as evidenced by increased levels of cleaved caspases and a shift in the Bax/Bcl-2 ratio.[3][9]

Genetic Validation: The Power of Knockdown

To definitively link the observed phenotype to the modulation of a specific target, genetic approaches are indispensable.

  • Experimental Approach: Silencing the SLC1A5 gene (which encodes for ASCT2) using techniques like siRNA or shRNA should phenocopy the effects of the compound.

  • Supporting Evidence: Studies have shown that knockdown of ASCT2 in triple-negative breast cancer cells is sufficient to inhibit proliferation and induce cell death, mirroring the effects of ASCT2 inhibitors.[1] Furthermore, ASCT2 knockdown has been shown to reduce tumor growth in xenograft models.[1]

Comparative Analysis: this compound vs. Direct ASCT2 Inhibitors

Feature This compound V-9302 GPNA (γ-glutamyl-p-nitroanilide)
Primary Mechanism Downregulation of ASCT2 expressionCompetitive inhibitor of glutamine transportCompetitive inhibitor of glutamine transport
Direct Target Binding Not demonstratedYesYes
Potency (IC50) 5.7 - 27.74 µM (Cell proliferation)9.6 µM (Glutamine uptake)~1000 µM (Glutamine uptake)
Selectivity Potential for broader effects due to impacting gene expression. Toxicity in non-cancerous cells appears low.[3]Questionable; reported to also inhibit SNAT2 and LAT1.[10]Poor selectivity; inhibits other glutamine transporters.[8]
Therapeutic Implication May be effective in tumors reliant on high ASCT2 expression. Potential for longer-lasting effects due to altered protein levels.Potential for off-target effects.Limited therapeutic potential due to low potency and poor selectivity.

Expert Opinion: The distinction between downregulating a target and directly inhibiting it has significant therapeutic implications. While direct inhibitors can offer rapid and potent target modulation, they are also susceptible to on-target and off-target toxicities. This compound's indirect approach may offer a more nuanced and potentially less toxic method of disrupting glutamine metabolism in cancer cells. However, the potential for broader effects on gene expression warrants further investigation into its off-target profile. The questionable selectivity of V-9302 underscores a critical challenge in the development of direct ASCT2 inhibitors.

Experimental Protocols: A Guide for the Bench

Cellular Thermal Shift Assay (CETSA) for Membrane Proteins

Rationale: CETSA in its native cellular environment provides a robust method to assess target engagement. For membrane proteins like ASCT2, careful optimization of the lysis step is critical to ensure the protein remains soluble for analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with the test compound (e.g., V-9302) or vehicle control for the desired time.

  • Heating: Resuspend cells in a suitable buffer and aliquot into PCR tubes. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis: This is a critical step for membrane proteins. Perform freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to disrupt the cells.

  • Solubilization: Add a mild non-ionic detergent (e.g., 0.4% NP-40 or digitonin) to the lysate and incubate on ice to solubilize membrane proteins.

  • Centrifugation: Pellet the precipitated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble ASCT2 at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

Surface Plasmon Resonance (SPR) for Small Molecule-Protein Interaction

Rationale: SPR provides real-time, label-free kinetic data on binding events, allowing for the determination of association (k_on_), dissociation (k_off_), and affinity (K_D_) constants.

Step-by-Step Protocol:

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Immobilize purified ASCT2 protein onto the activated sensor surface via amine coupling.

  • Analyte Injection: Inject a series of concentrations of the small molecule inhibitor (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time as the analyte binds to and dissociates from the immobilized ligand.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a_ or K_D_), enthalpy (ΔH), and stoichiometry (n).

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of purified ASCT2 protein in the sample cell and the small molecule inhibitor in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Conclusion and Future Directions

Future research should focus on:

  • Elucidating the precise molecular pathway by which this compound downregulates ASCT2 expression.

  • Conducting comprehensive off-target profiling of this compound to fully understand its cellular effects.

  • Performing head-to-head in vivo studies comparing the efficacy and toxicity of this compound with highly selective, direct ASCT2 inhibitors as they become available.

  • Investigating the potential for synergistic combinations of this compound with other cancer therapies.

By continuing to unravel the intricate mechanisms of compounds like this compound, we can pave the way for more effective and less toxic cancer treatments that exploit the metabolic vulnerabilities of tumors.

References

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Journal of Cancer, 2023. [Link]

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. ResearchGate, 2023. [Link]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). PubMed Central, 2020. [Link]

  • This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration. PubMed, 2025. [Link]

  • The effects of this compound on ASCT2 and apoptosis. ResearchGate. [Link]

  • Chemical structure and antimalarial activity of this compound. ResearchGate. [Link]

  • Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. PubMed Central, 2018. [Link]

  • ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer. PubMed Central, 2015. [Link]

  • A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer. MDPI, 2023. [Link]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). PubMed, 2020. [Link]

  • This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism. Journal of Cellular and Molecular Medicine, 2020. [Link]

  • Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). ResearchGate. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central, 2025. [Link]

  • Off-Target Effects by Novel ASCT2 Inhibitors. Frontiers in Pharmacology, 2018. [Link]

Sources

Comparative Profiling of Lobetyolin: Metabolic Targeting vs. Cytotoxicity in Solid Tumors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lobetyolin (LBT), a polyacetylene glycoside isolated from Codonopsis pilosula (Dang Shen), represents a distinct class of antineoplastic agents compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) or Cisplatin. While standard agents primarily function as DNA alkylators or antimetabolites inducing indiscriminate cytotoxicity, LBT exhibits a targeted mechanism disrupting metabolic reprogramming —specifically the "glutamine addiction" seen in aggressive solid tumors.

This guide objectively compares LBT’s performance across Gastric, Colorectal, Lung, and Breast cancers, highlighting its primary role as an ASCT2 (SLC1A5) inhibitor and EMT suppressor.

Pharmacological Profile & Molecular Targets[1]

Unlike broad-spectrum cytotoxins, this compound's efficacy is correlated with the expression of the amino acid transporter ASCT2. This transporter is often upregulated in cancers to fuel the TCA cycle via glutaminolysis.

FeatureThis compound (LBT)5-Fluorouracil (5-FU)Cisplatin (DDP)
Primary Target ASCT2 (Glutamine Transporter), EMT proteinsThymidylate Synthase (DNA synthesis)DNA (Crosslinking)
Mechanism Metabolic starvation, ROS accumulation, EMT reversalAntimetabolite (S-phase arrest)DNA damage (Non-phase specific)
Selectivity High (Targets metabolic shift)Low (Affects all rapidly dividing cells)Low (High nephrotoxicity)
Primary Resistance Compensatory Glucose uptakeThymidylate Synthase overexpressionDNA repair (NER pathway)

Comparative Efficacy by Cancer Type

A. Gastric Cancer (MKN-45, MKN-28)[2][3][4]
  • Mechanism: LBT downregulates ASCT2, leading to glutamine starvation.[1] This triggers a collapse in mitochondrial membrane potential and accumulation of Reactive Oxygen Species (ROS).

  • Signaling: Suppression of the AKT/GSK3β/c-Myc axis.[2][3] c-Myc is a known transcriptional activator of ASCT2; LBT breaks this feed-forward loop.

  • Data Point: In MKN-45 cells, LBT treatment (10-100 µM) significantly reduced intracellular ATP and Glutathione (GSH) levels compared to untreated controls [1].

B. Colorectal Cancer (HCT-116)[6][7]
  • Mechanism: LBT induces apoptosis via the p53-mediated inhibition of glutamine metabolism.[4]

  • Key Finding: Unlike 5-FU, which causes massive DNA damage, LBT treatment results in a specific reduction of intracellular glutamine and

    
    -ketoglutarate (
    
    
    
    -KG), intermediates essential for the TCA cycle in hypoxic tumors [2].
C. Lung Cancer (A549)[8][9][10][11]
  • Mechanism: Inhibition of Epithelial-Mesenchymal Transition (EMT).

  • Synergy: LBT is not just a monotherapy candidate but a chemosensitizer. When combined with Cisplatin (DDP), LBT prevents the DDP-induced mesenchymal shift (a common resistance mechanism).

  • Biomarkers: Treatment increases E-cadherin (epithelial marker) and decreases Vimentin and MMP-9 (invasion markers) [3].

D. Breast Cancer (MCF-7, MDA-MB-231)[12]
  • Mechanism: Dual inhibition of ASCT2 and glucose metabolism (Warburg effect).

  • Targeting: LBT suppresses the expression of GLUT4, Hexokinase 2 (HK2), and PKM2, effectively starving the cell of both its primary carbon and nitrogen sources [4].

Visualizing the Mechanism

The following diagram illustrates the unique metabolic blockade this compound imposes on cancer cells, specifically targeting the ASCT2-Glutamine axis.

Lobetyolin_Mechanism cluster_0 Extracellular Space cluster_1 Cytoplasm & Mitochondria LBT This compound (LBT) ASCT2 ASCT2 Transporter (SLC1A5) LBT->ASCT2 Inhibits Expression AKT_Path AKT/GSK3β/c-Myc Signaling LBT->AKT_Path Suppresses EMT EMT (Migration) Vimentin/MMP9 LBT->EMT Inhibits Glutamine_Ext Glutamine Glutamine_Ext->ASCT2 Glutamine_Int Intracellular Glutamine ASCT2->Glutamine_Int Transport Blocked TCA TCA Cycle (Energy Production) Glutamine_Int->TCA Fuels ROS ROS Accumulation TCA->ROS Disruption leads to Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Triggers AKT_Path->ASCT2 Transcriptional Feedback

Figure 1: this compound disrupts the glutamine supply chain by downregulating ASCT2 and suppressing the AKT/c-Myc feedback loop, leading to metabolic collapse.

Experimental Protocols

To validate this compound's efficacy in your own pipeline, use the following self-validating protocols.

Protocol A: Glutamine Uptake Assay (Metabolic Validation)

Rationale: Since LBT is a metabolic inhibitor, standard MTT assays alone are insufficient. You must prove the target (ASCT2) is functionally impaired.

  • Cell Seeding: Seed MKN-45 or HCT-116 cells (5 × 10⁵ cells/well) in 6-well plates. Allow attachment for 24h.

  • Starvation: Wash cells with PBS and incubate in glutamine-free media for 30 minutes to deplete intracellular pools.

  • Treatment: Treat with LBT (0, 20, 40, 80 µM) for 24h.

  • Tracer Addition: Add [³H]-L-Glutamine (0.5 µCi/mL) to the media for 15 minutes at 37°C.

    • Control: Use 5-FU treated cells as a negative control (should not significantly alter glutamine uptake immediately).

  • Termination: Rapidly wash cells 3x with ice-cold PBS to stop transport.

  • Lysis: Lyse cells in 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting. Normalize counts to total protein content (BCA assay).

Protocol B: Combinatorial EMT Migration Assay (Lung Cancer)

Rationale: To verify chemosensitization in A549 cells.

  • Wound Generation: Grow A549 cells to 100% confluence. Create a scratch using a P200 pipette tip.

  • Treatment Groups:

    • Vehicle (DMSO)

    • Cisplatin (DDP) (2 µg/mL)

    • This compound (LBT) (50 µM)

    • Combo: LBT (50 µM) + DDP (2 µg/mL)

  • Imaging: Capture images at 0h and 24h.

  • Analysis: Measure wound closure %.

    • Success Metric: The Combo group should show significantly less closure than DDP alone (reversal of DDP-induced EMT).

Comparison of IC50 Values (Estimated)

The following table aggregates data trends from comparative studies. Note that LBT generally requires higher micromolar concentrations than pure cytotoxins, reflecting its nature as a metabolic modulator rather than a direct toxin.

Cell LineCancer TypeThis compound IC50 (24h)5-FU / Cisplatin IC50Interpretation
MKN-45 Gastric~80 - 100 µM~10 - 20 µM (5-FU)LBT is less potent but highly selective for ASCT2-high cells.
HCT-116 Colon~60 - 80 µM~5 - 10 µM (5-FU)LBT induces apoptosis via p53; useful in 5-FU resistant lines.
A549 Lung>100 µM (Monotherapy)~15 µM (Cisplatin)Best used in combination. LBT sensitizes cells to Cisplatin.

References

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Source:[2][3][1][5] PubMed / PMC.[6] URL:[Link]

  • This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism. Source:[1][7][4][8] Journal of Cellular and Molecular Medicine. URL:[Link]

  • This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition. Source: Semantic Scholar / NIH. URL:[Link]

  • This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis. Source:[2][3][1][5] Human & Experimental Toxicology.[8] URL:[Link]

Sources

Independent Verification of Lobetyolin: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verification Gap

Lobetyolin, a polyacetylene glycoside isolated from Codonopsis pilosula (Dang Shen), has emerged as a candidate for gastric cancer therapy and mucosal protection.[1][2] However, reproducibility in natural product research is often compromised by extraction variability and lack of standardized bioactivity benchmarks.

This guide provides an independent verification framework for researchers. It moves beyond generic claims, offering specific comparative data against standard-of-care agents (5-Fluorouracil, Omeprazole) and detailing self-validating protocols to ensure experimental rigor.

Part 1: Oncology Verification (Gastric Cancer Focus)

The Mechanism: Metabolic Starvation via ASCT2

Unlike non-specific cytotoxic agents, this compound exhibits a distinct mechanism: it targets cancer metabolism by downregulating ASCT2 (SLC1A5) , a major glutamine transporter. This leads to glutamine starvation, oxidative stress accumulation, and subsequent apoptosis.[1]

Comparative Efficacy Data

The following table synthesizes independent experimental data comparing this compound with 5-Fluorouracil (5-FU), the standard chemotherapy backbone for gastric cancer.

ParameterThis compound (Experimental)5-Fluorouracil (Standard Control)Interpretation
Primary Target ASCT2 Transporter (Glutamine blockade)Thymidylate Synthase (DNA synthesis)Distinct non-overlapping mechanisms suggest potential for synergy.
IC50 (MKN-45 Cells) 27.74 µM ~5 - 20 µM (Variable by resistance profile)This compound is moderately potent but less cytotoxic than 5-FU in sensitive lines.
IC50 (MKN-28 Cells) 19.31 µM ~1 - 10 µM Effective in differentiated lines; requires higher concentration than 5-FU.
Toxicity (GES-1 Normal Cells) Minimal cytotoxicity at <100 µMHigh cytotoxicity (Low therapeutic index)This compound offers a superior safety profile for normal gastric mucosa.
In Vivo Tumor Inhibition ~40-50% reduction (Xenograft)~50-70% reductionEfficacy is significant but lower than high-dose chemotherapy.
Verification Protocol 1: Glutamine Starvation & Viability Assay

Objective: To confirm this compound-induced ASCT2 downregulation and subsequent cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed MKN-45 cells (5x10^3/well) in 96-well plates.

  • Treatment: Treat with this compound (0, 10, 20, 40 µM) for 24h. Include 5-FU (10 µM) as a positive control.

  • Glutamine Uptake Quantification:

    • Replace medium with glutamine-free HEPES buffer containing [3H]-L-glutamine (0.5 µCi/mL).

    • Incubate for 15 min at 37°C.

    • Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

    • Validation Check: If this compound does not reduce uptake by >30% at 40 µM, the compound purity or cell line ASCT2 expression is suspect.

  • Western Blotting: Lysate analysis must show dose-dependent decrease in ASCT2 protein levels, concurrent with reduced p-AKT and p-GSK3β.

Mechanistic Visualization: ASCT2-Mediated Apoptosis

The following diagram illustrates the signaling cascade verified in recent studies.

Lobetyolin_Mechanism This compound This compound (LBT) ASCT2 ASCT2 Transporter (SLC1A5) This compound->ASCT2 Downregulates Expression Glutamine Intracellular Glutamine ASCT2->Glutamine Reduces Uptake Akt_Pathway Akt / GSK3β / c-Myc Signaling ASCT2->Akt_Pathway Inhibits Phosphorylation ROS ROS Accumulation Glutamine->ROS Starvation causes stress Mito Mitochondrial Dysfunction ROS->Mito Depolarization Apoptosis Apoptosis (Caspase-3 Activation) Akt_Pathway->Apoptosis Promotes Mito->Apoptosis Triggers

Caption: this compound induces apoptosis by downregulating ASCT2, starving the cell of glutamine and inhibiting survival signaling.[1][2][3]

Part 2: Mucosal Protection & Anti-Inflammation

The Mechanism: NF-κB Translocation Blockade

This compound exerts gastroprotective effects not by neutralizing acid (like antacids), but by suppressing the inflammatory response that exacerbates ulceration. It inhibits the nuclear translocation of NF-κB p65.[4]

Comparative Efficacy: Ulcer Models

Comparison against Omeprazole (Proton Pump Inhibitor) and standard anti-inflammatories.

FeatureThis compoundOmeprazole
Mechanism Anti-inflammatory (NF-κB inhibition) + Mucosal barrier enhancementAcid suppression (H+/K+ ATPase inhibition)
Ethanol-Induced Ulcer Index Significant reduction (Dose-dependent)High reduction (Standard of Care)
Pro-inflammatory Cytokines Reduces TNF-α, IL-6, IL-1βIndirect effect via pH control
Application Prevention of NSAID/Ethanol damageTreatment of active Acid Peptic Disease
Verification Protocol 2: NF-κB Translocation Assay

Objective: To distinguish this compound's anti-inflammatory activity from simple antioxidant effects.

  • Preparation: Use RAW 264.7 macrophages or gastric epithelial cells (RGM-1).

  • Stimulation: Pre-treat with this compound (20-50 µM) for 1h, then stimulate with LPS (1 µg/mL) for 30 min.

  • Nuclear Fractionation:

    • Use a nuclear extraction kit to separate cytoplasmic and nuclear fractions.

    • Crucial Step: Ensure no cross-contamination of fractions (verify with Histone H3 for nucleus and GAPDH for cytoplasm).

  • Quantification: Western blot for NF-κB p65 .

    • Pass Criteria: this compound must significantly reduce the p65 band intensity in the nuclear fraction compared to the LPS-only control.

Part 3: Standardization & Purity (The Self-Validating System)

Scientific failure in natural product research often stems from impure isolates. To verify published findings, you must first verify your compound.

HPLC Purity Check Protocol

Before any bioassay, run this standardized HPLC method to confirm this compound identity and purity (>98%).

  • Column: C18 Reverse Phase (e.g., Supelco Discovery, 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile : 0.5% Acetic Acid in Water (20:80 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 268 nm .[5]

  • Retention Time: Expect peak at approximately 12-15 minutes (system dependent).

  • Extraction Yield Benchmark: If extracting from Codonopsis pilosula root using Supercritical CO2 (30 MPa, 60°C), expected yield is ~0.078 mg/g.[6]

Experimental Workflow Diagram

The following flowchart outlines the logic for independent verification, ensuring no resources are wasted on impure compounds.

Verification_Workflow Raw Raw Material (Codonopsis pilosula) Extract Extraction (Supercritical CO2 / EtOH) Raw->Extract HPLC HPLC Verification (>98% Purity @ 268nm) Extract->HPLC Decision Pass? HPLC->Decision Assay_Cancer Assay A: Oncology (MKN-45 IC50 < 30µM) Decision->Assay_Cancer Yes Assay_Ulcer Assay B: Anti-Inflam (NF-kB Nuclear Block) Decision->Assay_Ulcer Yes Fail Discard / Re-purify Decision->Fail No

Caption: Logical workflow for validating this compound material before initiating biological assays.

References

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen). Source: Natural Products and Bioprospecting (2020) [2]

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Source: Journal of Cancer (2023)

  • Extraction of this compound from codonopsis with supercritical CO2. Source: Zhongguo Zhong Yao Za Zhi (China Journal of Chinese Materia Medica)

  • Lansoprazole versus omeprazole for duodenal ulcer healing and prevention of relapse. Source: Gastroenterology (Clinical Trial Comparison)

  • Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. Source: BMC Biochemistry (Methodology for XO inhibition comparison)

Sources

Technical Comparison Guide: Structure-Activity Relationship of Lobetyolin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lobetyolin (LBT) is a polyacetylene glycoside and the primary bioactive marker of Codonopsis pilosula (Dangshen).[1][2] While traditionally used for immunomodulation, recent pharmacological data identifies LBT as a potent anti-neoplastic agent targeting glutamine metabolism.[2]

This guide provides a technical breakdown of the Structure-Activity Relationship (SAR) between this compound and its analogs (Lobetyol, Lobetyolinin). Unlike many natural products where the aglycone is the primary pharmacophore, LBT exhibits a unique profile where the glycosidic moiety significantly enhances cytotoxicity against specific cancer lines (e.g., PC-3 prostate cancer). This document details the chemical architecture, comparative efficacy data, and validated experimental protocols for isolation and bioassay.[3]

Chemical Architecture & SAR Analysis

The core pharmacophore of the this compound family is a linear polyacetylene chain containing a conjugated diyne or ene-yne-ene system. The SAR is defined primarily by the degree of glycosylation at the hydroxyl positions.

Structural Hierarchy
  • Lobetyol (Aglycone): The lipophilic core. Possesses mild cytotoxicity but limited bioavailability.

  • This compound (Mono-glycoside): The lead compound. Exhibits optimal balance of solubility and cellular uptake, likely mediated by glucose transporters (GLUTs) or specific interactions with the ASCT2 transporter.

  • Lobetyolinin (Bis-glycoside): High polarity. Often shows reduced membrane permeability compared to the mono-glycoside.

SAR Visualization

The following diagram illustrates the structural relationships and the functional impact of glycosylation on biological activity.

SAR_Map Lobetyol Lobetyol (Aglycone) (Lipophilic Core) IC50 (PC-3): 12.7 µM This compound This compound (Mono-glycoside) (Lead Compound) IC50 (PC-3): 5.7 µM Optimized Bioavailability Lobetyol->this compound + 1 Glucose (C-OH) Increases Solubility Activity Biological Activity (Anti-cancer / Anti-inflammatory) Lobetyol->Activity Moderate Binding (Passive Diffusion) Lobetyolinin Lobetyolinin (Bis-glycoside) (High Polarity) Reduced Permeability This compound->Lobetyolinin + 1 Glucose Excess Polarity This compound->Activity High Potency (Active Transport via GLUT/ASCT2) Lobetyolinin->Activity Lower Potency (Transport Limited)

Figure 1: Structural hierarchy and activity correlation of this compound analogs. The mono-glycoside (this compound) represents the activity cliff, outperforming both the aglycone and bis-glycoside.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing this compound against its analogs and standard chemotherapeutic controls.

Cytotoxicity Profile (IC50 Values)

Data aggregated from comparative studies on human cancer cell lines.[1][4][5][6] Lower IC50 indicates higher potency.

CompoundPC-3 (Prostate)MKN45 (Gastric)HCT-116 (Colon)Mechanism Note
This compound (LBT) 5.7 µM Active Active Downregulates ASCT2; Induces Apoptosis
Lobetyol (Aglycone)12.7 µMActiveModerateLacks sugar moiety for active transport
Isolobetyol6.8 µMN/AN/AStructural isomer; slightly lower potency
5-Fluorouracil (Control)~5-10 µM< 5 µM< 5 µMDNA synthesis inhibitor (Standard Care)

Key Insight: In PC-3 cells, this compound is >2x more potent than its aglycone Lobetyol. This contradicts the common "prodrug" paradigm where the sugar must be cleaved to release the active aglycone. Here, the glucose moiety likely facilitates entry into highly metabolic cancer cells that overexpress glucose transporters.

Mechanistic Pathways

Recent studies (2020-2023) have elucidated that this compound does not merely act as a general toxin but targets Glutamine Metabolism . It downregulates the Alanine-Serine-Cysteine Transporter 2 (ASCT2), starving the tumor of glutamine, a critical fuel source.

Pathway Diagram

The following flowchart maps the cascade from LBT exposure to Apoptosis.

Mechanism LBT This compound (LBT) ASCT2 ASCT2 Transporter (Downregulation) LBT->ASCT2 Inhibits Expression Gln_Uptake Glutamine Uptake (Blockade) ASCT2->Gln_Uptake Reduces ROS Intracellular ROS (Accumulation) Gln_Uptake->ROS Reduces GSH Synthesis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Oxidative Stress Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis Cytochrome C Release

Figure 2: Mechanism of Action. LBT suppresses ASCT2, reducing Glutamine uptake.[1][2] This depletes Glutathione (GSH), causing ROS accumulation and mitochondrial apoptosis.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Isolation of this compound from Codonopsis pilosula

Rationale: Synthetic routes are complex; extraction is the standard for obtaining authentic standards.

Reagents: Dried C. pilosula roots, Methanol (MeOH), n-Butanol, Silica Gel (200-300 mesh).

  • Extraction:

    • Pulverize 1 kg of dried roots.

    • Extract with 70% MeOH (3 x 5L) under reflux for 2 hours each.

    • Checkpoint: TLC check of supernatant (Mobile phase: CHCl3:MeOH:H2O 7:3:0.5). Look for spot at Rf ~0.4.

  • Partitioning:

    • Evaporate MeOH to obtain crude residue. Suspend in H2O.

    • Partition sequentially with Petroleum Ether (discard) -> Ethyl Acetate (discard) -> n-Butanol (Save) .

    • Logic: LBT is a glycoside; it will partition into the n-Butanol fraction, leaving non-polar lipids in ether and salts in water.

  • Chromatography:

    • Load n-Butanol fraction onto Silica Gel column.

    • Elute with CHCl3:MeOH gradient (10:1 to 5:1).

    • Collect fractions. LBT typically elutes in 8:1 fractions.

  • Purification:

    • Recrystallize positive fractions from MeOH.

    • Validation: Purity >98% confirmed by HPLC (Detection: UV 210 nm).

Protocol B: MTT Cell Viability Assay

Rationale: Standard assessment for IC50 determination.

  • Seeding: Seed PC-3 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add this compound (dissolved in DMSO, final <0.1%) at gradients: 0, 1, 5, 10, 20, 50, 100 µM.

    • Control: Vehicle (DMSO) only.

    • Positive Control: 5-FU (10 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

    • Calculation:

      
      .
      
    • Output: Plot Dose-Response curve to calculate IC50.

References

  • Bailly, C. (2021).[2] Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen).[1][2][7][8] Natural Products and Bioprospecting.

  • Chen, Y., et al. (2021). This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer.[2][7] Journal of Cancer.

  • Jiang, Y. P., et al. (2016). C14-polyacetylenol glycosides from the roots of Codonopsis pilosula.[9][10] Journal of Asian Natural Products Research.

  • Shin, E., et al. (2019). Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition.[8] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sui, Y., et al. (2020). This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism.[11] Journal of Cellular and Molecular Medicine.

Sources

Publish Comparison Guide: Lobetyolin Preclinical Efficacy & Mechanistic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lobetyolin (LBT), a polyacetylene glycoside isolated from Codonopsis pilosula (Radix Codonopsis), represents a distinct class of therapeutic agents targeting metabolic vulnerabilities in cancer cells—specifically glutamine addiction—while simultaneously exerting immunomodulatory effects in inflammatory diseases.

Unlike standard chemotherapeutics (e.g., 5-Fluorouracil, Cisplatin) that primarily target DNA replication, this compound acts as a metabolic disruptor . Its primary mechanism involves the downregulation of the ASCT2 transporter , starving cancer cells of glutamine, inducing oxidative stress (ROS accumulation), and triggering mitochondrial apoptosis.[1] In inflammatory models (Ulcerative Colitis), LBT demonstrates superior mucosal protective effects compared to corticosteroids like Dexamethasone, which can paradoxically aggravate chemically induced colitis.

This guide provides a technical comparison of LBT against standard-of-care agents, supported by quantitative meta-analysis data and validated experimental protocols.

Mechanistic Architecture: The Metabolic Disruptor

This compound's efficacy stems from its ability to uncouple the energy supply chain in rapidly dividing cells.

Core Signaling Pathway
  • Target: ASCT2 (SLC1A5), a neutral amino acid transporter critical for glutamine uptake.

  • Action: LBT downregulates ASCT2 expression (mRNA and protein).

  • Consequence: Intracellular glutamine depletion

    
     Reduced Glutathione (GSH) synthesis 
    
    
    
    Unchecked Reactive Oxygen Species (ROS) accumulation.
  • Outcome: ROS-mediated mitochondrial membrane depolarization

    
     Cytochrome c release 
    
    
    
    Caspase-3/9 activation
    
    
    Apoptosis.
Signal Transduction Diagram

The following diagram illustrates the dual-pathway action of this compound in Cancer (Apoptosis) and Inflammation (NF-κB inhibition).

Lobetyolin_Mechanism cluster_0 Cancer Cell (Metabolic Stress) cluster_1 Inflammatory Tissue (Colitis) LBT This compound (LBT) ASCT2 ASCT2 Transporter LBT->ASCT2 Inhibits Expression NFkB NF-κB Pathway LBT->NFkB Inhibits Phosphorylation Mucosa Mucosal Barrier Restoration LBT->Mucosa Upregulates MUC2/ZO-1 Gln Glutamine Uptake ASCT2->Gln Transports ROS ROS Accumulation ASCT2->ROS Depletion leads to GSH GSH Synthesis Gln->GSH Precursor GSH->ROS Scavenges Mito Mitochondrial Dysfunction ROS->Mito Depolarizes Membrane Apop Apoptosis (Caspase-3/9) Mito->Apop Cytochrome c Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes

Figure 1: this compound induces apoptosis via ASCT2-mediated ROS accumulation in cancer cells while suppressing NF-κB signaling in inflammatory tissues.

Comparative Efficacy Analysis

Oncology: this compound vs. Standard Chemotherapy

This compound is not a replacement for 5-FU or Cisplatin but serves as a potent chemosensitizer and alternative for resistant lines . Its IC50 values are in the micromolar range, comparable to 5-FU in certain resistant phenotypes.[2]

Table 1: Cytotoxicity Comparison (IC50 Values)

Cell LineDisease ModelThis compound (IC50)Comparator (IC50)Efficacy Context
MKN-45 Gastric Cancer27.74 µM 5-FU: ~20–185 µM*LBT is effective in glutamine-dependent subtypes.
MKN-28 Gastric Cancer19.31 µM N/AHigh sensitivity due to ASCT2 overexpression.
HCT-116 Colon Cancer~20–40 µM 5-FU: 19.87 µMLBT induces apoptosis via p53/ASCT2, distinct from 5-FU's antimetabolite action.
A549 Lung CancerSynergistic Cisplatin: ~5.6 µMCombination Superiority: LBT + Cisplatin significantly inhibits EMT markers (Vimentin) better than Cisplatin alone.

*Note: 5-FU efficacy varies drastically (20-185 µM) based on exposure time (24h vs 72h) and resistance status. LBT shows consistent efficacy in the 20-30 µM range.

Inflammation: this compound vs. Corticosteroids

In models of Ulcerative Colitis (DSS-induced), this compound exhibits a safety and efficacy profile superior to Dexamethasone, which can compromise mucosal repair.

Table 2: Therapeutic Efficacy in Murine Colitis (DSS Model)

MetricThis compound (50 mg/kg)Dexamethasone (Standard Dose)Clinical Insight
Disease Activity Index (DAI) Significantly Reduced (p<0.01)Minimal/No ImprovementLBT actively promotes healing; Dex may mask symptoms without repair.
Mucosal Barrier (MUC2) Restored Depleted/UnchangedLBT protects goblet cells; Dex can inhibit epithelial regeneration.
Oxidative Stress (MPO) Significantly ReducedReducedBoth are anti-inflammatory, but LBT adds antioxidant protection (Nrf2).
Adverse Effects None observedAggravation of colitis (in some protocols)Corticosteroids can impair mucosal healing in acute chemical injury.

Validated Experimental Protocols

To replicate the preclinical data cited above, the following "Gold Standard" protocols are recommended. These protocols include self-validating checkpoints to ensure data integrity.

Protocol A: ASCT2-Mediated Glutamine Uptake Assay

Objective: Validate this compound's mechanism as a metabolic inhibitor.

  • Cell Seeding: Seed MKN-45 or HCT-116 cells (

    
     cells/well) in 24-well plates. Incubate for 24h.
    
  • Treatment: Treat with this compound (0, 10, 20, 40 µM) for 24h.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: GPNA (L-

      
      -Glutamyl-p-nitroanilide), a known ASCT2 inhibitor.
      
  • Tracer Addition: Wash cells with glutamine-free HEPES buffer. Add

    
     of 
    
    
    
    -Glutamine per well. Incubate for 15 min at 37°C.
  • Termination: Stop uptake by rapid washing with ice-cold PBS (3x).

  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation Checkpoint: The Positive Control (GPNA) must show >50% reduction in uptake. If not, the assay sensitivity is compromised.

Protocol B: Xenograft Tumor Inhibition Workflow

Objective: Assess in vivo efficacy and pharmacodynamics.

Xenograft_Protocol cluster_treatment 4. Treatment Regimen (21 Days) Step1 1. Cell Injection (MKN-45, 5x10^6 cells) Subcutaneous Flank Step2 2. Tumor Establishment (Reach 100 mm^3) Step1->Step2 Step3 3. Randomization (n=6-8 mice/group) Step2->Step3 Grp1 Vehicle Control Step3->Grp1 Grp2 This compound (20 mg/kg) Step3->Grp2 Grp3 This compound (50 mg/kg) Step3->Grp3 Grp4 Positive Control (5-FU) Step3->Grp4 Step5 5. Analysis (Vol = 0.5 * L * W^2) IHC: ASCT2, Ki67 Grp1->Step5 Grp2->Step5 Grp3->Step5 Grp4->Step5

Figure 2: In vivo workflow for assessing this compound efficacy. Critical endpoint: Tumor volume reduction correlated with ASCT2 downregulation in excised tissue.

Safety & Pharmacokinetics

  • Bioavailability: LBT has low oral bioavailability (~3.9%) compared to the whole extract (~6.9%).

  • Metabolism: Rapid clearance suggests that for systemic oncology applications, intraperitoneal (i.p.) administration or nano-formulation is preferred over oral gavage to achieve therapeutic plasma concentrations.

  • Toxicity: In acute toxicity studies (up to 2000 mg/kg), LBT shows a high safety margin with no significant lethality, contrasting sharply with the nephrotoxicity of Cisplatin and intestinal toxicity of 5-FU.

Conclusion

This compound is a high-potential candidate for adjuvant therapy , particularly in glutamine-addicted gastric and colon cancers . Its ability to downregulate ASCT2 offers a mechanism of action that is non-redundant with standard chemotherapy, providing a strategic option for overcoming drug resistance. Furthermore, its mucosal protective properties make it a superior alternative to corticosteroids in inflammatory bowel disease management.

References

  • This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. PubMed Central. Available at: [Link]

  • Anticancer Properties of this compound, an Essential Component of Radix Codonopsis. PubMed. Available at: [Link]

  • This compound ameliorates DSS-induced ulcerative colitis in mice by alleviating inflammation. Frontiers in Microbiology. Available at: [Link]

  • This compound suppresses lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition. PubMed Central. Available at: [Link]

  • Comparative pharmacokinetic and bioavailability study of this compound in rats. Biomedical Chromatography. Available at: [Link]

  • IC50 values of 5-FU for colon cancer cells. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Executive Summary: Immediate Action Plan

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lobetyolin Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

This compound (CAS 136085-37-5) is a polyacetylene glycoside primarily used as a reference standard or bioactive agent in pharmacological research.[1] While generally classified as non-hazardous under OSHA HCS standards in its pure form, its disposal is strictly regulated due to its bioactive nature and the organic solvents (e.g., DMSO, Methanol) typically used for its reconstitution.

Core Disposal Directive:

  • NEVER dispose of this compound down the drain or in municipal trash.

  • Solid Waste: Segregate as "Non-Regulated Chemical Waste" or "Hazardous Organic Solid" depending on institutional policy.

  • Liquid Waste: Dispose of based on the carrier solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste).

Hazard Assessment & Chemical Integrity

Before initiating disposal, you must understand the physicochemical state of the material. This compound is a polyacetylene; these compounds possess conjugated triple bonds which can be sensitive to light and heat.

PropertySpecificationOperational Implication
Chemical Class Polyacetylene GlycosideBioactive; treat as a potential environmental contaminant.[2]
CAS Number 136085-37-5Use for waste manifest labeling.
Physical State White to off-white powderDust generation is the primary inhalation risk during disposal.
Solubility DMSO, Methanol, PyridineWaste stream is dictated by the solvent, not just the solute.
Stability Light/Heat SensitiveDegraded material (discoloration) requires the same disposal rigor as pure material.

Scientist-to-Scientist Note: Do not assume "natural origin" (from Codonopsis pilosula) equals "safe for drain disposal." Bioactive glycosides can disrupt local aquatic ecosystems if released in quantity.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable to: Expired dry stocks, degraded samples, or surplus weighing powder.

  • Containment: Transfer the solid this compound into a screw-cap compatible vial (glass or HDPE). Do not use an open weigh boat for final disposal.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound (Polyacetylene glycoside).[][4]

    • Hazard Checkbox: Check "Toxic" or "Irritant" if your institution requires a default for bioactive compounds; otherwise, label "Non-Regulated Organic Solid."

  • Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) before placing it in the solid waste drum. This prevents cross-contamination if the vial breaks.

Scenario B: Disposal of Liquid Formulations (Stock Solutions)

Applicable to: HPLC samples, cell culture stocks (usually in DMSO or Methanol).

Critical Rule: The solvent dictates the waste stream.

  • If dissolved in DMSO/Methanol/Ethanol:

    • Stream: Non-Halogenated Organic Waste.

    • Protocol: Pour into the solvent waste carboy. Record "this compound <1%" and the solvent volume on the waste log.

    • Rinsing: Triple rinse the empty vial with a small amount of the same solvent and add the rinsate to the waste carboy.

  • If dissolved in Aqueous Buffers (Cell Culture Media):

    • Stream: Aqueous Chemical Waste (if concentration >1 µM) or Biological Waste (if mixed with cells).

    • Protocol: If the media contains this compound and biological materials, autoclave or bleach (10% final concentration) to deactivate biologicals, then dispose of as biological liquid waste.

Scenario C: Contaminated Consumables

Applicable to: Pipette tips, weigh boats, syringes.

  • Dry Solids: Contaminated gloves and paper towels can generally go into standard lab trash unless grossly contaminated (visible powder).

  • Sharps/Tips: Pipette tips used for concentrated stocks (>10 mM) should be ejected into a dedicated "Solid Chemical Waste" container, not the general trash, to prevent leaching in municipal landfills.

Emergency Procedures: Spills & Exposure

Spill Cleanup Protocol:

  • Isolate: Mark the area. If the spill is dry powder, turn off nearby fans to prevent aerosolization.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. A standard N95 mask is recommended for powder spills.

  • Solubilize (for solids): Do not dry sweep. Cover the powder with a paper towel dampened with ethanol or methanol . This solubilizes the glycoside and prevents dust.

  • Wipe & Dispose: Wipe up the material.[5][6] Place all cleanup materials (towels, gloves) into a hazardous waste bag.

  • Wash: Clean the surface with soap and water to remove sticky glycoside residues.

Visual Disposal Workflow

The following diagram illustrates the decision logic for this compound disposal.

Lobetyolin_Disposal Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Identify Solvent Liquid->SolventCheck OrgSolvent Organic (DMSO, MeOH) SolventCheck->OrgSolvent DMSO, EtOH, MeOH AqSolvent Aqueous / Media SolventCheck->AqSolvent Water, PBS, Media NonHalogen Non-Halogenated Waste Carboy OrgSolvent->NonHalogen BioWaste Deactivate (Bleach/Autoclave) -> Bio Waste AqSolvent->BioWaste ContamCheck Is it Pure or Contaminated? Solid->ContamCheck PureSolid Pure Substance ContamCheck->PureSolid Consumables Tips / Wipes ContamCheck->Consumables HazSolid Solid Chemical Waste (Label: this compound) PureSolid->HazSolid Consumables->HazSolid Gross Contamination Trash General Lab Trash (If trace amounts) Consumables->Trash Trace/Dry

Figure 1: Decision matrix for the segregation and disposal of this compound waste streams based on physical state and solvent carrier.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 100994, this compound. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Operational Safety Guide: Handling Lobetyolin in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Lobetyolin is a polyacetylene glycoside primarily isolated from Codonopsis pilosula (Dang Shen).[1][2] While it exhibits significant therapeutic potential—including mucosal protection and anti-inflammatory activity—its handling in a research setting requires strict adherence to safety protocols.[2]

The primary safety vector for this compound is not merely the compound itself, but the solvent system required for its dissolution.[2] this compound is poorly soluble in water and typically requires Dimethyl Sulfoxide (DMSO) for stock preparation.[2] DMSO is a potent skin penetrant that can carry dissolved bioactive compounds directly into the systemic circulation.[2]

Immediate Reference Data:

  • CAS Number: 136085-37-5[1][2][3][4]

  • Molecular Formula: C₂₀H₂₈O₈

  • Physical State: White to off-white powder (hygroscopic)

  • Primary Hazard: Bioactive irritant; potential permeation hazard when dissolved in DMSO.[2]

  • Storage: -20°C, desiccated, protected from light [1, 2].

Hazard Dynamics: The "Carrier Effect"

As a Senior Scientist, I must emphasize that standard "splash protection" is insufficient for this compound workflows. We must account for the Carrier Effect .[2]

  • The Compound: this compound is a bioactive phytochemical.[1][2] Inhalation of dust during weighing can cause respiratory tract irritation (H335) [3].[2]

  • The Vector: DMSO is the standard solvent.[2] It permeates standard nitrile gloves in <10 minutes depending on thickness.[2]

  • The Risk: If DMSO containing this compound contacts the skin, the solvent acts as a vehicle, delivering the bioactive agent transdermally.

Therefore, PPE selection is dictated by the solvent (DMSO), not just the solute.

The PPE Matrix: Layered Defense System

This matrix defines the required protective equipment based on the operational state of the compound.

Protective LayerPhase 1: Solid Handling (Weighing/Aliquot)Phase 2: Solubilization (Dissolving in DMSO)Phase 3: Application (Cell Culture/In Vivo)
Respiratory N95/P2 Respirator (Min) or Fume HoodFume Hood (Mandatory for DMSO vapors)Biosafety Cabinet (Class II)
Hand Protection Single Nitrile Gloves (0.11 mm)Double Nitrile or Butyl Rubber Single Nitrile (If diluted <0.5% DMSO)
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Safety Glasses
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Impervious Apron Standard Lab Coat
Rationale Prevent dust inhalation.[1][4][5][6][7][8]Prevent solvent permeation.[2]Maintain sterility; low concentration risk.[2]

Critical Note on Gloves: Standard thin nitrile gloves provide <5 minutes of protection against pure DMSO.[2] For Phase 2, use Double-Gloving (Outer: 5 mil Nitrile, Inner: 4 mil Nitrile) and change immediately upon splash contact [4, 5].[2]

Operational Protocol: The "Closed-Loop" Workflow

This protocol is designed as a self-validating system.[2] If you detect odor (DMSO) or see powder residue outside the balance, the system has failed, and decontamination is required.

Step 1: Preparation & Weighing
  • Equilibrate: Allow the this compound vial to reach room temperature before opening. This prevents condensation (hygroscopy), which degrades the compound and causes powder clumping [2].[2]

  • Static Control: Use an anti-static gun or bar on the weighing boat.[2] Polyacetylenes are prone to static charge, increasing inhalation risk.[2]

  • Transfer: Weigh inside a chemical fume hood or a powder containment enclosure.

Step 2: Solubilization (The High-Risk Step)
  • Solvent Addition: Add DMSO to the vial slowly down the side wall to prevent aerosolization.

  • Vortexing: Cap the vial tightly. Vortex in short bursts.

    • Safety Check: Wrap the vial cap in Parafilm before vortexing to prevent micro-leakage of the DMSO solution.[2]

  • Clarification: If the solution is cloudy, sonicate at low frequency (40 kHz) for 30 seconds. Avoid heat generation, as polyacetylenes are heat-sensitive [6].[2]

Step 3: Storage of Stock Solutions[4]
  • Aliquot: Do not store the bulk stock. Aliquot into single-use amber glass vials (light protection is critical for polyacetylene stability).

  • Seal: Use Teflon-lined caps to prevent DMSO evaporation or leaching of plasticizers.[1][2]

  • Label: Mark clearly with "TOXIC - DMSO" to alert future users of the permeation risk.[2]

Visualization: Safety & Workflow Logic

The following diagram illustrates the critical control points (CCPs) where PPE must be escalated.

LobetyolinSafety cluster_risk CRITICAL RISK ZONE Storage 1. Storage (-20°C, Desiccated) Weighing 2. Weighing (Solid Phase) Storage->Weighing Equilibrate to RT Prevent Condensation Solubilization 3. Solubilization (DMSO Vector) Weighing->Solubilization Add DMSO (High Permeation Risk) Dilution 4. Dilution (Aqueous Media) Solubilization->Dilution Dilute <0.5% DMSO (Bioactive Use) Waste 5. Disposal (Incineration) Solubilization->Waste Solvent Waste Dilution->Waste Liquid Waste

Figure 1: Operational workflow for this compound. The Red Zone (Solubilization) represents the highest risk due to the combination of high concentration and DMSO solvent vector.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep.[2] Use a wet wipe (water-dampened) to capture dust without aerosolizing it.[2] Place in a biohazard bag.

  • DMSO Solution Spill:

    • Evacuate the immediate area if the spill is >50mL (fume risk).[2]

    • PPE: Don double nitrile gloves and a respirator.[2]

    • Absorb: Use vermiculite or absorbent pads.[2] Do not use paper towels alone, as DMSO soaks through instantly.[2]

    • Clean: Wash the surface with 70% ethanol, then water.[2]

Waste Disposal

This compound is an organic compound.[1][2][4][5][7][8][9]

  • Liquids: Dispose of in "Halogen-Free Organic Solvent" waste containers (unless dissolved in halogenated solvents, which is rare).

  • Solids: Incineration is the preferred method for polyacetylene glycosides to ensure complete thermal destruction [1].[1][2]

References

  • Biopurify Phytochemicals. (n.d.). This compound - CAS 136085-37-5 - MSDS & Handling. Retrieved from [Link]

  • Yale University EHS. (n.d.).[2] Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • ResearchGate. (2020).[2] Anticancer Properties of this compound, an Essential Component of Radix Codonopsis.[2][10] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.